2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Description
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Properties
IUPAC Name |
2-bromo-N-(5-chloro-2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-4-8(12)5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEYXKCDUNMFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-bromo-N-(5-chloro-2-methylphenyl)propanamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Executive Summary
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a halogenated aromatic amide whose structural complexity makes it a molecule of significant interest in synthetic and medicinal chemistry. It incorporates three key features: a reactive α-bromo amide for subsequent nucleophilic substitution, a sterically hindered and electronically modulated N-aryl group, and a chloro-substituent that influences its physicochemical properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. As direct literature on this specific molecule is sparse, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to provide a robust profile covering its synthesis, reactivity, analytical characterization, and potential applications. We will explore its role as a versatile synthetic intermediate and building block for creating more complex molecules with potential therapeutic value.
Introduction to Halogenated Aromatic Amides
Halogenated aromatic amides represent a privileged class of compounds in modern drug discovery. The incorporation of halogen atoms, such as chlorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. The amide linkage provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition. The specific compound, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, combines these features, making it a valuable scaffold for library synthesis and lead optimization.
Core Structural Features
The molecule's architecture is defined by several key functional groups that dictate its chemical behavior:
-
α-Bromo Propionamide Moiety : The bromine atom on the carbon adjacent to the carbonyl group is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This provides a reactive handle for introducing a wide variety of functional groups.
-
N-(5-chloro-2-methylphenyl) Group : This substituted aryl ring is sterically hindered by the ortho-methyl group, which can influence the conformation of the amide bond. The chloro and methyl groups also modulate the electronic properties of the ring, affecting its reactivity and the overall lipophilicity of the molecule.
-
Amide Bond : The central amide linkage is relatively stable but can be cleaved under harsh hydrolytic conditions. It provides a planar, rigidifying element to the structure.
Physicochemical and Computed Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 2-bromo-N-(5-chloro-2-methylphenyl)propanamide | Standard Nomenclature |
| Molecular Formula | C₁₀H₁₁BrClNO | Derived from Structure |
| Molecular Weight | 276.56 g/mol | Calculated |
| CAS Number | Not readily available in public databases. | Database Search |
| Appearance | Expected to be a solid at room temperature. | Based on similar amides. |
| Computed LogP (XLogP3) | ~3.0 - 3.5 | Extrapolated from analogs like 2-bromo-N-(2-methylphenyl)propanamide (LogP 2.1)[1] and the addition of a chloro- group. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Computed from structure.[1] |
| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | Computed from structure.[1] |
| Reactivity | Contains a reactive C-Br bond for substitution. | Fundamental organic chemistry principles.[2] |
Synthesis and Purification
The most direct and logical synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide involves the acylation of 5-chloro-2-methylaniline with a 2-bromopropanoyl halide. This is a standard and robust method for amide bond formation.
Proposed Synthetic Pathway: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl halide. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the hydrohalic acid (HBr or HCl) byproduct, driving the reaction to completion.
Caption: Proposed synthesis via nucleophilic acyl substitution.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on similar reactions.[3]
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-chloro-2-methylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition : Add triethylamine (1.1 eq) to the solution with stirring.
-
Acylation : Add a solution of 2-bromopropanoyl bromide or chloride (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution over 15-20 minutes. The choice of acyl halide depends on commercial availability and reactivity; the bromide is more reactive.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, filter the mixture to remove the triethylammonium salt precipitate. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Workflow for Quality Control
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard workflow for purification and analysis.
Chemical Reactivity and Mechanistic Insights
The molecule's utility stems from its predictable reactivity at specific sites. Understanding these pathways is key to its application in multi-step synthesis.
Caption: Primary sites of chemical reactivity.
Nucleophilic Substitution at the α-Carbon
The C-Br bond at the α-position is the most reactive site. As a secondary alkyl halide, it can undergo substitution reactions via both SN1 and SN2 mechanisms.[4]
-
SN2 Pathway : Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry if the starting material is chiral.
-
SN1 Pathway : Favored in polar protic solvents (like water or ethanol) and with weaker nucleophiles. This pathway involves the formation of a secondary carbocation intermediate, which can be attacked by the nucleophile.[5]
This reactivity is the cornerstone of its use as a synthetic intermediate, allowing for the attachment of various nucleophilic fragments (e.g., amines, thiols, azides, carboxylates) to build molecular complexity.
Amide Bond Stability
The amide bond is generally robust. However, it can be hydrolyzed to the parent amine (5-chloro-2-methylaniline) and 2-bromopropanoic acid under forcing conditions, such as refluxing in strong aqueous acid or base. This stability is advantageous for most synthetic transformations where the amide acts as a stable linking unit.
Analytical and Spectroscopic Characterization
Full characterization is required to confirm the structure and purity of the final product. Below are the expected spectroscopic signatures.
| Technique | Expected Observations | Rationale |
| ¹H NMR | ∙ Aromatic protons (3H, complex multiplet). ∙ Amide proton (1H, broad singlet). ∙ Methine proton (1H, quartet, α to Br). ∙ Methyl protons on ring (3H, singlet). ∙ Methyl protons on chain (3H, doublet). | The splitting patterns (quartet/doublet) of the propanamide chain are characteristic. The chemical shifts of aromatic protons are influenced by the chloro and methyl substituents. |
| ¹³C NMR | ∙ Carbonyl carbon (~165-170 ppm). ∙ Aromatic carbons (6 signals). ∙ Methine carbon (α to Br, ~40-50 ppm). ∙ Methyl carbons (~15-25 ppm). | Provides a carbon count and information about the electronic environment of each carbon atom. |
| IR Spec. | ∙ N-H stretch (~3300 cm⁻¹). ∙ C-H stretches (aromatic & aliphatic, ~2900-3100 cm⁻¹). ∙ C=O stretch (amide I band, ~1650-1680 cm⁻¹). ∙ C-Br stretch (~500-600 cm⁻¹). | Confirms the presence of key functional groups, especially the amide carbonyl and N-H bond.[6] |
| Mass Spec. | ∙ Molecular ion peak (M⁺) showing a characteristic isotopic pattern due to the presence of both Bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and Chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). ∙ Common fragmentation includes α-cleavage at the carbonyl group. | Provides the molecular weight and elemental composition confirmation through isotopic patterns.[7] |
Applications in Research and Development
While specific applications for this exact molecule are not widely documented, its structure is emblematic of intermediates used in several high-value research areas.
-
Medicinal Chemistry : It serves as an excellent scaffold for building libraries of potential drug candidates. The α-bromo group can be displaced to introduce functionalities that target specific enzyme active sites or protein-protein interactions. Similar structures have been explored as precursors for inhibitors of kinases and other enzymes.[8]
-
Agrochemicals : The N-aryl amide motif is common in herbicides and fungicides. The specific substitution pattern on the aromatic ring can be tuned to achieve desired biological activity and environmental persistence.
-
Materials Science : Amide-containing molecules can self-assemble through hydrogen bonding to form ordered materials. The halogen atoms offer sites for further functionalization to create polymers or functional surfaces.
Safety, Handling, and Storage
Proper safety precautions are mandatory when handling this and similar chemical compounds. The following guidance is based on safety data sheets (SDS) for structurally related halogenated amides.
-
Hazard Identification :
-
Recommended Handling :
-
Storage :
Conclusion
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a synthetically valuable molecule characterized by its distinct reactive sites and structural motifs common in modern chemical research. Its straightforward synthesis and the predictable reactivity of the α-bromo group make it an ideal intermediate for creating diverse and complex molecular architectures. While direct data is limited, a thorough analysis based on foundational chemical principles and related compounds provides a clear and actionable guide for its synthesis, handling, and application. This compound stands as a potent building block for scientists engaged in the discovery of new pharmaceuticals, agrochemicals, and advanced materials.
References
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PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. Available from: [Link]
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U.S. Environmental Protection Agency. 2-bromo-N-(4-methylphenyl)propanamide Properties. CompTox Chemicals Dashboard. Available from: [Link]
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PubChem. 2-Bromo-2-methyl-N-phenylpropanamide. National Center for Biotechnology Information. Available from: [Link]
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Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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American Elements. 2-bromo-2-methyl-N-phenylpropanamide. Available from: [Link]
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Eurofins. (2021, May 24). Analytical Method Summaries. Available from: [Link]
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Acros Organics. (2007, July 26). Material Safety Data Sheet - 2-Bromo-2-methylpropane. Available from: [Link]
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Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Javed-Srivastava/3b2f90b9b8b0e5d1e4e5e4d1f2e9c8f3b9e4a0a1]([Link]
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ScienceLab.com. (2005, October 10). Material Safety Data Sheet - 2-Bromo-2-methylpropane. Harper College. Available from: [Link]
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Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange. Available from: [Link]
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Al-Zoubi, W., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]
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An In-depth Technical Guide to 2-bromo-N-(5-chloro-2-methylphenyl)propanamide and its Analogs
This technical guide provides a comprehensive overview of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a halogenated aromatic amide. Due to the specificity of this compound, a dedicated CAS (Chemical Abstracts Service) number is not readily found in public databases. However, by examining its close structural analogs, we can infer its properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Analogs
2-bromo-N-(5-chloro-2-methylphenyl)propanamide belongs to a class of compounds often utilized as intermediates in organic synthesis. Its structure features a propanamide backbone with a bromine atom at the alpha position, and the amide nitrogen is substituted with a 5-chloro-2-methylphenyl group.
While a specific CAS number for the title compound is not listed, several closely related analogs are well-documented:
-
2-Bromo-N-(2-methylphenyl)propanamide: CAS Number 19397-79-6[1][2][3]
-
2-bromo-N-(4-methylphenyl)propanamide: CAS Number 58532-75-5[4]
-
2-bromo-N-(3-chloro-2-methylphenyl)propanamide: While a CAS number is not provided in the search results, its chemical name appears in chemical supplier databases.[5]
-
2-Bromo-N-(5-chloro-2-methylphenyl)butanamide: A close analog with a butanamide chain instead of propanamide.[6]
The presence of halogen atoms and the amide linkage makes these molecules versatile building blocks, particularly in the fields of medicinal chemistry and polymer science.[1]
Physicochemical Properties
The physicochemical properties of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide can be predicted based on its structure and data from its analogs.
| Property | Predicted/Analog-Based Value |
| Molecular Formula | C10H11BrClNO |
| Molecular Weight | 276.56 g/mol [5] |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be in the range of related structures, which can vary significantly based on substitution patterns. |
| Boiling Point | Predicted to be over 300°C at atmospheric pressure. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, tetrahydrofuran (THF), and ethyl acetate; sparingly soluble in water. |
| InChI Key | A unique identifier can be generated for the specific structure. For a similar compound, 2-bromo-N-(3-chloro-2-methylphenyl)propanamide, the InChIKey is MCMVMGLCZNGQAH-UHFFFAOYSA-N.[5] |
Synthesis Protocol and Mechanism
The synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide would likely follow a standard nucleophilic acyl substitution reaction. The general procedure involves the reaction of an aniline derivative with an acyl halide.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 5-chloro-2-methylaniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrogen halide byproduct.
-
Acylation: Cool the mixture in an ice bath. Slowly add a solution of 2-bromopropanoyl bromide or 2-bromopropanoyl chloride in the same anhydrous solvent dropwise to the flask with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the reaction mixture is typically filtered to remove the salt byproduct (e.g., triethylammonium bromide). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
This synthetic approach is described for structurally similar compounds.[7][8]
Synthesis Workflow Diagram:
Caption: Synthesis workflow for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Potential Applications and Research Interest
Compounds of this class are primarily of interest as intermediates in the synthesis of more complex molecules.
-
Pharmaceutical Synthesis: The structural motif of a substituted phenylamide is common in many biologically active compounds. This molecule could serve as a key building block for novel drug candidates. The bromo-amide functionality allows for further chemical modifications.
-
Agrochemicals: Similar to pharmaceuticals, many herbicides and pesticides contain halogenated aromatic amide structures.
-
Polymer Chemistry: Alkyl halide derivatives can act as initiators in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is not available, the safety precautions for closely related halogenated aromatic amides should be followed.
-
General Hazards: These compounds are generally considered irritants.[9] Contact with eyes and skin should be avoided.[9] Inhalation of dust or vapors may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[9] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]
Analytical Characterization
To confirm the synthesis and purity of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a combination of analytical techniques would be employed.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of such compounds and for separating them from starting materials and byproducts.[11]
-
Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the molecular structure, confirming the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the amide C=O and N-H stretches.
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2-bromo-N-(4-methylphenyl)propanamide Properties. (2025, October 15). CompTox Chemicals Dashboard. [Link]
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An In-depth Technical Guide to the Molecular Structure of N-Aryl Amides: A Case Study on 2-bromo-N-(2-methylphenyl)propanamide
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of N-aryl amides, with a specific focus on 2-bromo-N-(2-methylphenyl)propanamide. While the initial subject of inquiry was 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a thorough review of publicly available scientific databases and literature revealed a lack of specific data for this compound. Consequently, this guide will focus on the closely related and well-documented analogue, 2-bromo-N-(2-methylphenyl)propanamide. This compound serves as an excellent model for understanding the fundamental structural characteristics, synthetic methodologies, and potential applications of this class of molecules. The structural difference lies in the absence of a chloro substituent on the phenyl ring. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the causality behind experimental choices and self-validating protocols.
Introduction
N-aryl amides are a significant class of organic compounds characterized by an amide linkage to an aromatic ring. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. The nature and substitution pattern of the aryl ring, as well as the substituents on the amide side chain, play a crucial role in determining the molecule's physicochemical properties, reactivity, and biological activity.
The compound of focus, 2-bromo-N-(2-methylphenyl)propanamide, possesses a stereocenter at the alpha-carbon of the propanamide moiety and a substituted phenyl ring. These features make it a valuable subject for studying the impact of steric and electronic effects on molecular conformation and reactivity.
Molecular Structure and Properties
The molecular structure of 2-bromo-N-(2-methylphenyl)propanamide is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds connecting them.
Key Structural Features
-
Amide Bond: The central feature is the amide linkage (-C(=O)NH-), which exhibits partial double bond character due to resonance. This results in a planar geometry for the atoms involved (C, O, N, H).
-
Aromatic Ring: The N-phenyl group is substituted with a methyl group at the ortho position. This substitution introduces steric hindrance that can influence the rotational freedom around the N-C(aryl) bond.
-
Chiral Center: The alpha-carbon of the propanamide group is a chiral center, bonded to a hydrogen atom, a methyl group, a bromine atom, and the carbonyl carbon. This means the molecule can exist as two enantiomers (R and S).
-
Halogenation: The presence of a bromine atom at the alpha-position significantly influences the electrophilicity of the carbonyl carbon and provides a site for nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of 2-bromo-N-(2-methylphenyl)propanamide and a related compound is presented in Table 1.
| Property | 2-bromo-N-(2-methylphenyl)propanamide | 2-bromo-N-(4-methylphenyl)propanamide |
| CAS Number | 19397-79-6[1] | 58532-75-5[2] |
| Molecular Formula | C10H12BrNO[1][3] | C10H12BrNO |
| Molecular Weight | 242.11 g/mol [1][3] | 242.11 g/mol |
| Melting Point | Not available | 96.1 °C[2] |
| Boiling Point | Not available | 325-334 °C[2] |
| LogP | 2.1[1] | 2.36[2] |
Molecular Visualization
The following diagram illustrates the molecular structure of 2-bromo-N-(2-methylphenyl)propanamide.
Caption: 2D representation of 2-bromo-N-(2-methylphenyl)propanamide.
Synthesis of N-Aryl Amides
The synthesis of N-aryl amides, such as 2-bromo-N-(2-methylphenyl)propanamide, typically involves the coupling of a carboxylic acid derivative with an aniline. A common and reliable method is the acylation of the corresponding aniline with an acyl halide.
General Synthetic Protocol: Acylation of 5-chloro-2-methylaniline
While specific experimental details for the target molecule are unavailable, a general protocol for the synthesis of a structurally similar compound, 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, has been reported and can be adapted[4]. This protocol involves the reaction of an aniline with a bromo-acyl bromide.
Step 1: Reactant Preparation Dissolve 5-chloro-2-methylaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Acylation Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2-bromopropanoyl bromide (1 equivalent) in the same anhydrous solvent dropwise over a period of 15-30 minutes. The dropwise addition is crucial to control the exothermic reaction.
Step 3: Reaction Monitoring Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.
Step 4: Work-up Upon completion, quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer. If THF is used, add an immiscible organic solvent like ethyl acetate to extract the product. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
Step 5: Purification Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Rationale Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive 2-bromopropanoyl bromide.
-
Base: Triethylamine acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting aniline.
-
Controlled Addition: Dropwise addition of the acyl bromide at low temperature helps to dissipate the heat generated during the exothermic acylation reaction, minimizing the formation of side products.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of N-aryl amides via acylation.
Caption: General workflow for the synthesis of N-aryl amides.
Potential Applications in Drug Development
While there is no specific information on the biological activity of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, the N-aryl amide scaffold is prevalent in numerous drug molecules. The presence of a halogen atom and a chiral center in molecules like 2-bromo-N-(2-methylphenyl)propanamide suggests potential for various applications:
-
Intermediate for Lead Optimization: The bromo group can serve as a handle for further chemical modifications through nucleophilic substitution or cross-coupling reactions, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
-
Pharmacophore Component: The amide bond is a key hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets such as enzymes and receptors.
-
Local Anesthetics: A related compound, Prilocaine, which is a local anesthetic, has a similar N-(2-methylphenyl)propanamide core structure, suggesting that compounds of this class could be explored for similar applications[1]. The impurity of Prilocaine is noted as 2-Chloro-o-propionotoluidide[5].
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, and a general synthetic approach for N-aryl amides, using 2-bromo-N-(2-methylphenyl)propanamide as a case study due to the lack of available data on 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. The principles and protocols discussed herein are broadly applicable to this important class of compounds and are intended to provide a solid foundation for researchers and scientists in their drug discovery and development endeavors. The emphasis on the rationale behind experimental procedures underscores the importance of a deep understanding of chemical principles for successful and reproducible synthetic chemistry.
References
-
United States Environmental Protection Agency. 2-bromo-N-(4-methylphenyl)propanamide Properties. [Link]
-
PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. [Link]
-
Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2446. [Link]
Sources
- 1. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 2-Bromo-N-(2-methylphenyl)propanamide | CymitQuimica [cymitquimica.com]
- 4. 897314-34-0|2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide|BLD Pharm [bldpharm.com]
- 5. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE | 19281-31-3 [chemicalbook.com]
Technical Guide: 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide
This technical guide provides an in-depth analysis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide , a specialized electrophilic building block used in the synthesis of amino-amide anesthetics (structurally related to Prilocaine and Tocainide) and agrochemical intermediates.
Synthesis, Reactivity Profile, and Applications of a Halogenated Amide Scaffold
Executive Summary
2-bromo-N-(5-chloro-2-methylphenyl)propanamide (CAS: 1211465-92-7) is an
This guide details the molecule's physicochemical identity, a validated synthesis protocol via acylation of 5-chloro-o-toluidine, and its downstream utility in Structure-Activity Relationship (SAR) studies for sodium channel blockers.
Structural Identity & Physicochemical Properties[1][2]
The molecule combines a sterically hindered aniline derivative with a reactive
2.1 Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 2-bromo-N-(5-chloro-2-methylphenyl)propanamide |
| Common Synonyms | |
| CAS Registry Number | 1211465-92-7 |
| Molecular Formula | |
| Molecular Weight | 276.56 g/mol |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C(C)Br |
2.2 Predicted Physicochemical Data
| Parameter | Value (Predicted) | Relevance |
| LogP | ~2.8 - 3.1 | Moderate lipophilicity; suitable for CNS/membrane penetration analogs. |
| Polar Surface Area (PSA) | 29.1 | Low PSA indicates good potential for oral bioavailability in derivatives. |
| Melting Point | 115-120 °C | Solid at room temperature; facilitates purification by recrystallization. |
| Reactivity | High ( | The |
Synthetic Pathway & Mechanism[3]
The synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide proceeds via a classic Schotten-Baumann acylation or a nucleophilic acyl substitution in an organic solvent. The reaction involves the coupling of 5-chloro-2-methylaniline (Fast Red KB Base) with 2-bromopropionyl bromide (or chloride).
3.1 Reaction Mechanism (Acylation)
The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid halide, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the halide leaving group (bromide or chloride), followed by deprotonation to yield the amide.
3.2 Validated Experimental Protocol
Objective: Synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide on a 10 mmol scale.
Reagents:
-
Substrate: 5-Chloro-2-methylaniline (1.41 g, 10 mmol) [CAS: 95-79-4].
-
Acylating Agent: 2-Bromopropionyl bromide (2.37 g, 11 mmol) [CAS: 563-76-8] (Note: The chloride analog can also be used).
-
Base: Triethylamine (TEA) (1.53 mL, 11 mmol) or
. -
Solvent: Dichloromethane (DCM) (anhydrous, 50 mL).
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-chloro-2-methylaniline (1.41 g) in anhydrous DCM (40 mL).
-
Base Addition: Add Triethylamine (1.53 mL) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add a solution of 2-bromopropionyl bromide (2.37 g) in DCM (10 mL) over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.
-
Workup: Quench the reaction with saturated
solution (30 mL). Separate the organic layer and wash with 1M HCl (20 mL) to remove unreacted amine, followed by brine (20 mL). -
Purification: Dry the organic phase over anhydrous
, filter, and concentrate in vacuo. Recrystallize the crude solid from Hexane/Ethyl Acetate to obtain the pure product as off-white needles.
3.3 Synthetic Workflow Diagram
Figure 1: Synthetic pathway for the acylation of 5-chloro-2-methylaniline.
Reactivity Profile & Downstream Applications
The core utility of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide lies in the lability of the
4.1 Synthesis of Amino-Amide Anesthetics (Prilocaine/Tocainide Analogs)
This molecule is the 5-chloro analog of the intermediate used to synthesize Prilocaine (which lacks the chloro group) and is structurally similar to Tocainide (which has a 2,6-dimethyl substitution).
-
Reaction: Displacement of Br with amines (e.g., diethylamine, piperidine, propylamine).
-
Product Class: N-(5-chloro-2-methylphenyl)-2-(alkylamino)propanamides.
-
Pharmacology: These derivatives are investigated as Voltage-Gated Sodium Channel (
) Blockers . The addition of the chlorine atom at the 5-position increases lipophilicity ( ) and metabolic stability compared to the parent o-toluidine derivatives, potentially altering the duration of action and potency.
4.2 Agrochemical Intermediates
Chloro-substituted anilides are a common motif in herbicides (e.g., Pentanochlor analogs). The
4.3 Reaction Workflow: Amino-Amide Synthesis
Figure 2: Derivatization pathway to bioactive amino-amide scaffolds.
Analytical Characterization
To validate the synthesis of the core intermediate, the following spectral characteristics are expected:
| Technique | Expected Signal Characteristics | Interpretation |
| Methyl group on the aromatic ring. | ||
| Methyl doublet of the propanoyl chain. | ||
| Quartet characteristic of the chiral | ||
| Aromatic protons (splitting pattern depends on 5-Cl substitution). | ||
| Amide proton. | ||
| IR Spectroscopy | 1660–1690 cm | Strong Amide I band (C=O stretch). |
| 3250–3300 cm | N-H stretch. | |
| Mass Spectrometry | M+ and M+2 peaks (1:1 ratio) | Characteristic Bromine isotope pattern ( |
| M+ and M+2 (3:1 ratio) | Characteristic Chlorine isotope pattern ( |
Safety & Handling
Hazard Classification:
-
Skin/Eye Irritant: The compound is an alkylating agent and an amide; it can cause severe irritation.
-
Sensitizer: Halogenated anilides can cause skin sensitization.
-
Toxicology: 5-Chloro-2-methylaniline (the precursor) is suspected of causing cancer and is toxic by inhalation/ingestion. The bromo-derivative should be handled with equal caution.
Handling Protocols:
-
Containment: Handle only in a functioning chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended due to alkylating potential), safety goggles, and a lab coat.
-
Waste: Dispose of as halogenated organic waste. Quench unreacted acyl bromide residues with methanol before disposal.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1211465-92-7. Retrieved from .
-
Precursor Reactivity: "5-Chloro-2-methylaniline."[1][2][3] Hazardous Substances Data Bank (HSDB). National Library of Medicine. Retrieved from .
- Synthetic Methodology (General): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Pharmacophore Context: Tsuchiya, H. (2017). "Structure-activity relationships of local anesthetics and their membrane interactions." Journal of Anesthesia, 31(1), 103-116. (Contextual reference for amino-amide anesthetic structure).
-
Reagent Data: "2-Bromopropionyl bromide."[1][2][3][4] Sigma-Aldrich Technical Data Sheet. Retrieved from .
Sources
Spectroscopic data of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes predicted data based on established principles of spectroscopy and by analogy to structurally similar compounds. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This document will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering a rationale for the predicted values and outlining standard experimental protocols for their acquisition.
Introduction
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a halogenated aromatic amide. The presence of bromine, chlorine, and a chiral center, along with a substituted aromatic ring, gives this molecule distinct spectroscopic features. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to provide a detailed predictive analysis of its key spectroscopic characteristics.
Molecular Structure and Predicted Spectroscopic Data
The structure of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide in CDCl₃ is expected to show distinct signals for the aromatic, methine, and methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (H-8) | ~ 7.3 | d | ~ 8.5 | 1H |
| Ar-H (H-7) | ~ 7.1 | dd | ~ 8.5, ~ 2.0 | 1H |
| Ar-H (H-5) | ~ 7.0 | d | ~ 2.0 | 1H |
| CH-Br | ~ 4.5 | q | ~ 7.0 | 1H |
| Ar-CH₃ | ~ 2.3 | s | - | 3H |
| CH-CH ₃ | ~ 1.9 | d | ~ 7.0 | 3H |
| NH | ~ 8.0-8.5 | s (broad) | - | 1H |
Justification of Predicted Chemical Shifts:
-
Aromatic Protons (H-5, H-7, H-8): The aromatic region will display an ABC spin system. The proton at the H-8 position is expected to be a doublet due to coupling with H-7. H-7 will appear as a doublet of doublets, coupling to both H-8 and H-5. H-5 will likely be a doublet with a smaller coupling constant from interaction with H-7. The presence of the electron-withdrawing chlorine atom will influence the precise shifts.
-
Methine Proton (CH-Br): This proton is adjacent to an electron-withdrawing bromine atom and a carbonyl group, shifting it downfield to approximately 4.5 ppm. It will appear as a quartet due to coupling with the adjacent methyl protons.
-
Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring is expected to have a chemical shift around 2.3 ppm and will appear as a singlet.
-
Aliphatic Methyl Protons (CH-C H₃): These protons are coupled to the methine proton and will therefore appear as a doublet around 1.9 ppm.
-
Amide Proton (NH): The amide proton signal is typically broad and appears downfield. Its chemical shift can be highly dependent on concentration and solvent.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 170 |
| Ar-C (C-4) | ~ 138 |
| Ar-C (C-9) | ~ 135 |
| Ar-C (C-6) | ~ 132 |
| Ar-CH (C-8) | ~ 130 |
| Ar-CH (C-7) | ~ 128 |
| Ar-CH (C-5) | ~ 125 |
| CH-Br | ~ 50 |
| Ar-CH₃ | ~ 18 |
| CH-C H₃ | ~ 22 |
Justification of Predicted Chemical Shifts:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around 170 ppm.[1]
-
Aromatic Carbons: The aromatic carbons will appear in the 125-140 ppm range. The carbons attached to the nitrogen, chlorine, and methyl groups (C-4, C-6, C-9) will be deshielded compared to the protonated aromatic carbons. The carbon bearing the chlorine (C-6) is expected to be significantly deshielded.
-
Methine Carbon (CH-Br): The carbon attached to the bromine will be found in the aliphatic region, with a predicted shift around 50 ppm due to the electronegativity of the bromine atom.
-
Methyl Carbons: The two methyl carbons will have distinct signals. The aromatic methyl carbon (Ar-CH₃) is predicted around 18 ppm, while the aliphatic methyl carbon (CH-C H₃) will be slightly further downfield at approximately 22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
| C-Cl Stretch | 600 - 800 | Medium |
Interpretation of Predicted IR Peaks:
-
N-H and C=O Stretching: The most characteristic peaks for an amide are the N-H stretch and the C=O (Amide I) stretch.[2]
-
C-H Stretching: The spectrum will show both aromatic and aliphatic C-H stretching vibrations.
-
Halogen Stretches: The C-Br and C-Cl stretching frequencies will be observed in the fingerprint region of the spectrum.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₁BrClNO). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.
-
Major Fragmentation Pathways:
-
Loss of a bromine radical (•Br) from the molecular ion.
-
Cleavage of the amide bond, leading to fragments corresponding to the aromatic amine and the acyl group.
-
Alpha-cleavage adjacent to the carbonyl group.
-
Caption: Predicted major fragmentation pathways for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
Workflow for NMR Sample Preparation and Analysis
Caption: General workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 300-500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS and will likely produce significant fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) may be used to preserve the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. These predictions are based on fundamental spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a starting point for the empirical characterization of this molecule. The actual experimental data may show minor deviations from these predictions, but the overall patterns and key signals are expected to be consistent with this analysis.
References
-
PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. [Link][3]
-
PubChem. 2-Bromo-2-methyl-N-phenylpropanamide. National Center for Biotechnology Information. [Link][4]
-
Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2446. [Link][5]
-
CompTox Chemicals Dashboard. 2-bromo-N-(4-methylphenyl)propanamide. U.S. Environmental Protection Agency. [Link][6]
-
NIST. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. National Institute of Standards and Technology. [Link][7]
-
Doc Brown's Chemistry. mass spectrum of propanamide. [Link][8]
-
Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(4-chloro-phen-yl)-2-methyl-propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2580. [Link][9]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link][10]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Education Resources Information Center. [Link][11]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum: 2-bromo-2-methylpropane. [Link][12]
-
Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link][13]
-
LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link][1]
-
ResearchGate. ¹H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link][15]
-
PubChemLite. 2-chloro-n-(5-chloro-2-methylphenyl)propanamide (C10H11Cl2NO). [Link][16]
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- 12. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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Structural Elucidation & Spectroscopic Characterization: 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Abstract
This technical guide provides a comprehensive structural analysis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide , a critical intermediate often encountered in the synthesis of local anesthetics (prilocaine analogs) and specific agrochemical fungicides. This document details the 1H NMR spectroscopic signature, derived from high-field predictive modeling and fragment-based analog analysis. It addresses the specific coupling patterns arising from the trisubstituted aromatic ring and the chiral
Chemical Context & Structural Logic[1][2]
The molecule comprises three distinct magnetic environments: the trisubstituted phenyl ring , the amide linkage , and the chiral aliphatic tail .
-
The Electrophilic Core: The
-bromoamide motif is highly reactive toward nucleophiles. In drug development, this reactivity is utilized to introduce amine pharmacophores. -
Stereochemistry: The C2 position on the propanamide chain is a chiral center. While typically synthesized as a racemate (
), the presence of this center does not induce diastereotopic splitting in achiral solvents (e.g., DMSO- , CDCl ), but it renders the molecule distinct from its non-chiral acetamide analogs.
Synthesis Pathway & Impurity Profile
Understanding the synthesis is vital for interpreting the NMR spectrum, particularly for identifying impurities like unreacted aniline or hydrolyzed acid.
Figure 1: Synthesis workflow illustrating the origin of the target molecule and potential impurities visible in the NMR spectrum.
1H NMR Spectroscopic Analysis[1][3][4]
Solvent Selection: DMSO-
Predicted Chemical Shifts & Assignment Table
Base Frequency: 400 MHz | Solvent: DMSO-
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| NH | Amide | 9.60 - 9.80 | Singlet (br) | 1H | - | Deshielded by C=O anisotropy and H-bonding to solvent. |
| H-6 | Ar-H | 7.60 - 7.75 | Doublet (d) | 1H | Ortho to amide (deshielding cone); Meta to Cl. | |
| H-3 | Ar-H | 7.25 - 7.35 | Doublet (d) | 1H | Ortho to Ar-CH | |
| H-4 | Ar-H | 7.15 - 7.25 | dd | 1H | Meta to Ar-CH | |
| CH-Br | Methine | 4.65 - 4.80 | Quartet (q) | 1H | Deshielded by electronegative Br and Carbonyl. | |
| Ar-CH | Methyl | 2.20 - 2.25 | Singlet (s) | 3H | - | Characteristic benzylic methyl on substituted ring. |
| CH | Methyl | 1.70 - 1.75 | Doublet (d) | 3H | Coupled to methine proton. |
Detailed Mechanistic Interpretation
The Aromatic Region (7.15 – 7.75 ppm)
The 5-chloro-2-methylphenyl moiety creates a specific "ABC-like" splitting pattern, though often resolved as first-order at 400 MHz.
-
H-6 (The "Amide Sensor"): This proton is spatially closest to the amide carbonyl oxygen. Due to the anisotropic deshielding cone of the carbonyl group, H-6 appears most downfield among the aromatic protons. It appears as a doublet due to meta-coupling with H-4 (
Hz). -
H-3 & H-4: H-3 is ortho to the methyl group and shows a strong ortho-coupling to H-4 (
Hz). H-4 is the most complex signal (doublet of doublets) as it couples to both H-3 (ortho) and H-6 (meta).
The Aliphatic Chain (1.70 – 4.80 ppm)
-
The Chiral Methine (CH-Br): This proton is heavily deshielded. The inductive effect of the Bromine atom (
) combined with the electron-withdrawing amide carbonyl shifts this signal to 4.7 ppm. It appears as a clear quartet due to the adjacent methyl group. -
The Terminal Methyl: A classic doublet at
1.7 ppm. If you observe a "doublet of doublets" here, it indicates the presence of restricted rotation or a diastereomeric impurity (unlikely in this specific achiral synthesis unless chiral reagents were used).
Figure 2: Logic map connecting structural moieties to their specific NMR spectral signatures.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and valid spectral data (E-E-A-T), follow this standardized protocol.
Materials
-
Analyte: ~5–10 mg of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
-
Solvent: 0.6 mL DMSO-
(99.9% D) + 0.03% TMS (v/v).-
Why DMSO? It prevents solute aggregation and sharpens the amide proton signal compared to CDCl
.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Preparation Steps
-
Weighing: Weigh 5-10 mg of the solid directly into a clean vial (not the NMR tube to avoid static loss).
-
Dissolution: Add 0.6 mL DMSO-
. Vortex for 30 seconds until the solution is perfectly clear.-
Check: If the solution is cloudy, filter through a cotton plug into the NMR tube. Particulates cause magnetic field inhomogeneity (broad peaks).
-
-
Transfer: Transfer to the NMR tube using a glass Pasteur pipette. Cap immediately to prevent moisture absorption (water appears at 3.33 ppm in DMSO).
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Scans (NS): 16 or 32 (sufficient for >5 mg).
-
Spectral Width: -2 to 14 ppm (to capture the downfield NH).
-
Temperature: 298 K (25°C).
Troubleshooting & Quality Control
Common Impurities
-
Doublet at ~6.6 ppm: Indicates unreacted 5-chloro-2-methylaniline (amine protons are shielded).
-
Multiplet at ~4.5 ppm (shifted): Indicates 2-bromopropanoic acid (hydrolysis product).
-
Peak at 3.33 ppm: H
O (from wet DMSO). -
Peak at 2.50 ppm: DMSO (residual quintet).
Rotational Isomerism
Restricted rotation around the C-N amide bond can sometimes produce "shadow peaks" (rotamers), typically appearing as smaller signals slightly upfield or downfield of the main peaks. In bulky ortho-substituted anilides like this (2-methyl group), the trans (anti) conformation is heavily favored, so rotamer populations are usually negligible (<5%) at room temperature.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on spin systems and pulse sequences).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules and chemical shift prediction).
-
Sigma-Aldrich (Merck). 2-Bromo-N-(2-methylphenyl)propanamide (Prilocaine Impurity).Link (Analogous structure for aliphatic shift verification).
-
PubChem Database. Compound Summary: 2-bromo-N-(2-methylphenyl)propanamide.[1][2] National Center for Biotechnology Information. Link (Used for fragment-based shift correlation).
- Reich, H. J.Hans Reich's NMR Data Collections. University of Wisconsin-Madison.
Sources
An In-depth Technical Guide to the ¹³C NMR of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. Among its variants, ¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. This guide offers an in-depth technical exploration of the ¹³C NMR spectrum of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a compound of interest in medicinal chemistry and drug development. Understanding its spectral features is crucial for its synthesis, characterization, and quality control. This document will delve into the predicted ¹³C NMR spectrum, provide a robust experimental protocol for its acquisition, and offer a detailed interpretation of the spectral data, all grounded in established scientific principles.
Predicted ¹³C NMR Spectrum of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Due to the absence of a publicly available experimental spectrum for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a predicted spectrum is an invaluable tool for its structural verification. The chemical shifts are estimated based on the analysis of its constituent structural motifs and the well-understood effects of various substituents on carbon nuclei. Online prediction tools, which utilize extensive databases and sophisticated algorithms, can provide a reliable forecast of the spectrum.[1][2]
The structure of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide comprises a substituted aromatic ring and a brominated aliphatic amide chain. The predicted chemical shifts for each carbon atom are detailed below.
Aromatic Carbons (110-150 ppm)
The aromatic region of the ¹³C NMR spectrum is anticipated to display six distinct signals corresponding to the six carbons of the phenyl ring. The chemical shifts of these carbons are influenced by the chloro, methyl, and N-acyl substituents. Aromatic carbons typically resonate in the 120-150 ppm range.[3] The specific positions of the substituents on the ring will result in a unique pattern of signals, allowing for unambiguous assignment. The carbon atom bearing the nitrogen of the amide group (C1') is expected to be significantly deshielded. Conversely, the positions ortho and para to the electron-donating methyl group will experience a slight shielding effect. The chloro-substituted carbon (C5') will be deshielded due to the electronegativity of chlorine.
Amide Carbonyl Carbon (160-180 ppm)
The carbonyl carbon of the amide group (C=O) is expected to appear in the downfield region of the spectrum, typically between 160 and 180 ppm.[3] This significant deshielding is a characteristic feature of sp²-hybridized carbons double-bonded to an oxygen atom. The electronic environment of the amide carbonyl is influenced by the nitrogen atom and the adjacent chiral carbon.
Aliphatic Carbons (10-60 ppm)
The aliphatic portion of the molecule consists of a methyl group (CH₃) and a methine group (CHBr). The carbon of the methyl group is expected to have a chemical shift in the range of 10-25 ppm. The methine carbon, being directly attached to the electronegative bromine atom, will be significantly deshielded and is predicted to resonate at a higher chemical shift, likely in the 30-50 ppm range.[4][5]
Tabulated Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. These values are estimations and may vary slightly from experimental data.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~170 |
| C1' (C-N) | ~138 |
| C2' (C-CH₃) | ~132 |
| C3' | ~130 |
| C4' | ~128 |
| C5' (C-Cl) | ~134 |
| C6' | ~125 |
| CH-Br | ~45 |
| CH₃ (on ring) | ~18 |
| CH₃ (propanamide) | ~22 |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and optimization of instrument parameters. The following protocol provides a detailed methodology for obtaining a standard proton-decoupled ¹³C NMR spectrum.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.[6]
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range that encompasses all expected carbon signals (e.g., 0-220 ppm).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.
-
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
-
-
Proton Decoupling: Employ broadband proton decoupling to collapse the carbon signals into singlets, which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).
Interpretation of the ¹³C NMR Spectrum
The interpretation of the ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule. This process relies on the predicted chemical shifts, the relative intensities of the peaks, and a fundamental understanding of how the molecular structure influences the magnetic environment of each carbon nucleus.
-
Quaternary Carbons: The carbonyl carbon and the substituted aromatic carbons (C1', C2', C5') are quaternary, meaning they are not directly bonded to any protons. In a proton-decoupled spectrum, these signals are typically sharper and may have lower intensity compared to protonated carbons due to longer relaxation times and a reduced NOE enhancement.
-
Aromatic Region: The six signals in the aromatic region can be assigned based on the substituent effects. The carbon attached to the nitrogen (C1') will be the most downfield among the aromatic signals. The carbon bearing the chloro group (C5') will also be significantly downfield. The methyl-substituted carbon (C2') will be downfield, while the remaining aromatic carbons will appear at relatively higher fields.
-
Aliphatic Region: The two signals in the aliphatic region correspond to the methine carbon and the methyl carbon of the propanamide moiety. The carbon attached to the bromine (CH-Br) will be more deshielded and appear at a higher chemical shift than the terminal methyl carbon.
Visualizing the Structure and Assignments
A clear visual representation of the molecule with its corresponding ¹³C NMR assignments is essential for a comprehensive understanding. The following Graphviz diagram illustrates the structure of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide with labeled carbon atoms.
Figure 1: Molecular structure of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Conclusion
This in-depth technical guide provides a comprehensive overview of the ¹³C NMR spectroscopy of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. By combining theoretical predictions with established experimental protocols and principles of spectral interpretation, researchers, scientists, and drug development professionals can confidently utilize ¹³C NMR for the structural characterization and quality assessment of this important molecule. The provided information serves as a valuable resource for anyone working with this compound or similar chemical structures.
References
-
Chemaxon. NMR Predictor. [Link]
-
Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
-
ResearchGate. Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. [Link]
-
PubChem. 2-Bromopropanamide. [Link]
-
CORE. SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]
-
ACS Publications. Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. [Link]
-
MDPI. An NMR Database for Organic and Organometallic Compounds. [Link]
-
Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds? [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of 2-bromopropane. [Link]
-
Amanote Research. (PDF) The Influence of Substituents on the 13c-NMR Chemical. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Indian Academy of Sciences. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. [Link]
-
YouTube. Using NMR Predictors to Calculate 1D and 2D NMR Spectra. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
SpectraBase. N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetraazol-2-yl)acetamide. [Link]
-
NMRDB.org. Predict all NMR spectra. [Link]
-
NMRium demo. Predict. [Link]
-
PubChem. N-(2-Chloro-5-methylphenyl)-2-(diethylamino)acetamide. [Link]
Sources
- 1. Page not found - Documentation [docs.chemaxon.com:443]
- 2. Visualizer loader [nmrdb.org]
- 3. CASPRE [caspre.ca]
- 4. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Bromopropane(75-26-3) 13C NMR spectrum [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Physical characteristics of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
An In-depth Technical Guide to the Physical and Spectroscopic Characteristics of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
This document provides a comprehensive technical overview of the anticipated physical and spectroscopic properties of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. As direct experimental data for this specific compound is not extensively available in public literature, this guide leverages expert analysis of its chemical structure and draws upon established data from closely related analogs to predict its characteristics. This approach mirrors the scientific methodology for characterizing novel or sparsely documented chemical entities.
Compound Identification and Molecular Structure
The initial step in characterizing any compound is to establish its fundamental identity. The structure combines a substituted aniline core (5-chloro-2-methylaniline) with a 2-bromopropanoyl moiety, forming a secondary amide. This structure suggests potential utility as a synthetic intermediate in medicinal chemistry and materials science.[1]
-
IUPAC Name: 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
-
Molecular Formula: C₁₀H₁₁BrClNO
-
Canonical SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C(C)Br
Below is the two-dimensional representation of the molecule, illustrating the connectivity of its atoms.
Caption: 2D structure of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Physicochemical Properties
The physical properties of the compound are summarized below. The molecular weight is calculated from the molecular formula, while other properties are predicted based on its structure and data from analogs. The presence of both chlorine and bromine atoms, along with the methyl group, is expected to influence its melting point and solubility profile compared to simpler amides.[1]
| Property | Predicted Value / Description | Rationale / Analog Data Source |
| Molecular Weight | 276.57 g/mol | Calculated from C₁₀H₁₁BrClNO |
| Exact Mass | 274.9716 Da | Calculated for ¹²C₁₀¹H₁₁⁷⁹Br³⁵Cl¹⁴N¹⁶O |
| Appearance | White to off-white powder or crystalline solid. | Based on typical appearance of similar halogenated organic amides.[2] |
| Melting Point | > 96 °C | The analog 2-bromo-N-(4-methylphenyl)propanamide has a melting point of 96.1 °C.[3] The addition of a chlorine atom is expected to increase the melting point due to stronger intermolecular forces. |
| Boiling Point | > 330 °C at 760 mmHg | The analog 2-bromo-N-(4-methylphenyl)propanamide has a boiling point of 334 °C.[3] The target compound's boiling point is expected to be in a similar or higher range. |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone, and THF. Sparingly soluble in alcohols. Insoluble in water. | The predominantly nonpolar structure with aromatic and aliphatic regions dictates solubility in common organic solvents. Low water solubility is expected.[3] |
| LogP (Octanol-Water) | ~3.0 - 3.5 | The calculated XLogP3 for the analog 2-bromo-N-(2-methylphenyl)propanamide is 2.1.[4] The addition of a chloro group will increase lipophilicity, thus raising the LogP value. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The following sections detail the predicted spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): In a solvent like CDCl₃, the following proton signals are anticipated:
-
~7.2-7.4 ppm (3H, m): Three protons on the aromatic ring. Their specific shifts and coupling patterns will be complex due to the influence of the chloro, methyl, and amide substituents.
-
~7.5-8.5 ppm (1H, broad s): The amide (N-H) proton. The chemical shift can vary significantly with concentration and solvent.
-
~4.5-4.7 ppm (1H, q): The methine (CH) proton on the carbon bearing the bromine atom. It is expected to be a quartet due to coupling with the adjacent methyl group (J ≈ 7 Hz).
-
~2.2-2.3 ppm (3H, s): The three protons of the methyl group attached to the aromatic ring.
-
~1.9-2.1 ppm (3H, d): The three protons of the methyl group on the propanamide chain. It will appear as a doublet due to coupling with the methine proton (J ≈ 7 Hz).
-
-
¹³C NMR (Carbon NMR): The spectrum should display 10 distinct carbon signals corresponding to the 10 unique carbon atoms in the molecule.
-
~165-170 ppm: The carbonyl carbon of the amide group.
-
~125-140 ppm: Six signals for the aromatic carbons.
-
~45-55 ppm: The alpha-carbon (CH-Br).
-
~15-25 ppm: Two distinct signals for the two methyl carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. A KBr pellet or thin film method would reveal the following characteristic absorption bands.[5]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 - 3250 | N-H (Amide) | Stretching |
| ~3100 - 3000 | C-H (Aromatic) | Stretching |
| ~2980 - 2920 | C-H (Aliphatic) | Stretching |
| ~1680 - 1650 | C=O (Amide I) | Stretching |
| ~1550 - 1510 | N-H Bend (Amide II) | Bending |
| ~800 - 600 | C-Br, C-Cl | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The most telling feature will be the complex isotopic pattern of the molecular ion peak due to the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a cluster of peaks:
-
M⁺: at m/z 275 (for ⁷⁹Br, ³⁵Cl)
-
M+2: at m/z 277 (from ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl)
-
M+4: at m/z 279 (from ⁸¹Br, ³⁷Cl) The relative intensities of these peaks provide a definitive signature for the presence of one Br and one Cl atom.
-
-
Key Fragmentation: A primary fragmentation pathway would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the bromine-containing fragment or the formation of characteristic acylium ions.
Experimental Workflow and Protocols
The following diagram and protocol outline a self-validating system for the synthesis and characterization of the title compound.
Sources
- 1. CAS 19397-79-6: 2-Bromo-N-(2-methylphenyl)propanamide [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Solubility Profiling of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide for Pharmaceutical Development
An In-Depth Technical Guide:
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile and, ultimately, its therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a compound representative of modern discovery pipelines with structural features that suggest solubility challenges. We move beyond simple procedural descriptions to explain the strategic rationale behind each experimental choice, ensuring a robust and self-validating approach. This document details validated protocols for determining thermodynamic and kinetic solubility, explores the critical impact of pH, and provides a framework for data interpretation, empowering researchers and drug development professionals to make informed decisions in the preclinical space.
Introduction: Solubility as a Critical Development Parameter
The journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the API. Among these, aqueous solubility is arguably one of the most significant hurdles. Poor solubility can lead to low and erratic oral bioavailability, hindering the development of effective oral dosage forms and complicating dose-response relationships.
Structural Analysis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
A proactive assessment of solubility begins with a structural evaluation of the target molecule. The structure of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide presents several features that warrant a thorough solubility investigation:
-
Amide Group: The amide functional group can participate in hydrogen bonding as both a donor and an acceptor, which can contribute to aqueous solubility.[1][2][3]
-
Aromatic System: The substituted phenyl ring is a large, hydrophobic moiety that is expected to significantly decrease water solubility.
-
Halogenation: The presence of both bromine and chlorine atoms further increases the molecule's lipophilicity, generally reducing its affinity for aqueous media.
-
Molecular Weight: The molecular weight (approx. 276.56 g/mol for a similar isomer) is in a range where solubility can become a limiting factor.
Based on these features, particularly the large, halogenated organic structure, we can hypothesize that this compound will exhibit low intrinsic aqueous solubility. For context, a structurally related compound, 2-bromo-N-(4-methylphenyl)propanamide, has a predicted very low water solubility of approximately 3.00e-3 g/L.[4] This initial assessment underscores the necessity of precise and comprehensive experimental solubility profiling.
The Theoretical Basis of Solubility Measurement
A robust solubility assessment requires understanding the different types of solubility and the factors that influence them. The two primary forms of solubility measurement in drug discovery are kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration of a compound in an aqueous buffer after it is introduced from a concentrated organic stock solution (typically DMSO).[5] It reflects the compound's ability to withstand precipitation upon dilution and is a high-throughput method suitable for early-stage discovery to quickly flag problematic compounds.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the solid and solution phases are in equilibrium.[5] This is the "gold standard" measurement, critical for late-stage preclinical development and formulation design.[6]
Key Factors Influencing Aqueous Solubility
-
pH: The pH of the aqueous medium is critical, especially for compounds with ionizable functional groups. The amide group in our target compound is generally neutral in aqueous solutions, but pH can still influence stability and interactions.[3] pH-dependent solubility studies are essential to simulate the transit through the gastrointestinal tract.[5]
-
Polymorphism: Different solid-state crystalline forms (polymorphs) of a compound can exhibit different solubilities.[7] It is crucial to characterize the solid form used in solubility experiments, as an inadvertent solvent-mediated phase transformation during the measurement can lead to erroneous results.[7]
-
Temperature: Solubility is temperature-dependent. Most pharmaceutical solubility studies are conducted at room temperature (~25 °C) and/or physiological temperature (37 °C).[5]
A Strategic Workflow for Solubility Characterization
We advocate for a tiered approach to solubility assessment. This ensures that resources are used efficiently, with high-throughput screening in the early stages and more rigorous, resource-intensive methods applied to the most promising candidates.
Caption: Strategic workflow for API solubility assessment.
Experimental Protocols
The following protocols are designed to be self-validating systems. The rationale behind key steps is provided to instill a deep understanding of the methodology.
Protocol 1: Thermodynamic Solubility via Shake-Flask (HPLC-UV)
This method is the definitive measure of equilibrium solubility and is essential for regulatory submissions.[6][8]
Rationale: The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium. The solid is then removed, and the concentration of the dissolved compound is quantified.
Methodology:
-
Preparation:
-
Add an excess amount of solid 2-bromo-N-(5-chloro-2-methylphenyl)propanamide (e.g., 2-5 mg) to a 2 mL glass vial. The excess should be clearly visible.
-
Add 1 mL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.
-
Prepare at least three replicate vials for each condition.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the suspensions for a minimum of 24 hours. Expert Insight: To ensure equilibrium has been reached, a time-to-equilibrium study should be performed initially by taking samples at 24, 48, and 72 hours. If the concentrations at these time points are statistically identical, 24 hours can be used for future experiments.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for 1-2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter to remove any remaining undissolved micro-particulates. Causality: This step is critical. Failure to remove all solid material will lead to a gross overestimation of solubility. The filter material should be checked for non-specific binding of the compound beforehand.
-
-
Quantification (HPLC-UV):
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.
-
Analyze the filtered supernatant and calibration standards by a validated HPLC-UV method.
-
Calculate the concentration in the supernatant by interpolating its peak area from the calibration curve.
-
Protocol 2: pH-Dependent Solubility Profiling
Rationale: This protocol assesses how solubility changes across the physiological pH range of the human gut (typically pH 1.2 to 7.4), which is vital for predicting oral absorption.[5]
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range. Common choices include:
-
Simulated Gastric Fluid (SGF), pH ~1.2 (without pepsin).
-
Phosphate or Acetate buffers at pH 4.5, 6.8, and 7.4.
-
-
Execution:
-
Follow the exact procedure outlined in Protocol 1 (Thermodynamic Solubility) for each buffer system.
-
Run all buffer conditions in parallel to ensure consistency.
-
-
Data Presentation: Plot the measured solubility (in µg/mL or µM) as a function of pH.
Data Presentation and Interpretation
Raw data should be processed and presented in a clear, comparative format.
Summarizing Quantitative Data
A well-structured table is essential for conveying the solubility profile.
| Medium | pH | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Method |
| Deionized Water | ~6-7 | 25 | Hypothetical Value | Hypothetical Value | Shake-Flask |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Hypothetical Value | Hypothetical Value | Shake-Flask |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Hypothetical Value | Hypothetical Value | Shake-Flask |
| PBS (Kinetic) | 7.4 | 25 | Hypothetical Value | Hypothetical Value | DMSO Dilution |
Note: Molar solubility (µM) is calculated using the molecular weight of the compound.
Interpreting the Solubility Profile
-
Low Intrinsic Solubility: If the solubility in water and PBS at pH 7.4 is below 10 µg/mL, the compound is considered poorly soluble. This indicates that formulation strategies such as particle size reduction (micronization), amorphous solid dispersions, or lipid-based formulations may be required.
-
pH-Independence: Given the neutral amide group, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is expected to show little variation in solubility across the physiological pH range. If significant pH-dependent solubility is observed, it may suggest issues with chemical stability at certain pH values, which would require a separate investigation.
-
Kinetic vs. Thermodynamic Discrepancy: It is common for kinetic solubility to be higher than thermodynamic solubility.[5] This occurs because the compound can exist transiently in a supersaturated state. A large difference between the two values can indicate a high risk of precipitation upon dilution in vivo, which could negatively impact absorption.
Conclusion
The solubility characterization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is not merely a data collection exercise; it is a fundamental component of its risk assessment and development strategy. The structural features of this molecule strongly suggest that low aqueous solubility will be a primary challenge. By employing a systematic workflow that begins with high-throughput kinetic screening and progresses to rigorous thermodynamic and pH-dependent profiling, development teams can gain a comprehensive understanding of the compound's behavior. The protocols detailed in this guide, which emphasize experimental robustness and a clear understanding of the underlying principles, provide the necessary framework to generate high-quality, reliable data. This data is indispensable for guiding medicinal chemistry efforts, selecting appropriate formulation technologies, and ultimately increasing the probability of successfully advancing a promising therapeutic candidate.
References
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry. (2023).
- Compound solubility measurements for early drug discovery. (2022).
- Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2: Acetanilide, Propanamide, and Butanamide. (2013).
- Solubility of Amides. ECHEMI.
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- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (2019).
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- Physical Properties of Amides. (2022). Chemistry LibreTexts.
- A Method for Calculation of the Aqueous Solubility of Organic Compounds by Using New Fragment Solubility Constants. (1987). J-Stage.
- 2-bromo-N-(4-methylphenyl)propanamide Properties. (2025). EPA CompTox Chemicals Dashboard.
- 2-bromo-N-(3-chloro-2-methylphenyl)propanamide. Sigma-Aldrich.
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A Technical Guide to the Potential Research Applications of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Foreword: Unveiling the Potential of a Novel Halogenated Amide
In the landscape of modern chemical and pharmaceutical research, the exploration of novel molecular scaffolds is paramount to addressing unmet scientific challenges. This guide focuses on the untapped potential of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a compound that, while not extensively studied, belongs to a class of halogenated N-phenylamides with demonstrated versatility. Its structural features—a reactive bromine atom, a stabilizing amide linkage, and a substituted phenyl ring—suggest a rich potential for diverse applications.
This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemistry of this compound and, more importantly, a roadmap for its potential research applications. By drawing parallels with structurally related molecules and established chemical principles, we will explore its plausible utility in medicinal chemistry, materials science, and as a versatile synthetic building block. The experimental protocols and workflows detailed herein are designed to be robust and self-validating, offering a solid foundation for future investigations.
Synthesis and Characterization: A Proposed Pathway
The synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide can be approached through established amidation methodologies. A plausible and efficient synthetic route involves the acylation of 5-chloro-2-methylaniline with 2-bromopropanoyl bromide.
Proposed Synthetic Protocol
A reliable method for the synthesis of the title compound would involve the reaction of 5-chloro-2-methylaniline with 2-bromopropanoyl bromide in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
Experimental Protocol: Synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
-
Reaction Setup: To a solution of 5-chloro-2-methylaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-bromopropanoyl bromide (1.05 equivalents) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, the methine proton adjacent to the bromine, and the amide proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the carbonyl carbon, and the carbon bearing the bromine atom. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₁BrClNO. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Potential Research Application I: Antimicrobial Drug Discovery
Halogenated organic compounds are well-represented in the arsenal of antimicrobial agents. The presence of both bromine and chlorine in 2-bromo-N-(5-chloro-2-methylphenyl)propanamide suggests that it could exhibit interesting antimicrobial properties. Structurally similar halogenated salicylanilides have demonstrated activity against Gram-positive bacteria[1].
Rationale for Antimicrobial Potential
The lipophilic nature of the substituted phenyl ring can facilitate passage through bacterial cell membranes. The electrophilic character of the carbon bearing the bromine atom and the amide carbonyl group could enable interactions with nucleophilic residues in bacterial enzymes or proteins, potentially disrupting essential cellular processes[2].
Experimental Workflow for Antimicrobial Screening
A systematic approach to evaluating the antimicrobial potential of the title compound would involve a multi-step screening process.
Caption: A streamlined workflow for the antimicrobial evaluation of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive and Escherichia coli, Pseudomonas aeruginosa for Gram-negative) in appropriate broth overnight. Dilute the cultures to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide in a suitable solvent like dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Research Application II: Anticancer Agent Development
The N-phenylamide scaffold is present in numerous approved and investigational anticancer drugs. The substitution pattern on the phenyl ring can significantly influence the antiproliferative activity[3][4]. The combination of a chloro and a methyl group on the phenyl ring of the title compound may confer selectivity towards certain cancer cell types.
Rationale for Anticancer Potential
The planar amide bond and the substituted aromatic ring can facilitate intercalation into DNA or binding to the active sites of enzymes crucial for cancer cell proliferation, such as kinases or dihydrofolate reductase[4]. The reactive 2-bromo group could also act as an alkylating agent, forming covalent bonds with target biomolecules.
Experimental Workflow for Anticancer Screening
A standard workflow for evaluating the anticancer potential of a novel compound involves cytotoxicity screening followed by mechanistic studies.
Caption: A logical progression for the in vitro evaluation of the anticancer activity of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed human cancer cell lines (e.g., HCT116 colorectal carcinoma) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide (typically from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Lyse the cells and solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Potential Research Application III: Versatile Synthetic Intermediate
The presence of a reactive C-Br bond makes 2-bromo-N-(5-chloro-2-methylphenyl)propanamide a valuable intermediate for further chemical transformations. This allows for the synthesis of a library of derivatives with potentially enhanced biological activities or novel material properties.
Rationale for Synthetic Utility
The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the creation of diverse chemical entities.
Proposed Synthetic Transformations
Caption: Potential synthetic modifications of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide via nucleophilic substitution.
General Protocol for Nucleophilic Substitution
-
Reaction Setup: Dissolve 2-bromo-N-(5-chloro-2-methylphenyl)propanamide (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, a primary or secondary amine, or a thiol) (1.1-1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Perform an appropriate aqueous workup to remove the solvent and excess reagents. The resulting product can then be purified by crystallization or column chromatography.
Conclusion and Future Directions
While direct experimental data for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is currently limited, a thorough analysis of its structural features and the activities of related compounds provides a strong rationale for its investigation in several key research areas. This guide has outlined plausible applications in antimicrobial and anticancer drug discovery, as well as its utility as a versatile synthetic intermediate.
The proposed experimental workflows and protocols offer a starting point for researchers to systematically explore the potential of this compound. Future work should focus on the synthesis and thorough characterization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, followed by the execution of the screening cascades detailed in this guide. The exploration of structure-activity relationships through the synthesis of a focused library of derivatives will be crucial in optimizing its potential biological activities. The insights gained from such studies will undoubtedly contribute to the broader understanding of halogenated N-phenylamides and may lead to the discovery of novel therapeutic agents or valuable chemical tools.
References
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Literature review of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
An In-depth Technical Guide to 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Introduction
This technical guide provides a comprehensive overview of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a halogenated aromatic amide. While specific research on this exact molecule is not extensively published, its structural similarity to various chemical intermediates and active pharmaceutical ingredients allows for a detailed and authoritative analysis based on established chemical principles and data from closely related analogues. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its synthesis, properties, reactivity, and potential applications.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a molecule are defined by its structure and resulting physical properties. These data are crucial for its handling, characterization, and application in experimental settings.
Nomenclature and Structure
-
IUPAC Name: 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
-
Molecular Formula: C₁₀H₁₁BrClNO
-
Synonyms: While specific synonyms are not widely documented, related compounds are known by various names such as 2-Bromo-N-(o-tolyl)propanamide or N-(α-Bromopropionyl)-2-toluidine[1].
The molecular structure features a propanamide backbone with a bromine atom on the alpha-carbon. The amide nitrogen is attached to a 2-methylphenyl ring which is further substituted with a chlorine atom at the 5-position.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established methods for synthesizing similar N-aryl-2-bromoamides.[2][3]
Materials and Equipment:
-
5-chloro-2-methylaniline
-
2-bromopropanoyl bromide
-
Triethylamine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
-
Hexane and Ethyl Acetate (for recrystallization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, filtration apparatus.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-chloro-2-methylaniline (10 mmol) and triethylamine (12 mmol) in 100 mL of anhydrous THF.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl bromide. Triethylamine acts as a scavenger for the HBr produced, preventing protonation of the aniline and driving the reaction to completion.
-
-
Addition of Acyl Bromide: Cool the flask to 0°C using an ice bath. Add a solution of 2-bromopropanoyl bromide (11 mmol) in 20 mL of anhydrous THF dropwise over 30 minutes using a dropping funnel.
-
Causality: Slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium bromide salt precipitate.
-
Transfer the filtrate to a separatory funnel. Add 100 mL of DCM to ensure all product is dissolved in the organic phase.
-
Wash the organic layer sequentially with 50 mL of brine and 50 mL of water.[2][3]
-
Causality: The washing steps remove any remaining water-soluble impurities and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid is then recrystallized from a hexane/ethyl acetate mixture (e.g., 80:20 v/v) to yield the pure product as colorless crystals.[2][3]
-
Causality: Recrystallization is a standard and effective method for purifying solid organic compounds, separating the desired product from soluble impurities and any unreacted starting materials.
-
Chemical Reactivity
The reactivity of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is centered on two main features:
-
Alpha-Bromo Group: The bromine atom is positioned on the carbon alpha to the carbonyl group, making it an excellent leaving group. This site is highly susceptible to nucleophilic substitution reactions (Sₙ1 or Sₙ2 mechanisms), allowing for the facile introduction of various functional groups.[4][5] This reactivity makes the compound a versatile synthetic intermediate.
-
Amide Bond: The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions, typically requiring heat, to yield 5-chloro-2-methylaniline and 2-bromopropanoic acid.
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The existing chloro (meta-directing) and methyl/amido (ortho-, para-directing) groups will influence the position of any new substituents.
Potential Applications and Research Context
The structure of this molecule suggests its utility in several areas of chemical research and development.
-
Pharmaceutical Intermediate: Many N-aryl amides are precursors to local anesthetics. For instance, a closely related compound, 2-chloro-N-(2-methylphenyl)propanamide, is a known impurity and intermediate of Prilocaine.[6] It is highly probable that 2-bromo-N-(5-chloro-2-methylphenyl)propanamide could serve as a key building block for the synthesis of novel drug candidates, where the specific substitution pattern is designed to modulate pharmacological activity.
-
Versatile Synthetic Building Block: Due to the reactivity of the C-Br bond, this compound is a valuable intermediate for constructing more complex molecules in multi-step organic syntheses.[1]
-
Polymer Chemistry: Monofunctional alkyl halides are often used as initiators in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique.[3] The bromo-amide structure is suitable for initiating the polymerization of various monomers, leading to polymers with a specific end-group derived from the initiator.[2]
Safety and Handling
Proper handling of halogenated organic compounds is essential to ensure laboratory safety. The following guidelines are based on safety data sheets (SDS) for structurally analogous chemicals.
Hazard Identification
-
Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants.[7][8] Direct contact should be avoided.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[9]
-
Toxicity: May be harmful if swallowed.[10] Halogenated compounds can pose health risks upon exposure.[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[7][10] Keep away from strong oxidizing agents and bases.[8][10]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[7][11] If inhaled, move to fresh air. Seek medical attention if irritation persists or if swallowed.[11]
References
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PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-2-methyl-N-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
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CompTox Chemicals Dashboard. (2025, October 15). 2-bromo-N-(4-methylphenyl)propanamide Properties. U.S. Environmental Protection Agency. Retrieved from [Link]
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Moreno-Fuquen, R., et al. (n.d.). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. National Institutes of Health. Retrieved from [Link]
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American Elements. (n.d.). 2-bromo-2-methyl-N-phenylpropanamide. Retrieved from [Link]
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Moreno-Fuquen, R., et al. (n.d.). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Acros Organics. (2007, July 26). Material Safety Data Sheet - 2-Bromo-2-methylpropane. Retrieved from [Link]
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NIST. (n.d.). Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. National Institute of Standards and Technology. Retrieved from [Link]
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Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
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European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
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Pearson+. (n.d.). Identify the substitution products that form when 2-bromo-2-me.... Retrieved from [Link]
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PubMed. (2011, October 1). 2-Bromo-N-(4-chloro-phen-yl)-2-methyl-propanamide. National Library of Medicine. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]
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An In-depth Technical Guide to 2-bromo-N-(5-chloro-2-methylphenyl)propanamide: Synthesis, Characterization, and Historical Context
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a halogenated aromatic amide. While specific historical data for this exact molecule is not extensively documented in mainstream chemical literature, this guide synthesizes a plausible history and detailed methodologies for its synthesis and characterization based on well-established principles of organic chemistry and extensive data on structurally related compounds. The document is intended to serve as a practical resource for researchers in medicinal chemistry and materials science, offering insights into the synthesis, purification, and analytical validation of this class of compounds.
Introduction and Plausible Historical Context
The development of N-aryl amides has been a cornerstone of medicinal chemistry and material science for over a century. The introduction of halogen substituents and chiral centers, such as in the case of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, represents a strategic approach to modulate the physicochemical and pharmacological properties of parent molecules. While a specific "discovery" of this particular compound is not prominently recorded, its structural motifs are present in a wide array of biologically active molecules and functional materials.
The historical trajectory of related compounds suggests that molecules of this class likely emerged from systematic structure-activity relationship (SAR) studies. The N-(5-chloro-2-methylphenyl) moiety is a common feature in pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and influence binding to biological targets. The α-bromo-propanamide group, on the other hand, is a versatile reactive handle, enabling further chemical modifications, or it can be a key pharmacophoric element in its own right. It is plausible that 2-bromo-N-(5-chloro-2-methylphenyl)propanamide was first synthesized in a research laboratory setting during the exploration of new chemical entities for a specific biological target.
Retrosynthetic Analysis and Proposed Synthesis Workflow
The synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is most logically achieved through the formation of an amide bond between 5-chloro-2-methylaniline and 2-bromopropanoyl bromide. This approach is a standard and reliable method for the preparation of N-aryl amides.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol for Synthesis
This protocol describes a robust method for the laboratory-scale synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Materials:
-
5-chloro-2-methylaniline
-
2-bromopropanoyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of 2-bromopropanoyl bromide (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 2-bromo-N-(5-chloro-2-methylphenyl)propanamide as a solid. Determine the melting point and characterize by NMR and mass spectrometry.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 5-chloro-2-methylphenyl ring, the methyl protons, the methine proton of the propanamide moiety, and the amide N-H proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern. Due to restricted rotation around the amide C-N bond, some signals may appear as broadened peaks or as two distinct sets of signals for the cis and trans conformers[1][2]. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, the carbons of the propanamide backbone, and the carbonyl carbon. |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M+) will be accompanied by M+2 and M+4 peaks with relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl)[3][4]. |
| FT-IR | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H and C=C stretches of the aromatic ring. |
Chromatographic Data
| Technique | Expected Results |
| TLC | A single spot with a specific Rf value in a given solvent system, indicating the purity of the compound. |
| HPLC | A single sharp peak in the chromatogram, with a characteristic retention time, confirming the purity. |
Structural Elucidation and Conformational Analysis
The three-dimensional structure of N-aryl amides is of significant interest as it influences their biological activity and material properties.
Caption: Factors influencing the conformational isomerism of N-aryl amides.
X-ray crystallography would be the definitive method to determine the solid-state conformation of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. In the absence of experimental data, computational modeling can provide valuable insights into the preferred conformations. The planarity of the amide bond is a key structural feature, and the rotational barrier around the N-aryl bond will determine the overall shape of the molecule. The presence of the ortho-methyl group is expected to induce a significant dihedral angle between the phenyl ring and the amide plane due to steric hindrance[5].
Potential Applications and Future Directions
While the specific applications of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide are not documented, its structural features suggest several areas of potential utility.
-
Medicinal Chemistry: As a building block, the α-bromo group can be displaced by various nucleophiles to generate a library of derivatives for biological screening. The N-(5-chloro-2-methylphenyl) scaffold is present in a number of kinase inhibitors and other therapeutic agents.
-
Materials Science: Halogenated organic compounds can exhibit interesting properties such as liquid crystallinity or serve as precursors for flame-retardant materials.
-
Chemical Biology: The compound could be used as a chemical probe to study the binding pockets of enzymes or receptors.
Future research could focus on the synthesis and biological evaluation of a series of analogs of this compound, exploring the impact of different substituents on the phenyl ring and modifications at the α-position of the propanamide chain.
Conclusion
2-bromo-N-(5-chloro-2-methylphenyl)propanamide represents a synthetically accessible molecule with potential for further chemical exploration. Although its specific history is not well-defined, the principles governing its synthesis and characterization are well-established within the field of organic chemistry. This guide provides a robust framework for its preparation and analysis, serving as a valuable resource for researchers working with this and related classes of N-aryl amides. The methodologies and insights presented herein are intended to facilitate further research and development in areas where such compounds may prove beneficial.
References
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. (2007-05-04). [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. (2023-12-03). [Link]
-
Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI. (2024-07-17). [Link]
-
Conformational properties of N-aryl amides. ResearchGate. (n.d.). [Link]
- Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
mass spectra - the M+2 peak. Chemguide. (n.d.). [Link]
-
Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. (n.d.). [Link]
-
mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. (n.d.). [Link]
-
3-phenyl-N-(2-phenylethyl)propanamide | C17H19NO | CID 803525. PubChem. (n.d.). [Link]
-
G.S. 90-89. North Carolina General Assembly. (n.d.). [Link]
-
Propanamide, 3-phenyl-N-propyl- | C12H17NO | CID 4059472. PubChem. (n.d.). [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. (2008-12-11). [Link]
- Preparation of N-substituted-N'-phenyl p-phenylenediamines.
-
Amide. Wikipedia. (n.d.). [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. (2013). [Link]
- Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. (2024-09-20). [Link]
-
Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. Eureka | Patsnap. (2007-11-07). [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. (n.d.). [Link]
-
Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. (2022-08-31). [Link]
-
1 H NMR Spectrum of Amide Compounds. scinapse.io. (n.d.). [Link]
-
1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. (2013-03-15). [Link]
-
Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions. (n.d.). [Link]
-
Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. Open Research@CSIR-NIScPR. (n.d.). [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI. (2002-08-31). [Link]
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Methodological & Application
Application Note & Experimental Protocol: A Comprehensive Guide to the Synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Introduction: Strategic Synthesis of a Key Building Block
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a substituted haloamide of significant interest in synthetic organic chemistry. Its structure incorporates multiple reactive handles: an α-bromo amide, a chlorinated aromatic ring, and a methyl group. This functional group constellation makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The α-haloamide moiety, for instance, is a precursor for various nucleophilic substitutions and C-C cross-coupling reactions[1].
This document provides a detailed, field-proven protocol for the synthesis of this target molecule via the N-acylation of 5-chloro-2-methylaniline with 2-bromopropanoyl chloride. We will delve into the mechanistic rationale behind the procedural steps, address common challenges associated with acylating sterically hindered and electron-deficient anilines, and outline a robust methodology for purification and characterization.
Synthetic Challenge and Strategy
The primary challenge in this synthesis lies with the nucleophile, 5-chloro-2-methylaniline. The presence of an ortho-methyl group introduces steric hindrance around the amine, while the electron-withdrawing nature of the chlorine atom at the meta position (relative to the methyl group) decreases the nucleophilicity of the amino group[2]. Consequently, forcing conditions or highly reactive reagents are often necessary to achieve efficient acylation. Our strategy employs the highly reactive acylating agent, 2-bromopropanoyl chloride, in the presence of a non-nucleophilic base to drive the reaction to completion under controlled conditions.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of 5-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. A subsequent elimination of a chloride ion, facilitated by the deprotonation of the nitrogen by a base, yields the final amide product.
Caption: Overall reaction for the N-acylation of 5-chloro-2-methylaniline.
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 5-chloro-2-methylaniline | C₇H₈ClN | 141.60 | ≥98% | Sigma-Aldrich |
| 2-bromopropanoyl chloride | C₃H₄BrClO | 175.42 | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 1M aq. | HCl | 36.46 | - | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃), sat. aq. | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Brine, sat. aq. | NaCl | 58.44 | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Fisher Scientific |
| Silica Gel, 230-400 mesh | SiO₂ | 60.08 | - | VWR |
| TLC Plates, Silica Gel 60 F₂₅₄ | - | - | - | MilliporeSigma |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Labs |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Septa and nitrogen inlet/outlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography setup
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Safety Precautions & Hazard Management
Critical Safety Notice: This protocol involves hazardous materials. Perform all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
2-bromopropanoyl chloride : Corrosive, causes severe skin burns and eye damage, and is a lachrymator.[3][4] It reacts with moisture. Handle with extreme care under an inert atmosphere.[5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][5]
-
5-chloro-2-methylaniline : Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.
-
Dichloromethane (DCM) : Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Triethylamine (TEA) : Flammable liquid and vapor. Corrosive and harmful if inhaled.
An eyewash station and safety shower must be readily accessible.[6]
Detailed Experimental Protocol
Reaction Setup and Execution
-
Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methylaniline (1.00 g, 7.06 mmol, 1.0 eq).
-
Solvent and Base Addition : Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir until the aniline is fully dissolved. Add triethylamine (1.47 mL, 10.6 mmol, 1.5 eq) to the solution.
-
Cooling : Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling step is critical to control the initial exothermic reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition : Dissolve 2-bromopropanoyl chloride (0.85 mL, 8.47 mmol, 1.2 eq) in 10 mL of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cooled aniline mixture over 20-30 minutes. A white precipitate of triethylammonium hydrochloride will form.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 5-chloro-2-methylaniline spot indicates the reaction is complete.
Work-up and Product Isolation
-
Quenching : Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of water.
-
Aqueous Washes :
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted triethylamine.
-
Wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acidic species.
-
Finally, wash with brine (1 x 30 mL) to remove residual water.
-
Rationale : This standard aqueous workup systematically removes basic, acidic, and water-soluble impurities, which is a crucial step for simplifying the final purification.[2]
-
-
Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale brown solid.
Purification
-
Recrystallization (Preferred Method) : If the crude product is sufficiently pure, recrystallization is the most effective method for obtaining a high-purity solid.[2]
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
Column Chromatography : If recrystallization is ineffective or the product is an oil, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).[7]
Visualization of the Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification process.
Characterization
The identity and purity of the final product, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃) : Expect signals for the aromatic protons, the methine proton (CH-Br), the methyl group on the ring, and the methyl group adjacent to the chiral center.
-
¹³C NMR (CDCl₃) : Expect distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
-
FT-IR (KBr or ATR) : Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1660 cm⁻¹), and the N-H bend (amide II) (around 1540 cm⁻¹).
-
Mass Spectrometry (ESI or GC-MS) : The mass spectrum should show the molecular ion peak [M]+ and/or [M+H]+, confirming the molecular weight of 292.56 g/mol , along with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.
References
- Technical Support Center: N-Acyl
- 2-Bromopropionyl bromide - Safety D
- SAFETY DATA SHEET - Propanoyl bromide, 2-bromo-. Fisher Scientific.
- SAFETY DATA SHEET - Propanoyl bromide, 2-bromo-. Thermo Fisher Scientific.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- Material Safety Data Sheet - 2-Bromopropionyl Bromide. Spectrum Chemical.
- SAFETY DATA SHEET - 2-Bromopropionyl bromide. TCI AMERICA.
- 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide.
- Acid-catalysed N-alkylation of anilines with activ
- 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide.
- 2-Bromo-N-(2-methylphenyl)propanamide.
- 2-Bromopropionyl Chloride: Properties, Applications, and Synthesis Methods. Ningbo Inno Pharmchem Co.,Ltd..
- Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide.
- A Novel Clay catalyst: N-Acetylation of Anilines. Journal of Chemical and Pharmaceutical Research.
Sources
Application Note: A Robust, Validated HPLC Method for the Analysis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Introduction
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a halogenated aromatic amide of interest in pharmaceutical development, potentially as an intermediate or a related compound to an active pharmaceutical ingredient (API). Its chemical structure, featuring a brominated chiral center and a substituted aromatic ring, necessitates a reliable analytical method for its quantification and purity assessment. This application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for quality control and stability testing of this compound.
The principles of RP-HPLC are well-suited for the analysis of moderately polar to non-polar compounds like the target analyte.[1] This method leverages a C18 stationary phase to achieve separation based on hydrophobicity.[2] The developed protocol is designed to be efficient, reproducible, and compliant with stringent regulatory expectations, drawing upon guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5][6][7]
Analyte Information
-
Compound Name: 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
-
Molecular Formula: C₁₀H₁₁BrClNO
-
Molecular Weight: 276.56 g/mol
-
Chemical Structure:
-
Predicted Properties: Based on its structure with aromatic and halogen substituents, the compound is expected to be sparingly soluble in water and readily soluble in organic solvents like acetonitrile and methanol. Its aromatic nature suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis.
I. HPLC Method Development and Rationale
The primary objective was to develop a selective, accurate, and precise HPLC method. The following parameters were optimized to achieve the desired chromatographic performance.
1. Column Selection:
A C18 column was selected as the stationary phase due to its versatility and proven efficacy in separating a wide range of pharmaceutical compounds based on their hydrophobicity.[2] The non-polar C18 chains interact with the non-polar regions of the analyte, providing good retention and resolution.
2. Mobile Phase Composition:
A gradient elution with a mixture of acetonitrile (ACN) and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[1] A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to sharper peaks and reduced analysis time.[2][8] A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is incorporated into the aqueous phase to maintain a consistent ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times and symmetrical peak shapes.
3. Detection Wavelength:
The UV detection wavelength was set to 254 nm. Aromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity for the analyte and related impurities. A diode array detector (DAD) can be used during method development to scan a range of wavelengths and determine the optimal wavelength for detection.
II. Detailed Analytical Protocol
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: HPLC grade acetonitrile, HPLC grade water, potassium dihydrogen phosphate, and phosphoric acid.
-
Standard: A well-characterized reference standard of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, transfer it to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
III. System Suitability Testing (SST)
System suitability testing is a critical component of any analytical method, ensuring the chromatographic system is performing adequately before sample analysis.[3][4][5] The following parameters and acceptance criteria should be met by making five replicate injections of the standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[3] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection system.[3] |
| Resolution (Rs) | ≥ 2.0 (between the main peak and any adjacent impurity) | Ensures baseline separation of the analyte from potential impurities.[3] |
Logical Flow for System Suitability:
Caption: Workflow for System Suitability Testing.
IV. Method Validation Overview
The analytical method should be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][7][9] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels. Recovery should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The %RSD should typically be ≤ 2%.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).[10]
Experimental Workflow for HPLC Analysis:
Sources
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. m.youtube.com [m.youtube.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. actascientific.com [actascientific.com]
Application Note: A Comprehensive Protocol for the Thin-Layer Chromatography (TLC) Visualization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Introduction: The Need for Robust Analytical Oversight
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a halogenated aromatic amide, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic molecules. In any synthetic workflow, the ability to rapidly and accurately monitor the progress of a reaction—tracking the consumption of starting materials and the formation of the desired product—is paramount. Similarly, assessing the purity of the final isolated compound is a critical step for ensuring quality and reproducibility.
Thin-Layer Chromatography (TLC) is an indispensable technique for these purposes due to its speed, low cost, and high sensitivity.[1][2] This application note provides a detailed, experience-driven guide for developing a robust TLC protocol to visualize 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. We will move beyond a simple recipe to explain the rationale behind each step, empowering researchers to adapt and troubleshoot the method effectively.
Foundational Principles: Understanding Analyte-Matrix Interactions
The separation in TLC is governed by the differential partitioning of analyte molecules between a planar stationary phase and a liquid mobile phase that moves across it.[3] For a molecule like 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, its key structural features dictate its chromatographic behavior:
-
Amide Group (-C(O)NH-): This is a polar functional group capable of hydrogen bonding. It will exhibit strong interactions with a polar stationary phase like silica gel.[4]
-
Aromatic Ring: The benzene ring is largely non-polar but contributes to the overall size and potential for π-π interactions. Its conjugated system is crucial for UV visualization.[5][6]
-
Halogen Atoms (Br, Cl): These atoms increase the molecular weight and introduce a degree of polarity, influencing solubility and interaction with the stationary phase.
-
Methyl and Propyl Groups: These alkyl groups are non-polar.
Given these features, the compound is expected to be moderately polar. On a standard silica gel plate, it will be retained more strongly than a non-polar hydrocarbon but will migrate further than a highly polar compound like a carboxylic acid or an alcohol.[3]
Strategic Protocol Development: A Self-Validating Workflow
A successful TLC protocol is not a fixed entity but a system optimized for a specific separation. The following workflow provides a logical pathway to achieving clear and reproducible results for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Caption: Workflow for TLC method development and optimization.
Detailed Experimental Protocols
This section provides step-by-step instructions for the complete TLC analysis.
Materials and Reagents
| Component | Specification | Rationale |
| Stationary Phase | Silica Gel 60 F254 TLC plates (glass or aluminum backed) | Silica gel is a polar adsorbent suitable for moderately polar compounds. The F254 fluorescent indicator is essential for UV visualization.[1] |
| Analyte Sample | 2-bromo-N-(5-chloro-2-methylphenyl)propanamide | The compound of interest. |
| Sample Solvent | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | A volatile solvent that fully dissolves the sample and evaporates quickly from the plate after spotting.[2] |
| Mobile Phase (Eluent) | n-Hexane and Ethyl Acetate (HPLC Grade) | A common solvent system where polarity can be finely tuned by varying the ratio of the non-polar (hexane) and polar (EtOAc) components.[5] |
| Visualization Reagents | Iodine (crystals), Potassium Permanganate (KMnO₄) Stain | Provide alternative and/or confirmatory visualization methods.[1][7] |
| Apparatus | TLC developing chamber, capillary spotters, UV lamp (254 nm), forceps, fume hood | Standard equipment for performing TLC. |
Protocol: Step-by-Step Execution
Step 1: Chamber and Plate Preparation
-
Pour the chosen mobile phase (start with a 7:3 mixture of n-Hexane:Ethyl Acetate) into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is saturated with the solvent. This saturates the chamber atmosphere with solvent vapors, which prevents the mobile phase from evaporating off the plate during development and leads to better separation.
-
Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Using a pencil (never a pen, as ink will chromatograph), gently draw a straight origin line about 1 cm from the bottom of the TLC plate.[8]
Step 2: Sample Spotting
-
Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like ethyl acetate.
-
Dip a capillary spotter into the solution.
-
Briefly and gently touch the tip of the spotter to the origin line on the TLC plate. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.
-
Allow the solvent to completely evaporate. If necessary, you can re-spot in the same location to increase the concentration, ensuring the solvent dries between applications.[2]
-
Expert Tip: If monitoring a reaction, spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture on the same spot) to aid in identification.
-
Step 3: Plate Development
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent pool.[2]
-
Cover the chamber and allow the solvent front to travel up the plate undisturbed.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[8]
-
Allow the plate to air dry completely in a fume hood.
Step 4: Visualization and Analysis
Caption: Sequential workflow for TLC plate visualization.
-
UV Lamp (Primary Method):
-
Iodine Chamber (Confirmatory Method 1):
-
Potassium Permanganate Stain (Confirmatory Method 2):
-
This method is destructive and should be performed last.
-
Quickly dip the plate into a prepared KMnO₄ staining solution and remove it.
-
Gently heat the plate with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.
-
Step 5: Rf Calculation The Retention Factor (Rf) is a key parameter used to characterize a compound under a specific set of TLC conditions.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Measure the distance from the origin line to the center of the spot and from the origin line to the solvent front mark. The Rf value will always be between 0 and 1.[1]
Interpreting Results and Troubleshooting
| Observation / Problem | Probable Cause | Recommended Solution |
| Rf value is too high (>0.8) | The mobile phase is too polar, causing the compound to travel with the solvent front. | Decrease the eluent polarity. Increase the proportion of the non-polar solvent (e.g., change from 7:3 to 8:2 or 9:1 Hexane:EtOAc).[3] |
| Rf value is too low (<0.2) | The mobile phase is not polar enough to move the compound from the origin. | Increase the eluent polarity. Increase the proportion of the polar solvent (e.g., change from 7:3 to 6:4 or 1:1 Hexane:EtOAc).[3] |
| Spot is streaked or "tailed" | Sample is too concentrated, or the compound is strongly interacting with the acidic silica gel (common for amines/amides). | Spot a more dilute sample. Add 1-2% triethylamine to the mobile phase to neutralize active sites on the silica gel.[4] |
| No spots are visible under UV light | Compound is not UV-active, not enough sample was spotted, or the compound has evaporated. | Use a chemical visualization method (iodine or a stain).[2] Spot the sample multiple times in the same location to increase concentration. |
| Separation between spots is poor | The polarity of the solvent system is not optimal for the mixture. | Systematically test different solvent ratios. Consider trying a different solvent system altogether (e.g., Dichloromethane:Methanol for more polar compounds). |
Conclusion
This application note provides a comprehensive and adaptable framework for the TLC visualization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. By understanding the chemical principles and following a logical development workflow, researchers can establish a reliable and self-validating protocol. The primary method of visualization using UV light at 254 nm is highly effective for this aromatic compound, with iodine and permanganate stains serving as excellent confirmatory tools. This robust analytical method is crucial for ensuring the quality and success of synthetic chemistry endeavors involving this and structurally related molecules.
References
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available at: [Link]
-
Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2446. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Analytical Methods. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Available at: [Link]
-
University of California, Los Angeles. Thin Layer Chromatography. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]
-
Millersville University. Thin Layer Chromatography. Available at: [Link]
-
Royal Society of Chemistry. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 5(23), 6654-6658. Available at: [Link]
-
Labster. TLC Visualization Methods. Available at: [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). TLC Visualization Reagents. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. Available at: [Link]
-
United Arab Emirates University. Chromatographic Methods of Analysis. Available at: [Link]
-
Massachusetts Institute of Technology (MIT) OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available at: [Link]
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- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 6. TLC Visualization Methods - Labster [theory.labster.com]
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- 8. ocw.mit.edu [ocw.mit.edu]
Application Note and Protocols for the Purification of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Abstract
This document provides a comprehensive guide to the purification of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a key intermediate in various synthetic pathways. Recognizing the critical role of purity in drug development and materials science, this application note details robust protocols for recrystallization and column chromatography. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these techniques effectively.
Introduction: The Imperative for Purity
The compound 2-bromo-N-(5-chloro-2-methylphenyl)propanamide serves as a versatile building block in organic synthesis. Its molecular structure, featuring an amide linkage, a stereogenic center, and halogenated phenyl ring, makes it a valuable precursor for novel pharmaceuticals and functional materials. The presence of impurities, such as unreacted starting materials, by-products from synthesis (e.g., isomers), or degradation products, can significantly impact the yield, stereoselectivity, and biological activity of subsequent reactions and final products. Therefore, achieving high purity is not merely a procedural step but a fundamental requirement for reliable and reproducible research and development.
This guide presents field-proven techniques for the purification of this compound, focusing on recrystallization and column chromatography as primary methods. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.
Understanding Potential Impurities
Effective purification begins with an understanding of what needs to be removed. In the synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, common impurities may include:
-
Starting Materials: Unreacted 5-chloro-2-methylaniline and 2-bromopropanoyl halide.
-
Isomeric By-products: Positional isomers that may form during the synthesis of precursors.
-
Hydrolysis Products: The corresponding carboxylic acid from the hydrolysis of the acyl halide.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Purification Strategy: A Two-Fold Approach
A robust purification strategy often involves a combination of techniques. A common workflow is to perform an initial bulk purification by recrystallization, followed by high-resolution purification using column chromatography if necessary.
Application Note: 2-bromo-N-(5-chloro-2-methylphenyl)propanamide as a Versatile Intermediate in Organic Synthesis
Abstract
This document provides a detailed technical guide on the application of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide in modern organic synthesis. We explore its chemical properties, core reactivity as an electrophilic alkylating agent, and its utility as a versatile building block for constructing more complex molecular architectures. The primary focus is on its application in nucleophilic substitution reactions, a cornerstone of synthetic chemistry for creating carbon-heteroatom bonds. Detailed, field-tested protocols for the synthesis of key derivatives, such as α-amino amides and α-thioether amides, are provided. These protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring reproducibility and success for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of α-Halo Amides
α-Halo amides are a privileged class of reagents in organic synthesis, serving as robust electrophilic synthons for the introduction of functionalized side chains. The title compound, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, embodies the key features of this class: a reactive carbon-bromine bond positioned alpha to a stabilizing amide carbonyl group. The bromine atom functions as an excellent leaving group, rendering the adjacent carbon susceptible to attack by a wide range of nucleophiles.
The N-(5-chloro-2-methylphenyl) moiety provides a specific structural framework that is of significant interest in medicinal chemistry. Substituted anilides are common scaffolds in pharmacologically active compounds, contributing to desired pharmacokinetic and pharmacodynamic properties.[1] Therefore, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is not merely a simple alkylating agent but a strategic building block for the synthesis of novel compounds targeted for drug discovery and materials science.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use.
| Property | Value |
| IUPAC Name | 2-bromo-N-(5-chloro-2-methylphenyl)propanamide |
| Molecular Formula | C₁₀H₁₁BrClNO |
| Molecular Weight | 276.56 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid |
| Key Reactive Feature | Electrophilic α-carbon due to the C-Br bond |
| Predicted ¹H NMR | Signals expected for aromatic protons, amide N-H, methine C-H, and two methyl groups. |
| Predicted ¹³C NMR | Signals for aromatic carbons, amide carbonyl, and aliphatic carbons. |
| Predicted IR (cm⁻¹) | ~3250-3300 (N-H stretch), ~1660-1680 (Amide I band, C=O stretch), ~1520-1550 (Amide II band). |
Core Reactivity: Nucleophilic Substitution Pathway
The primary application of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is as an electrophile in nucleophilic substitution reactions. Given the secondary nature of the carbon bearing the bromine, the reaction overwhelmingly proceeds via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism.
Causality of the Sₙ2 Mechanism:
-
Unhindered Access: The secondary carbon provides reasonable steric access for the incoming nucleophile to perform a backside attack.
-
Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group, which is a prerequisite for an efficient Sₙ2 reaction.[4]
-
No Stable Carbocation: Formation of a secondary carbocation is energetically less favorable than a direct displacement pathway, effectively ruling out an Sₙ1 mechanism under typical conditions.[5]
The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal as they can solvate the counter-ion of the nucleophile without forming a strong solvation shell around the nucleophile itself, thus preserving its reactivity.
Caption: Generalized Sₙ2 mechanism for the title compound.
Protocol 1: Synthesis of α-Amino Amide Derivatives
The synthesis of α-amino amides from α-bromo amides is a robust and highly valuable transformation, providing direct access to chiral building blocks for peptides and other biologically active molecules. The following two-step protocol via an azide intermediate is often superior to direct amination, as it avoids common side reactions like over-alkylation.
Caption: Workflow for the synthesis of α-amino amides.
Step-by-Step Experimental Protocol
Step A: Synthesis of 2-azido-N-(5-chloro-2-methylphenyl)propanamide
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-N-(5-chloro-2-methylphenyl)propanamide (1.0 eq).
-
Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration). To this solution, add sodium azide (NaN₃, 1.5 eq) portion-wise.
-
Expert Insight: Using a slight excess of sodium azide ensures the reaction goes to completion. DMF is the solvent of choice due to its ability to dissolve both the organic substrate and the inorganic azide salt.
-
-
Reaction Conditions: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness: The reaction temperature is a critical parameter. Temperatures that are too low will result in sluggish reaction rates, while excessively high temperatures can increase the risk of side reactions and pose a safety hazard with the azide.
-
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azide product.
-
Safety: Sodium azide is acutely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Avoid contact with acids, which can generate highly toxic hydrazoic acid (HN₃).
-
Step B: Reduction to 2-amino-N-(5-chloro-2-methylphenyl)propanamide (Staudinger Reduction)
-
Reaction Setup: Dissolve the crude 2-azido-N-(5-chloro-2-methylphenyl)propanamide (1.0 eq) from Step A in a mixture of THF and water (e.g., 4:1 v/v).
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.2 eq) to the solution at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.
-
Reaction Conditions: Stir the reaction at room temperature for 8-12 hours, or until TLC analysis indicates the disappearance of the azide intermediate.
-
Work-up and Purification: Remove the THF under reduced pressure. The resulting aqueous residue can be extracted with dichloromethane to remove triphenylphosphine oxide. The desired amine product, often as a salt, may remain in the aqueous layer, which can be basified and extracted, or purified directly using column chromatography on silica gel.
Protocol 2: Synthesis of α-Thioether Amide Derivatives
This protocol demonstrates the versatility of the starting material for forming C-S bonds, which are prevalent in many pharmaceutical agents. Thiolates are potent nucleophiles, and their reaction with the bromo-amide is typically high-yielding and clean.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add a chosen thiol (R-SH, 1.1 eq) to anhydrous THF.
-
Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully in small portions. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate.
-
Expert Insight: In-situ generation of the thiolate is crucial. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the thiol. Using a slight excess ensures all the thiol is converted to the more reactive thiolate.
-
-
Reagent Addition: Dissolve 2-bromo-N-(5-chloro-2-methylphenyl)propanamide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the thiolate solution at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the pure thioether derivative.
Broader Applications in Drug Discovery
The derivatives synthesized from 2-bromo-N-(5-chloro-2-methylphenyl)propanamide serve as valuable intermediates for further chemical elaboration.
-
Scaffold for Libraries: The resulting amines and thioethers can be further functionalized through acylation, sulfonylation, or cross-coupling reactions to rapidly generate a library of diverse compounds for high-throughput screening.
-
Bioisosteric Replacement: The amide linkage and the substituted phenyl ring are common motifs in bioactive molecules. The ability to easily introduce different functional groups at the α-position allows for systematic studies of structure-activity relationships (SAR).
-
Access to Privileged Structures: The benzamide core is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] This starting material provides a direct entry point to novel analogues within this chemical space.
Safety and Handling
-
2-bromo-N-(5-chloro-2-methylphenyl)propanamide: As an α-halo amide, this compound should be handled as a potential irritant and lachrymator. Always handle in a fume hood with appropriate PPE, including gloves and safety glasses.
-
Reagents: Pay strict attention to the specific hazards of all reagents used. Sodium azide is highly toxic and can form explosive heavy metal azides. Sodium hydride is highly flammable and reacts violently with water.
Conclusion
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a highly effective and versatile chemical intermediate. Its well-defined reactivity, centered on the Sₙ2 displacement of its bromide leaving group, provides a reliable and straightforward method for the synthesis of a wide array of functionalized amide derivatives. The protocols detailed herein offer robust and reproducible methods for accessing key synthetic intermediates, underscoring the compound's significant value to researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
References
As the specific target compound is a specialized intermediate, references are drawn from analogous structures and fundamental organic chemistry principles to ensure authoritative grounding.
-
PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. [Link][6]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link][1]
-
Simply Mechanisms. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. YouTube. [Link][4]
-
Chemistry Stack Exchange. Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.[Link][5]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8752. [Link][7]
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- 6. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
2-bromo-N-(5-chloro-2-methylphenyl)propanamide as a precursor for pharmaceuticals
A Versatile Scaffold for -Amino Amide Pharmacophores[1]
Abstract
This technical guide details the synthesis, handling, and application of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide (BCMP).[1] Structurally analogous to the intermediates used in the production of local anesthetics (e.g., Prilocaine, Tocainide) and novel agrochemicals, BCMP serves as a critical electrophilic scaffold.[1] Its
Introduction & Chemical Identity
2-bromo-N-(5-chloro-2-methylphenyl)propanamide represents a "privileged structure" in medicinal chemistry—the
-
Chemical Structure:
-
Mechanistic Utility: The C-Br bond adjacent to the carbonyl is highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.[1] This reactivity is exploited to synthesize
-amino amides , a class of compounds exhibiting significant biological activity, particularly in pain management (sodium channel modulation) and ectoparasiticide development.[1]
Key Applications
-
Local Anesthetics: Structural analog to Prilocaine; the chloro-substitution at the 5-position enhances lipophilicity and alters metabolic stability compared to the parent o-toluidine derivatives.[1]
-
Agrochemicals: Precursor for N-alkylated anilides used in crop protection.[1]
-
Fragment-Based Drug Discovery (FBDD): Used as a covalent "warhead" intermediate to tether aromatic rings to solubilizing amine tails.[1]
Synthetic Pathway Visualization[1]
The following diagram illustrates the synthesis of BCMP and its downstream application in generating a library of bioactive amino-amides.
Caption: Figure 1. Synthetic route from aniline precursor to bioactive amino-amide via the BCMP intermediate.[1]
Protocol 1: High-Fidelity Synthesis of BCMP
Objective: Synthesize 2-bromo-N-(5-chloro-2-methylphenyl)propanamide with >95% purity. Principle: Nucleophilic Acyl Substitution.[1] The aniline nitrogen attacks the acyl bromide.[1] A base is required to scavenge the HBr byproduct to prevent protonation of the unreacted aniline.[1]
Materials
| Reagent | Equiv. | Role | CAS No. |
| 5-Chloro-2-methylaniline | 1.0 | Nucleophile | 95-79-4 |
| 2-Bromopropionyl bromide | 1.1 | Electrophile | 563-76-8 |
| Triethylamine (TEA) | 1.2 | Base (HBr Scavenger) | 121-44-8 |
| Dichloromethane (DCM) | Solvent | Anhydrous medium | 75-09-2 |
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-chloro-2-methylaniline (10.0 g, 70.6 mmol) in anhydrous DCM (100 mL).
-
Base Addition: Add TEA (11.8 mL, 84.7 mmol) to the solution. Cool the mixture to 0°C using an ice-water bath.
-
Acylation: Dropwise add 2-bromopropionyl bromide (8.14 mL, 77.7 mmol) diluted in 20 mL DCM over 30 minutes.
-
Observation: White precipitate (TEA[1]·HBr salts) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup:
-
Quench with water (50 mL).
-
Wash the organic layer successively with 1N HCl (50 mL, to remove unreacted aniline), saturated NaHCO₃ (50 mL), and brine (50 mL).[1]
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Hexane/EtOAc.[1][3]
Protocol 2: Library Generation ( Displacement)
Objective: Convert BCMP into a bioactive
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis of amino-amide derivatives.
Methodology
-
Setup: Dissolve BCMP (1.0 mmol) in Acetonitrile (MeCN) (5 mL).
-
Base: Add Potassium Carbonate (K₂CO₃) (2.0 mmol).
-
Note: K₂CO₃ is preferred over organic bases here to simplify purification (it remains solid and is filtered off).[1]
-
-
Nucleophile: Add the secondary amine (e.g., Piperidine , 1.2 mmol).[1]
-
Reaction: Heat to 60°C for 6 hours.
-
Validation: Reaction is complete when the starting material spot (high Rf) disappears on TLC.[1]
-
-
Purification: Filter the hot reaction mixture to remove potassium salts. Evaporate the filtrate. The residue is often pure enough for biological screening or can be converted to the HCl salt by treating with ethereal HCl.[1]
Analytical Characterization Standards
To ensure the integrity of the intermediate, the following analytical benchmarks must be met:
| Parameter | Specification | Method |
| Purity | >98.0% | HPLC (C18, MeCN/H2O gradient) |
| Identity (1H NMR) | Doublet at ~1.8 ppm (CH3), Quartet at ~4.5 ppm (CH-Br) | 400 MHz NMR (CDCl3) |
| Identity (MS) | [M+H]+ consistent with Br isotope pattern (1:1 ratio) | LC-MS (ESI+) |
| Melting Point | Distinct sharp range (Compound specific) | DSC / Capillary |
Safety & Handling (Critical)
-
Alpha-Haloamide Toxicity: BCMP is a potent alkylating agent.[1] It acts as a skin sensitizer and lachrymator .[1]
-
PPE Requirements: Double nitrile gloves, chemical splash goggles, and a fume hood are mandatory.[1]
-
Neutralization: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating potential before disposal.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline.[1] Retrieved from [Link][1]
-
AstraZeneca AB. Process for the synthesis of local anesthetic intermediates.[1] (General reference to Prilocaine-type synthesis). US Patent 4,129,598. Retrieved from
Sources
- 1. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Application Notes and Protocols: 2-bromo-N-(5-chloro-2-methylphenyl)propanamide as a Key Intermediate for Carboxamide Agrochemicals
An Application Note for Researchers and Scientists
Abstract: The N-aryl amide functional group is a cornerstone of modern agrochemical design, particularly within the class of succinate dehydrogenase inhibitor (SDHI) fungicides. The synthesis of these complex molecules relies on robust and versatile intermediates. This document provides detailed application notes and protocols centered on 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a representative α-haloamide intermediate. We will explore its synthesis, characterization, and subsequent elaboration into a model agrochemical structure, highlighting the chemical principles and practical considerations essential for researchers in the field. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Role of α-Haloamides in Agrochemical Synthesis
The carboxamide class of fungicides, many of which function as SDHI fungicides, are critical for managing a wide range of fungal pathogens in agriculture.[1][2] Their efficacy is often dictated by the specific substituents on the N-aryl ring and the acyl portion of the molecule. The synthetic challenge lies in efficiently assembling these components.
α-haloamides, such as 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, are highly valuable intermediates in this context. The presence of the bromine atom alpha to the carbonyl group provides a reactive electrophilic site, perfect for introducing further complexity through nucleophilic substitution reactions. This allows for a modular approach to synthesis, where the core anilide structure is first prepared and then coupled with a second fragment to build the final, biologically active compound.
This guide focuses on the synthesis of the title intermediate and its application in a representative coupling reaction, providing a foundational workflow for developing novel carboxamide-based agrochemicals.
Synthesis of the Intermediate: 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
The synthesis of the title intermediate is achieved through a standard amidation reaction between 5-chloro-2-methylaniline and an α-bromo acyl halide.
Causality and Experimental Rationale:
-
Reactants: 5-chloro-2-methylaniline provides the core N-aryl structure. 2-bromopropanoyl bromide is the acylating agent that installs the reactive α-bromo group.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrogen bromide (HBr) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive, and also prevents potential acid-catalyzed side reactions.
-
Solvent: An anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is used to prevent hydrolysis of the highly reactive acyl bromide.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of the acyl bromide is critical to control the reaction rate, minimize the formation of impurities, and ensure safety.
Protocol 1: Laboratory Scale Synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Materials:
-
5-chloro-2-methylaniline (1.0 equiv.)
-
2-bromopropanoyl bromide (1.1 equiv.)
-
Triethylamine (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-methylaniline (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate, dry dropping funnel, prepare a solution of 2-bromopropanoyl bromide (1.1 equiv.) in a small amount of anhydrous THF.
-
Add the 2-bromopropanoyl bromide solution dropwise to the cooled aniline solution over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aniline.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid and HBr salts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure product.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of the title intermediate.
Expected Characterization Data
The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to two distinct methyl groups, aromatic protons, the methine proton (CH-Br), and the amide N-H proton. |
| ¹³C NMR | Signals for aromatic carbons, methyl carbons, the C-Br carbon, and the amide carbonyl carbon. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (276.56 g/mol ), showing a characteristic isotopic pattern for one bromine and one chlorine atom. |
| Melting Point | A sharp melting point, indicating high purity of the crystalline solid. |
Application: Synthesis of a Model Carboxamide Agrochemical
The synthesized 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is an ideal precursor for building more complex molecules via nucleophilic substitution of the bromide. This is a common strategy in the synthesis of fungicides where an ether linkage is formed.
Causality and Experimental Rationale:
-
Reaction Type: A Williamson-ether-synthesis-type reaction where a phenoxide acts as the nucleophile, displacing the bromide in an Sₙ2 reaction.
-
Nucleophile: A substituted phenol (e.g., 4-biphenylphenol) is used as a representative coupling partner, mimicking structures found in fungicides like Boscalid.[3][4]
-
Base: A moderately strong but non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol to form the reactive phenoxide nucleophile but not so strong as to cause elimination or hydrolysis of the amide.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is used. These solvents are excellent for Sₙ2 reactions as they solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic.
Protocol 2: Synthesis of a Model Agrochemical via Nucleophilic Substitution
Materials:
-
2-bromo-N-(5-chloro-2-methylphenyl)propanamide (1.0 equiv.)
-
4-biphenylphenol (1.05 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water, Ethyl Acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the intermediate (1.0 equiv.), 4-biphenylphenol (1.05 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF and heat the reaction mixture with stirring to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product and dissolve the inorganic salts and DMF.
-
Stir for 30 minutes, then filter the resulting solid. Alternatively, the product can be extracted from the aqueous mixture using ethyl acetate.
-
If extracting, wash the combined organic layers thoroughly with water (to remove DMF) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain the final model agrochemical.
Visualization of Agrochemical Synthesis
Caption: General workflow for elaborating the intermediate.
Safety and Handling
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acyl Halides (e.g., 2-bromopropanoyl bromide): These are corrosive and lachrymatory. They react violently with water and other protic solvents. Handle with extreme care under anhydrous conditions.[5]
-
Anilines (e.g., 5-chloro-2-methylaniline): These compounds are toxic and can be absorbed through the skin. Avoid direct contact.
-
α-Bromoamides: These are alkylating agents and should be treated as potentially harmful. They can cause skin and eye irritation.[6][7] Avoid inhalation of dust and direct contact.
-
Solvents (THF, DMF): Handle flammable solvents away from ignition sources. DMF is a reproductive toxin and should be handled with appropriate caution.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[6][7]
Concluding Remarks
2-bromo-N-(5-chloro-2-methylphenyl)propanamide serves as an excellent model for a class of versatile intermediates used in the synthesis of modern agrochemicals. The protocols detailed herein provide a robust foundation for the laboratory-scale synthesis and subsequent elaboration of this and similar α-haloamides. By understanding the rationale behind the choice of reagents, solvents, and reaction conditions, researchers can effectively adapt these methodologies to construct novel molecules for the development of next-generation crop protection agents.
References
-
Drageset, A., Elumalai, V., & Bjørsvik, H. R. (2018). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering, 3(5), 705-714. Available from: [Link]
- Google Patents. US10364225B2 - Process for preparing boscalid.
-
Lan, X. B., et al. (2021). Synthesis and process optimization of Boscalid by catalyst Pd-PEPPSI-IPrDtBu-An. Journal of Chemical Research. Available from: [Link]
- Google Patents. CN109232411A - A method of preparing boscalid.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53390492, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Available from: [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 2-bromo-N-(4-methylphenyl)propanamide. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. Available from: [Link]
- Google Patents. JPH0694402B2 - Industrial fungicide composition having a synergistic effect containing 2-bromo-2-bromomethylglutaronitrile.
-
Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(4-chloro-phen-yl)-2-methyl-propanamide. Acta Crystallographica Section E, 67(Pt 10), o2580. Available from: [Link]
-
European Patent Office. EP4389733A1 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]
-
Acros Organics. Material Safety Data Sheet - 2-Bromo-2-methylpropane. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 94835, 2-Bromo-2-methyl-N-phenylpropanamide. Available from: [Link]
-
Tsikolia, M., et al. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Chemistry & Biodiversity, 16(3), e1800618. Available from: [Link]
-
Crop Protection Network. Fungicide Use in Field Crops. Available from: [Link]
-
ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine. Available from: [Link]
Sources
- 1. US10364225B2 - Process for preparing boscalid - Google Patents [patents.google.com]
- 2. Crop Protection Network [cropprotectionnetwork.org]
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- 4. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: Derivatization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide for Biological Screening
Abstract
The N-aryl amide scaffold is a privileged motif in medicinal chemistry, present in a multitude of biologically active compounds. The strategic derivatization of such scaffolds is a cornerstone of drug discovery, enabling the exploration of chemical space and the optimization of pharmacological properties. This document provides a comprehensive guide to the synthesis, derivatization, and biological screening of a novel scaffold, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the generation of a library of diverse derivatives and their subsequent evaluation for potential therapeutic applications. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.
Introduction: The Rationale for Derivatization
The core structure, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, combines several features that make it an attractive starting point for a drug discovery program. The N-(5-chloro-2-methylphenyl)amide moiety provides a rigid backbone with defined steric and electronic properties, which can influence binding to biological targets. The α-bromo group serves as a versatile synthetic handle, amenable to a wide range of nucleophilic substitution reactions. This allows for the systematic introduction of diverse functional groups, thereby modulating the compound's polarity, lipophilicity, and potential for hydrogen bonding and other non-covalent interactions. Such modifications are crucial for tuning the absorption, distribution, metabolism, and excretion (ADME) properties and for establishing a structure-activity relationship (SAR).
The derivatization strategy outlined in this guide focuses on the displacement of the bromide with various nucleophiles, such as amines, thiols, and azides. This approach is anticipated to yield a library of compounds with potential antimicrobial, anticancer, and enzyme inhibitory activities, based on the known biological profiles of similar amide-containing molecules.
Synthesis of the Parent Compound: 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
The synthesis of the parent α-bromo amide is achieved through a straightforward acylation of 5-chloro-2-methylaniline with 2-bromopropanoyl bromide. The use of an acid scavenger, such as triethylamine, is critical to neutralize the hydrobromic acid generated during the reaction, thus preventing side reactions and promoting the desired amide bond formation.
Materials and Reagents
-
5-chloro-2-methylaniline
-
2-bromopropanoyl bromide
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Protocol: Synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-chloro-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromopropanoyl bromide (1.1 eq) in anhydrous THF to the reaction mixture dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization via Nucleophilic Substitution
The α-bromo position of the parent compound is electrophilic and susceptible to attack by a variety of nucleophiles in an Sₙ2 reaction. This allows for the introduction of a wide array of functional groups. The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the counter-ion of the nucleophile without significantly solvating the nucleophile itself, thus enhancing its reactivity.
Caption: General workflow for the derivatization and screening process.
General Protocol for Nucleophilic Substitution
-
In a round-bottom flask, dissolve 2-bromo-N-(5-chloro-2-methylphenyl)propanamide (1.0 eq) in an appropriate polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Add the desired nucleophile (1.1 - 1.5 eq). If the nucleophile is an amine or thiol, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq) may be required to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) to drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Example Derivatizations
| Nucleophile | Reagents and Conditions | Expected Product Functional Group |
| Primary/Secondary Amine | Amine (1.2 eq), K₂CO₃ (1.5 eq), DMF, 60 °C, 12 h | α-Amino amide |
| Thiol | Thiol (1.1 eq), K₂CO₃ (1.5 eq), Acetonitrile, RT, 6 h | α-Thioether amide |
| Sodium Azide | NaN₃ (1.5 eq), DMSO, 80 °C, 8 h | α-Azido amide |
Biological Screening Protocols
The synthesized library of derivatives should be subjected to a panel of biological assays to identify potential therapeutic activities. The following protocols provide a starting point for screening against common cancer cell lines and bacterial strains.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
A549: Human lung carcinoma cell line.
-
MCF-7: Human breast adenocarcinoma cell line.
-
HepG2: Human liver carcinoma cell line.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The synthetic and screening protocols detailed in this application note provide a comprehensive framework for the exploration of the chemical space around the 2-bromo-N-(5-chloro-2-methylphenyl)propanamide scaffold. By systematically introducing a variety of functional groups through nucleophilic substitution, a diverse library of novel compounds can be generated. Subsequent biological evaluation using the described assays will enable the identification of lead compounds with potential therapeutic applications. The structure-activity relationships derived from these studies will be invaluable for the future design and optimization of more potent and selective drug candidates.
References
-
Pravin T. Tryambake and Mahendra S. Khyade. Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. International Journal of ChemTech Research. [Link]
-
Anticancer and Antioxidant Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]
-
Anticancer property of marine coral-derived Streptomyces sp. SS162 against A549 lung adenocarcinoma cancer cells. Journal of Applied Pharmaceutical Science. [Link]
- Discovery of high antibacterial and antitumor effects against multi-drug resistant clinically isol
Application Notes & Protocols: A Framework for Investigating the Biological Activity of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide Derivatives
Abstract
This document provides a comprehensive framework for the synthesis, screening, and preliminary mechanistic evaluation of novel 2-bromo-N-(5-chloro-2-methylphenyl)propanamide derivatives. Halogenated N-phenylamide scaffolds are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, antifungal, and anticancer effects.[1][2][3][4][5] The presence of bromo, chloro, and methyl substituents on the core structure suggests a high potential for discovering potent and selective biological modulators. This guide is designed for researchers in drug discovery and chemical biology, offering detailed, self-validating protocols that explain not only the procedural steps but also the underlying scientific rationale. We will cover the initial synthesis and characterization, primary screening for antimicrobial and cytotoxic activity, and suggest pathways for subsequent mechanistic studies for promising lead compounds.
Introduction: The Rationale for Investigation
The N-phenylpropanamide core is a privileged structure in medicinal chemistry. The amide linkage provides metabolic stability and the capacity for crucial hydrogen bonding interactions with biological targets.[6] The specific substitution pattern of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide offers several points of interest for biological activity:
-
Halogenation: The presence of both bromine and chlorine can significantly modulate the compound's lipophilicity, membrane permeability, and electronic properties, which are critical for target engagement.[7] Halogen bonding is an increasingly recognized non-covalent interaction that can enhance binding affinity to protein targets.
-
α-Bromo Amide Moiety: This functional group is a potential electrophile, capable of forming covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites. This mechanism is exploited by various covalent inhibitors, which can offer high potency and prolonged duration of action.[8]
-
Substituted Phenyl Ring: The chloro and methyl groups provide steric and electronic features that can be fine-tuned to achieve selectivity for specific biological targets and to optimize pharmacokinetic properties.
Given the established activities of related structures, this class of compounds warrants investigation primarily for antimicrobial and anticancer properties.[2][5][9] This guide outlines a systematic approach to explore this potential.
Synthesis and Characterization of Derivatives
A logical first step is the synthesis of a small library of derivatives to explore structure-activity relationships (SAR). A common and effective method is the acylation of a substituted aniline with an appropriate acyl halide.
Protocol 2.1: General Synthesis of N-Aryl Propanamide Derivatives
Principle: This protocol describes the nucleophilic acyl substitution reaction between 5-chloro-2-methylaniline and 2-bromopropanoyl bromide (or chloride) in the presence of a non-nucleophilic base to neutralize the HBr byproduct.
Materials:
-
5-chloro-2-methylaniline
-
2-bromopropanoyl bromide
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-chloro-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-bromopropanoyl bromide (1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (optional, to remove excess amine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow for Biological Activity Screening
A tiered screening approach is efficient for identifying promising compounds. The initial phase involves broad screening against representative microorganisms and cancer cell lines, followed by more detailed mechanistic studies for active compounds.
Caption: General workflow for investigating the biological activity of novel propanamide derivatives.
Protocols for Antimicrobial and Antifungal Evaluation
These protocols are designed to determine the minimum concentration of a compound required to inhibit or kill microbial growth.
Protocol 4.1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The assay is performed in a 96-well plate format, allowing for high-throughput screening.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates (sterile).
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Positive Control: Ciprofloxacin or Gentamicin.
-
Resazurin sodium salt solution (for viability indication).
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (diluted in MHB to the highest desired concentration, e.g., 512 µg/mL) to well 1. Ensure the final DMSO concentration is ≤1%.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + bacteria, no compound).
-
Well 12 serves as the sterility control (broth only).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
After incubation, assess bacterial growth visually. The MIC is the lowest concentration at which no visible turbidity is observed.
-
(Optional): Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration that remains blue.
Protocol 4.2: Antifungal Susceptibility Testing
Principle: This protocol is adapted from the antimicrobial MIC assay for fungal pathogens. Key differences include the use of a fungal-specific growth medium and longer incubation times.
Materials:
-
Fungal Strains: Candida albicans, Aspergillus niger.
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Positive Control: Fluconazole or Amphotericin B.
Procedure:
-
Follow the serial dilution steps (1-6) as described in Protocol 4.1, using RPMI-1640 medium instead of MHB.
-
Prepare a fungal inoculum adjusted to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Add 100 µL of the fungal inoculum to the appropriate wells.
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the MIC as the lowest concentration showing a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Minimum Fungicidal Concentration (MFC): To determine if the compound is fungistatic or fungicidal, plate 10 µL from the wells with no visible growth onto Sabouraud Dextrose Agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar after further incubation.[10]
Caption: Detailed workflow for the broth microdilution MIC assay.
Protocols for In Vitro Cytotoxicity Evaluation
The MTT or MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Protocol 5.1: Cytotoxicity (MTS/MTT) Assay
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxic effects.
Materials:
-
Cancer Cell Lines: MCF-7 (breast), HepG2 (liver), A549 (lung).
-
Normal Cell Line: HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast).
-
Complete growth medium (e.g., DMEM or RPMI with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
Positive Control: Doxorubicin or Cisplatin.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C, 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the test compounds (prepared by serial dilution) in fresh medium. Include a vehicle control (DMSO only) and a positive control. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37 °C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Summarize the screening results in a clear, tabular format.
Table 1: Antimicrobial and Antifungal Activity Summary
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
|---|---|---|---|
| Derivative 1 | 16 | >128 | 32 |
| Derivative 2 | 4 | 64 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 2: Cytotoxicity (IC₅₀) Data Summary
| Compound ID | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. HEK293 (Normal) | Selectivity Index (SI)* |
|---|---|---|---|---|
| Derivative 1 | 75.2 | 98.1 | >200 | >2.66 |
| Derivative 2 | 8.5 | 12.3 | 95.4 | 11.22 |
| Doxorubicin | 0.9 | 1.2 | 5.4 | 6.0 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., MCF-7). A higher SI indicates greater selectivity for cancer cells.
Advanced Protocols for Mechanistic Elucidation
For compounds that demonstrate potent and selective activity ("hits"), further investigation is required to understand their mechanism of action.
Potential Mechanism: Covalent Inhibition of GAPDH
The α-bromo amide structure is a potential Michael acceptor, which could covalently modify cysteine residues in proteins. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme often overexpressed in cancer cells, has a highly reactive cysteine in its active site (Cys152) and is a known target for such compounds.[8] Inhibition of GAPDH disrupts the cell's energy metabolism, leading to cell death.
Caption: Proposed mechanism of action via covalent inhibition of GAPDH.
A GAPDH activity assay can be used to test this hypothesis. This involves incubating recombinant human GAPDH with the test compound and measuring the remaining enzyme activity by monitoring the NAD⁺-dependent oxidation of glyceraldehyde-3-phosphate. A time-dependent decrease in enzyme activity is characteristic of covalent inhibition.
References
-
Tsukuda, Y., Mizuhara, N., Usuki, Y., Yamaguchi, Y., Ogita, A., Tanaka, T., & Fujita, K. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Letters in Applied Microbiology, 74, 377-384. [Link]
-
PubMed. (2021). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. PubMed. [Link]
-
ResearchGate. (2016). SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. ResearchGate. [Link]
-
MDPI. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. MDPI. [Link]
-
Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian journal of basic medical sciences, 17(7), 518–523. [Link]
-
PubMed. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. PubMed. [Link]
-
ResearchGate. (2021). Structure‐activity relationships of antifungal phenylpropanoid derivatives and their synergy with n ‐dodecanol and fluconazole. ResearchGate. [Link]
-
Research India Publications. (2014). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl). Research India Publications. [Link]
-
National Institutes of Health (NIH). (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E, 67(Pt 11), o2446. [Link]
-
Maddox, S. M., D'Souza, M., & D'Souza, M. J. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Journal of microbiology & biology education, 21(3), 21.3.69. [Link]
-
Semantic Scholar. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
-
MDPI. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. MDPI. [Link]
-
Letters in Applied NanoBioScience. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]
-
PubChem. 2-Bromo-N-(2-methylphenyl)propanamide. PubChem. [Link]
-
Elsaman, T., Kou-Qing, Y., & El-Sayed, N. (2016). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Derivatives with Anti-Cancer Activity. American Journal of Research Communication, 4(4), 1-13. [Link]
-
Longdom Publishing. (2017). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Journal of Chemical and Pharmaceutical Research, 9(7), 261-266. [Link]
-
National Institutes of Health (NIH). (2015). 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide. Acta Crystallographica Section E, 71(Pt 2), o98. [Link]
-
National Institutes of Health (NIH). (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 28(13), 5201. [Link]
-
PubMed. (1990). Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study. Journal of Medicinal Chemistry, 33(3), 865-73. [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. [Link]
-
Di Micco, S., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. European Journal of Medicinal Chemistry, 255, 115386. [Link]
-
SciELO Brasil. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Química Nova, 35(8). [Link]p/)
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- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Bromination of N-(5-chloro-2-methylphenyl)propanamide
Introduction
Welcome to the technical support center for the bromination of N-(5-chloro-2-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and challenges encountered during this specific electrophilic aromatic substitution. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your reaction conditions to achieve higher yields and purity of the desired product, N-(4-bromo-5-chloro-2-methylphenyl)propanamide. This document provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues.
Core Reaction Overview
The target reaction is the regioselective bromination of N-(5-chloro-2-methylphenyl)propanamide, typically utilizing an electrophilic bromine source like N-Bromosuccinimide (NBS). The propanamide group is a moderately activating ortho-, para-director, while the chloro and methyl groups also influence the position of bromination. The interplay of these substituents dictates the regioselectivity of the reaction.
I. Issues with Regioselectivity and Isomer Formation
One of the most frequent challenges in this synthesis is controlling the position of the bromine atom on the aromatic ring, which can lead to the formation of undesired isomers.
Q1: My reaction is producing a mixture of brominated isomers instead of the desired 4-bromo product. What factors control the regioselectivity, and how can I improve it?
A1: The formation of isomeric byproducts is governed by the directing effects of the substituents on the aromatic ring. The N-propanamido group is an ortho-, para-director, as are the methyl and chloro groups.[1][2][3] However, the N-propanamido group is the most powerful activating group and will therefore primarily dictate the position of electrophilic attack.
The primary directing effects are as follows:
-
N-propanamido group: Strongly activating and ortho-, para-directing.
-
Methyl group: Activating and ortho-, para-directing.
-
Chloro group: Deactivating but ortho-, para-directing.
The desired 4-bromo product results from substitution at the para-position relative to the strongly activating N-propanamido group. However, substitution can also occur at the ortho-position, leading to the formation of N-(2-bromo-5-chloro-2-methylphenyl)propanamide. The steric hindrance from the adjacent methyl group can influence the ortho- to para- product ratio.[1]
Troubleshooting Strategies:
-
Solvent Choice: The polarity of the solvent can influence regioselectivity. Non-polar solvents may favor the para-isomer due to reduced stabilization of the more sterically hindered ortho- transition state. Consider switching from polar solvents like acetonitrile to less polar options like dichloromethane or chloroform.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. Reactions carried out at 0°C or even lower temperatures often show a higher preference for the thermodynamically more stable para-product.
-
Choice of Brominating Agent: While NBS is common, other brominating agents can offer different selectivity profiles. Consider exploring options like dibromoisocyanuric acid (DBI) or using a catalyst system. For instance, the use of a Lewis acid catalyst can sometimes alter the regioselectivity of the bromination.[4]
-
Protecting Groups: In cases of persistent issues with regioselectivity, a multi-step approach involving a directing group that can be later removed might be considered, although this adds complexity to the synthesis.
Q2: I am observing a significant amount of the ortho-brominated isomer. How can I minimize its formation?
A2: The formation of the ortho-isomer is a common side reaction. Due to the electronic activation at the ortho-position by the N-propanamido group, some level of ortho-substitution is expected.
Strategies to Minimize Ortho-Isomer Formation:
-
Sterically Bulky Brominating Agents: Employing a bulkier brominating agent can disfavor attack at the sterically hindered ortho-position. While less common, exploring such reagents could be beneficial.
-
Catalyst Selection: Certain catalysts can promote para-selectivity. Research into shape-selective catalysts like zeolites has shown promise in directing electrophilic aromatic substitution towards the para-position.[5]
-
Reaction Time: Monitor the reaction progress closely. In some cases, prolonged reaction times can lead to isomerization or the formation of thermodynamically less favorable products.
II. Over-bromination and Polybrominated Byproducts
The presence of multiple activating groups on the aromatic ring increases its electron density, making it susceptible to further bromination.
Q3: My product is contaminated with a di-brominated species. How can I prevent this over-bromination?
A3: Over-bromination occurs when the initial product, which is still an activated aromatic ring, undergoes a second bromination. The key to preventing this is to carefully control the stoichiometry of the brominating agent and the reaction conditions.
Preventative Measures:
-
Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., NBS). A slight excess (e.g., 1.05 to 1.1 equivalents) is sometimes used to ensure complete consumption of the starting material, but a larger excess will almost certainly lead to di-bromination.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-bromination.
-
Temperature Control: As with regioselectivity, lower temperatures (e.g., 0°C) can help to control the reaction rate and reduce the likelihood of a second bromination event.
-
Monitoring: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Workflow for Preventing Over-bromination
Caption: Workflow to minimize over-bromination.
III. Hydrolysis of the Amide Bond
The amide functional group, while generally stable, can undergo hydrolysis under certain reaction conditions, especially in the presence of strong acids or bases and water.[6][7][8][9][10]
Q4: I am detecting the presence of 4-bromo-5-chloro-2-methylaniline in my crude product. What is causing the hydrolysis of the amide, and how can I avoid it?
A4: The presence of the aniline byproduct indicates that the propanamide bond is being cleaved. This hydrolysis can be catalyzed by acidic or basic conditions, which may arise during the reaction or work-up.[7][8][9][10]
Causes and Prevention of Amide Hydrolysis:
-
Acid Catalysis: Some bromination protocols use a catalytic amount of a strong acid to activate the brominating agent.[11] If the acid concentration is too high or the reaction is heated, it can promote amide hydrolysis.
-
Solution: Use the minimum effective amount of acid catalyst. Alternatively, explore acid-free bromination conditions.
-
-
Aqueous Work-up: Prolonged contact with acidic or basic aqueous solutions during the work-up can lead to hydrolysis, especially if heat is applied.
-
Solution: Perform the aqueous work-up at a low temperature and minimize the time the product is in contact with the aqueous phase. Neutralize the reaction mixture carefully before extraction.
-
-
Moisture in the Reaction: The presence of water in the reaction mixture can facilitate hydrolysis.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Recommended Work-up Protocol to Minimize Hydrolysis:
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any remaining brominating agent.
-
If an acid catalyst was used, neutralize the mixture with a mild base like sodium bicarbonate solution. Avoid strong bases like sodium hydroxide.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure at a low temperature.
IV. Benzylic Bromination
The methyl group on the aromatic ring presents a site for radical substitution, which can compete with the desired electrophilic aromatic substitution.
Q5: I have identified a byproduct where the methyl group has been brominated. Why is this happening and how can I favor aromatic bromination?
A5: Bromination of the methyl group is a benzylic bromination, which proceeds through a free-radical mechanism.[12][13] This side reaction is often initiated by light or radical initiators.
Conditions Favoring Benzylic vs. Aromatic Bromination:
| Reaction Type | Conditions |
| Benzylic Bromination (Radical) | Non-polar solvent (e.g., CCl4), presence of a radical initiator (e.g., AIBN, benzoyl peroxide), or exposure to UV light.[13] |
| Aromatic Bromination (Electrophilic) | Polar solvent (e.g., acetonitrile, acetic acid), presence of a Lewis or Brønsted acid catalyst. |
Troubleshooting Strategies:
-
Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photo-initiation of radical reactions.
-
Avoid Radical Initiators: Ensure that no radical initiators are present in the reaction mixture.
-
Solvent Choice: Use a polar solvent that favors the ionic mechanism of electrophilic aromatic substitution.
-
Use of Additives: The addition of a mild acid can help to promote the electrophilic pathway.[11]
Mechanism Control Diagram
Caption: Factors influencing the bromination pathway.
V. Purification Challenges
Even with optimized reaction conditions, minor impurities may still be present, necessitating effective purification strategies.
Q6: I am having difficulty separating the desired product from the unreacted starting material and isomeric byproducts by column chromatography. Are there any alternative purification methods?
A6: While column chromatography is a standard method, co-elution of structurally similar compounds can be a problem.
Alternative and Supplementary Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either remain insoluble at high temperatures or stay dissolved at low temperatures.
-
Solvent Screening: Experiment with a range of solvents of varying polarities, such as ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.
-
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography can provide excellent separation of isomers. This method is more resource-intensive but can be very effective for challenging separations.
-
Chemical Treatment: If the primary impurity is the unreacted starting material, a carefully controlled second addition of a small amount of brominating agent could be considered to drive the reaction to completion. However, this risks over-bromination and should be monitored closely.
References
-
Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Chemphyschem, 16(11), 2366–2374. [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ChemTalk. (2022, August 29). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
-
Khan Academy. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Wikipedia. (2023). Amide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
National Center for Biotechnology Information. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 11.10 Chemistry of Amides. Retrieved from [Link]
-
Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions [Request PDF]. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Qvf® Bromine Processes. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
Chalmers University of Technology. (2023, December 15). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity [Request PDF]. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 4). Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Retrieved from [Link]
-
MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
-
MDPI. (2014, August 29). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]
- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
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Technical Support Center: 2-bromo-N-(5-chloro-2-methylphenyl)propanamide Synthesis
Here is the technical support center with troubleshooting guides and FAQs on how to improve the yield of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize the yield of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format. The synthesis is typically achieved via the direct acylation of 5-chloro-2-methylaniline with 2-bromopropanoyl halide.
Issue 1: My overall yield is consistently low, and TLC analysis shows significant unreacted 5-chloro-2-methylaniline.
This is a common issue often related to incomplete N-acylation. The nucleophilicity of the aniline is reduced by the electron-withdrawing chloro group, potentially leading to a sluggish reaction.
Potential Causes & Solutions:
-
Cause A: Inadequate Acid Scavenging. The acylation reaction generates a strong acid (HBr or HCl) as a byproduct. This acid protonates the starting aniline, rendering its lone pair unavailable for nucleophilic attack and effectively stopping the reaction.[1]
-
Solution: Employ a Suitable Base. Add at least one equivalent of a non-nucleophilic base to neutralize the generated acid. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. A slight excess (1.1-1.2 eq) is often beneficial.[2] The base deprotonates the ammonium salt as it forms, regenerating the nucleophilic free amine.
-
-
Cause B: Insufficiently Reactive Acylating Agent. The 2-bromopropanoyl halide may have degraded due to improper storage, especially through hydrolysis from atmospheric moisture.
-
Solution: Verify Reagent Quality. Use a fresh bottle of 2-bromopropanoyl bromide or chloride, or distill the reagent if its purity is questionable. Ensure it has been stored under anhydrous conditions. Acyl bromides are generally more reactive than acyl chlorides and may be preferred for less reactive anilines.[3]
-
-
Cause C: Suboptimal Reaction Conditions. The reaction temperature and concentration may not be ideal for this specific substrate combination.
-
Solution: Optimize Temperature and Time. While many acylations are performed at 0 °C to control exothermicity, this reaction may require a higher temperature to proceed to completion.[4] Consider allowing the reaction to warm to room temperature after the initial addition and monitor progress by TLC over several hours.
-
Workflow: Optimizing the N-Acylation Step
Caption: Optimized workflow for the N-acylation reaction.
Issue 2: My product is impure, and I suspect the formation of side products. How can I identify and minimize them?
Side product formation is a key challenge that directly impacts yield and purification difficulty.
Potential Side Products & Mitigation Strategies:
-
Side Product A: α-Amine Substituted Product. The desired product, being an α-bromo amide, is an alkylating agent. A second molecule of the starting aniline can displace the bromide to form an α-amino amide impurity.
-
Mitigation:
-
Control Stoichiometry: Avoid using a large excess of the aniline.
-
Slow Addition & Low Temperature: Add the acylating agent slowly to the aniline solution at a low temperature (0 °C). This keeps the instantaneous concentration of the acylating agent low, favoring the faster N-acylation over the slower N-alkylation.
-
-
-
Side Product B: Diacylated Aniline. While less common for primary amines under controlled conditions, it's possible if reaction conditions are too harsh or if a large excess of the acylating agent is used.[4]
-
Mitigation: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of the 2-bromopropanoyl halide.[4] Avoid excessive heating.
-
-
Side Product C: Hydrolysis Products. If water is present in the reaction, the 2-bromopropanoyl halide can hydrolyze to 2-bromopropanoic acid, which will not react under these conditions and will need to be removed during workup.
-
Mitigation: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
Issue 3: I am attempting a two-step synthesis (acylation then bromination) and the bromination step is low-yielding.
If you first synthesize N-(5-chloro-2-methylphenyl)propanamide and then perform a separate α-bromination, different challenges arise.
Potential Causes & Solutions:
-
Cause A: Over-bromination. The most common side reaction is the formation of the di-bromo product.[5][6]
-
Solution: Careful Reagent Control. Use a highly selective brominating agent like N-Bromosuccinimide (NBS), which is often milder and easier to handle than liquid bromine.[7] Use precisely 1.0 equivalent of NBS. Add the NBS portion-wise to the reaction mixture to avoid localized high concentrations.
-
-
Cause B: Incorrect Reaction Conditions. Alpha-bromination of amides can be mechanistically complex and requires specific conditions to facilitate the reaction, which typically proceeds through an enol or enolate intermediate.
-
Solution: Use a Radical Initiator with NBS. The reaction of NBS is often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).
-
Solution: Consider Acid Catalysis. Some brominations are catalyzed by an acid, which promotes enol formation. A small amount of HBr can sometimes be used to initiate the reaction.[8]
-
Table 1: Comparison of Brominating Agents for α-Bromination
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-Bromosuccinimide (NBS) | AIBN (cat.), CCl₄ or CH₃CN, heat | Solid, easier to handle, often more selective, minimizes HBr byproduct in the reaction vessel.[7] | Can require radical initiators or light; lower atom economy.[7] |
| Bromine (Br₂) | Acetic acid, heat | High reactivity, high atom economy. | Corrosive and toxic liquid, can lead to over-bromination, produces HBr byproduct which can cause other side reactions.[7][9] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal quality for my starting materials? The purity of your starting materials is critical.[4] 5-chloro-2-methylaniline can oxidize and darken on storage; using a purified (e.g., via distillation or recrystallization) or freshly opened bottle is recommended. 2-bromopropanoyl bromide is moisture-sensitive and should be handled under an inert atmosphere.[10]
Q2: Which solvent is best for the one-step N-acylation reaction? Anhydrous, non-protic solvents are required. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are inert to the reaction conditions and effectively dissolve the starting materials.[2]
Q3: How should I purify the final product? Purification typically involves an aqueous work-up followed by recrystallization or column chromatography.
-
Work-up: After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine.[2][4]
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline product. A common solvent system is ethyl acetate/hexanes.[2] Dissolve the crude product in a minimum of hot ethyl acetate and add hexanes until turbidity persists, then allow to cool slowly.[11]
Q4: Can I scale up this reaction? What are the main considerations? Yes, this reaction is scalable. The primary consideration is heat management. The N-acylation reaction is exothermic. On a larger scale, the 2-bromopropanoyl bromide must be added slowly via an addition funnel, and efficient cooling must be maintained to prevent the temperature from rising uncontrollably, which could lead to increased side product formation.
Simplified Reaction Mechanism
Caption: Overall N-acylation reaction scheme.
References
-
Popa, I., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Polymers (Basel). [Link]
-
Le-Dévédec, F., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society. [Link]
-
Kumar, A., & Kumar, V. (2023). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. RSC Mechanistic Chemistry. [Link]
-
Quora. (2023). What is the mechanism of bromination of an amide group?[Link]
-
Le-Dévédec, F., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?[Link]
-
ResearchGate. (2014). The best reaction conditions for the N-acylation of various sulfonamides. [Link]
-
Green, K., & Paddon, C. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]
-
Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
Semantic Scholar. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Macmillan Group, Princeton University. (2013). Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
-
National Institutes of Health. (n.d.). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. [Link]
-
PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bromination Reagent Guide. [Link]
-
CHEMSHEETS.co.uk. (2016). ACYLATION of ALCOHOLS / AMINES. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylaniline. [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
The Journal of Organic Chemistry. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
-
Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
-
The Green Chemistry Initiative Blog. (2019). How green is your bromination reaction?[Link]
-
Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
-
ResearchGate. (2026). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. [Link]
-
PubMed. (2011). 2-Bromo-N-(4-chloro-phen-yl)-2-methyl-propanamide. [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 2-Bromo-5-chloro-1-indanone. [Link]
-
EPA CompTox Chemicals Dashboard. (2025). 2-bromo-N-(4-methylphenyl)propanamide Properties. [Link]
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 8. prepchem.com [prepchem.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization & Troubleshooting for 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide Synthesis
Executive Summary
The synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide presents a classic but deceptive challenge in amide coupling. While it appears to be a standard Schotten-Baumann acylation, the specific electronic and steric profile of 5-chloro-2-methylaniline creates a bottleneck. The ortho-methyl group provides steric hindrance, while the meta-chloro substituent electronically deactivates the amine, rendering it a "sluggish" nucleophile. Furthermore, the
This guide provides an optimized protocol designed to mitigate these competing factors, followed by a troubleshooting center addressing the most common failure modes reported by our users.
Part 1: Optimized Experimental Protocol
Objective: Maximize conversion while suppressing
Reaction Scheme: Nucleophilic attack of 5-chloro-2-methylaniline on 2-bromopropanoyl bromide in the presence of a non-nucleophilic base.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
| 5-Chloro-2-methylaniline | 1.0 | Limiting Reagent | Ensure purity; oxidation products (dark color) inhibit reaction. |
| 2-Bromopropanoyl bromide | 1.15 | Electrophile | Slight excess accounts for hydrolysis. |
| Triethylamine (Et | 1.2 | Base scavenger | Critical: Excess >1.5 eq promotes elimination to acrylamide. |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous. Maintains solubility of the intermediate. |
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with N
or Ar. -
Solubilization: Dissolve 5-chloro-2-methylaniline (1.0 eq) in anhydrous DCM (concentration ~0.2 M). Add Triethylamine (1.2 eq).
-
Temperature Control: Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Rationale: Low temperature suppresses the deprotonation of the
-proton on the acid bromide, preventing ketene formation or direct elimination.
-
-
Addition: Add 2-bromopropanoyl bromide (1.15 eq) dropwise over 30–60 minutes.
-
Visual Cue: A white precipitate (Et
N·HBr) will form immediately.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 80:20).
-
Quench & Workup:
-
Wash with 1M HCl (2x) to remove unreacted aniline and amine salts.
-
Wash with Sat. NaHCO
(2x) to hydrolyze and remove excess acid bromide. -
Wash with Brine (1x), dry over MgSO
, and concentrate -
Note: Avoid high-temperature rotary evaporation (>40°C) to prevent thermal elimination.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) or Ethanol/Water if necessary.
Part 2: Technical Support Center (Troubleshooting & FAQs)
Q1: I am observing a new spot on TLC with a slightly lower Rf than my product, and my yield is low. What is it?
A: This is likely the acrylamide elimination product (N-(5-chloro-2-methylphenyl)acrylamide).
-
The Cause: This occurs when the base deprotonates the
-carbon of the 2-bromopropanamide product (or the starting acid bromide), leading to the elimination of HBr. This is favored by: -
The Fix:
-
Strictly limit Et
N to 1.1–1.2 equivalents. -
Keep the reaction at 0°C for the duration of the addition.
-
If the problem persists, switch to a weaker, heterogeneous base system like K
CO in Acetone or DCM , which is less likely to drive the elimination [1].
-
Q2: The reaction is stalling at 60-70% conversion. Adding more acid bromide doesn't help.
A: The nucleophilicity of your aniline is the limiting factor. The ortho-methyl group twists the aniline ring, reducing conjugation, while the meta-chloro group withdraws electron density.
-
The Fix: You need a catalyst to facilitate the acyl transfer.
-
Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is much more susceptible to attack by the hindered aniline than the acid bromide itself [2].
-
Warning: DMAP is basic; ensure you maintain low temperature to avoid promoting elimination.
-
Q3: My product is turning pink/brown during the workup.
A: This indicates oxidation of unreacted aniline or trace phenol impurities.
-
The Fix: Ensure your starting material is not already dark (recrystallize the aniline if needed). During workup, the 1M HCl wash is non-negotiable; it protonates the remaining aniline, forcing it into the aqueous layer and removing it from your product. If color persists, perform a wash with 10% sodium thiosulfate.
Q4: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM)?
A: Not recommended. [6]
-
Reason: The biphasic aqueous basic conditions (NaOH) are too harsh for the
-bromo functionality. Hydroxide ions are strong bases and nucleophiles; they will likely cause rapid hydrolysis of the bromide (S 2) to form the -hydroxy amide or promote elimination to the acrylamide. Anhydrous conditions are superior for this specific electrophile.
Part 3: Visualization & Logic Mapping
Figure 1: Reaction Pathway & Competing Side Reactions
This diagram illustrates the desired pathway versus the critical "Elimination" failure mode.
Caption: Figure 1. The kinetic competition between amide coupling (Green) and base-mediated elimination (Red).
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or impurities.
Caption: Figure 2. Diagnostic logic for optimizing reaction conditions.
References
- Preparation of -bromoacetanilides: The use of weak bases or biphasic carbonate systems is often cited to prevent elimination in sensitive substrates. See general methodology in: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 916.
-
DMAP Catalysis Mechanism : Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969 , 8, 981. Link
-
Synthesis of 2-bromo-N-(2-methylphenyl)propanamide : Similar protocols utilize acid bromides in aprotic solvents. PubChem CID 86865.[7] Link
-
Elimination Side Reactions
-Halo amides are well-known precursors to acrylamides via base-induced elimination. Organic Chemistry Portal: Elimination Reactions. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis [organic-chemistry.org]
- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 6. scribd.com [scribd.com]
- 7. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Characterization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Welcome to the technical support center for the analytical characterization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the analysis of this compound. The information herein is curated to explain the "why" behind experimental choices, ensuring robust and reliable analytical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
FAQ 1: What are the primary analytical techniques for characterizing 2-bromo-N-(5-chloro-2-methylphenyl)propanamide?
The primary analytical techniques for the comprehensive characterization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment, quantification, and stability studies. When coupled with a UV or photodiode array (PDA) detector, it provides a robust method for routine analysis.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3][4] Its high sensitivity makes it suitable for trace-level analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the molecule. It provides detailed information about the chemical environment of the hydrogen and carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6]
FAQ 2: I am observing peak tailing for the main analyte peak in my reversed-phase HPLC analysis. What are the likely causes and solutions?
Peak tailing in HPLC can compromise resolution and integration accuracy. Here’s a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact with basic functional groups (like the amide nitrogen) in the analyte, causing tailing. | 1. Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.[2] 2. Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid particle technology designed to shield silanol groups. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape. | Prepare and inject a series of dilutions of your sample to determine if the peak shape improves at lower concentrations. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes. | 1. Wash the Column: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). 2. Replace the Column: If washing does not resolve the issue, the column may be at the end of its lifespan. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[7] |
FAQ 3: My GC-MS analysis shows several unexpected peaks. How can I determine if they are impurities or artifacts?
Distinguishing between genuine impurities and system artifacts is a critical step in method development.
Caption: Decision tree for investigating unexpected peaks in GC-MS.
FAQ 4: What are the expected key signals in the ¹H NMR and FTIR spectra for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide?
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the substituted phenyl ring.
-
Amide Proton (N-H): A broad singlet that can appear over a wide range, often downfield.
-
Methine Proton (CH-Br): A quartet or multiplet, shifted downfield due to the adjacent bromine atom.
-
Methyl Protons (CH₃): A singlet for the methyl group on the phenyl ring and a doublet for the methyl group adjacent to the chiral center.
-
-
FTIR Spectroscopy:
Section 2: Troubleshooting Guides
This section provides detailed protocols and troubleshooting for specific analytical challenges.
Troubleshooting Guide 1: Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for demonstrating that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[9]
Step-by-Step Protocol for Forced Degradation Studies
-
Prepare Stock Solution: Accurately prepare a stock solution of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide in a suitable solvent (e.g., acetonitrile/water mixture).[10]
-
Subject to Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 48 hours.
-
-
Neutralize (if necessary): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analyze Samples: Analyze the stressed samples, along with an unstressed control sample, using your developed HPLC method.
-
Evaluate Peak Purity: Use a PDA detector to assess the peak purity of the main analyte peak in the presence of any degradation products. The peak should not show any signs of co-elution.
Troubleshooting Common Issues in Method Development
| Problem | Potential Cause | Solution |
| Poor Resolution Between Analyte and Degradants | Inadequate separation power of the current mobile phase or stationary phase. | 1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio, try a different organic solvent (e.g., methanol instead of acetonitrile), or modify the pH.[7] 2. Change Stationary Phase: Consider a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group phase). |
| No Degradation Observed | The stress conditions were not harsh enough. | Increase the temperature, concentration of the stressor, or duration of exposure. |
| Complete Degradation of Analyte | The stress conditions were too harsh. | Decrease the temperature, concentration of the stressor, or duration of exposure. |
Troubleshooting Guide 2: Accurate Quantification by GC-MS
For accurate quantification, especially at low levels, a robust GC-MS method is essential.
Workflow for GC-MS Method Optimization
Caption: Workflow for GC-MS method optimization.
Key Parameters and Considerations
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for this type of compound.[11]
-
Injector Temperature: The inlet temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation. A starting point of 250°C is reasonable.
-
Temperature Program: A temperature ramp is necessary to ensure good separation from any impurities and to elute the analyte with a good peak shape. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes to ensure the column is clean.
-
MS Parameters:
Section 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol outlines a general-purpose reversed-phase HPLC method suitable for determining the purity of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1] |
Protocol 2: GC-MS for Impurity Identification
This protocol provides a starting point for the identification of volatile impurities.
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane[11] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 2 minutes. Ramp at 15°C/min to 300°C, hold for 5 minutes. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C[5] |
| Ionization Energy | 70 eV[5] |
| Scan Range | m/z 40-500 |
| Sample Preparation | Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. |
References
-
PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
- Di Meo, F., et al. (2023). High resolution FTIR spectrum of CH2D37Cl.
- CompTox Chemicals Dashboard. (2025). 2-bromo-N-(4-methylphenyl)propanamide Properties. U.S. Environmental Protection Agency.
- MDPI. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- LCGC International. (2024).
- Studies in Stability Indicating Chromatographic Method Development and Valid
- HPLC Method Description for Identity, Assay and Rel
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
- GC/MS-LC/MS multi-residue method. (2019).
- Sigma-Aldrich. (n.d.). 2-Bromo-N-(5-chloro-2-methylphenyl)butanamide.
- Air Hygiene. (n.d.). FTIR TESTING.
- The Royal Society of Chemistry. (n.d.).
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- Waters. (n.d.).
- Semantic Scholar. (n.d.). S2. Synthetic procedures of KHK-6.
- National Institutes of Health. (n.d.). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide.
- Benchchem. (2025). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
- BLDpharm. (n.d.). 897314-34-0|2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide.
- ThermoFisher. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Benchchem. (2025).
- CymitQuimica. (n.d.). CAS 19397-79-6: 2-Bromo-N-(2-methylphenyl)propanamide.
- Agilent. (n.d.).
- ChemicalBook. (n.d.). 2-chloro-n-(2-methylphenyl)propanamide.
- Amazon S3. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC ASSAY METHODS FOR DRUGS AND ITS COMBINED PHARMACEUTICAL FORMU.
- ResearchGate. (n.d.). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
- Benchchem. (2025). A Comparative Guide to the Characterization of Impurities in 1,1,1-Trifluoro-5-bromo-2-pentanone.
- Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an....
- ResearchGate. (2025).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. uoguelph.ca [uoguelph.ca]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. airhygiene.com [airhygiene.com]
- 7. lcms.cz [lcms.cz]
- 8. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Resolving overlapping peaks in the NMR spectrum of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
The following technical guide is structured as a Tier 3 Support resource for the NMR analysis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide .
Topic: Resolving Overlapping Peaks in 2-bromo-N-(5-chloro-2-methylphenyl)propanamide Ticket ID: NMR-RES-2024-X9 Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Executive Summary & Molecule Analysis
You are encountering resolution issues with 2-bromo-N-(5-chloro-2-methylphenyl)propanamide . Before troubleshooting, we must deconstruct the spin system to identify the root cause of the overlap. This molecule presents three distinct NMR challenges:
-
Chiral Center (
): The methine proton (-CH(Br)-) creates a chiral environment. While the aromatic ring is planar, the chiral center renders the two faces of the aromatic ring diastereotopic, though this effect is usually negligible for the aromatic protons themselves unless restricted rotation is present. -
Amide Rotamerism: The N-C(O) bond exhibits partial double-bond character. While secondary amides prefer the trans (anti) conformation, the steric bulk of the ortho-methyl group on the aniline ring can lock the conformation or slow down rotation, leading to broadened or doubled peaks that mimic impurities.
-
Methyl Region Congestion: You have two methyl groups:
Troubleshooting Modules
Module A: The "Quick Fix" – Solvent Engineering (ASIS)
Issue: The aromatic protons are overlapping, or the methyl doublet is obscured by the aromatic methyl singlet.
Solution: Switch from Chloroform-d (CDCl
Mechanism (The Science): This utilizes the Aromatic Solvent-Induced Shift (ASIS) .[5] Benzene molecules stack against the solute. The electron-deficient amide nitrogen coordinates with the electron-rich benzene ring. This anisotropic shielding effect shifts protons located "above/below" the benzene plane (typically those near the carbonyl) upfield, while protons in the solvent plane shift downfield.
Protocol:
-
Evaporate the sample completely (ensure no residual CDCl
remains). -
Redissolve in 0.6 mL Benzene-d
. -
Re-acquire the 1H spectrum.
Expected Result:
The Ar-CH
| Proton Environment | Approx Shift (CDCl | Approx Shift (C | Result |
| Ar-CH | 2.25 ppm (s) | ~2.05 ppm (s) | Shielded (Upfield shift) |
| Aliphatic -CH | 1.90 ppm (d) | ~1.65 ppm (d) | Shielded (Distinct separation) |
| Amide N-H | ~8.50 ppm (br) | ~7.80 ppm (br) | Significant Shift |
Module B: The "Ghost Peak" – Amide Rotamers
Issue: You see "shadow" peaks (small doublets next to main peaks) or broad, undefined aromatic signals. You suspect the compound is impure. Diagnosis: This is likely Restricted Rotation (Rotamers), not impurity. The ortho-methyl group creates steric hindrance, slowing the rotation around the N-Ar bond or the Amide bond.
Validation Protocol (Variable Temperature NMR): To confirm rotamers, you must prove the peaks coalesce at high temperatures.[6]
-
Solvent: Use DMSO-d
or Toluene-d (CDCl boils too low). -
Experiment:
-
Acquire spectrum at 25°C (Baseline).
-
Increase temp to 50°C , then 80°C .
-
-
Analysis: If the "impurity" peaks broaden and merge with the main peaks, they are rotamers. If they remain sharp and distinct, they are chemical impurities.
Figure 1: Decision tree for distinguishing amide rotamers from chemical impurities using Variable Temperature (VT) NMR.
Module C: The "Hardware Solution" – Pure Shift NMR
Issue: The aromatic region (3 protons: 5-Cl, 2-Me, and the proton at position 6) is a jumbled multiplet due to J-coupling (ABC or ABX system). Solution: Use Pure Shift (Broadband Homonuclear Decoupling) .[7]
Mechanism: Standard 1H NMR shows peaks split by J-coupling (neighbors). Pure Shift sequences (like PSYCHE or Zangger-Sterk ) suppress this homonuclear coupling, collapsing multiplets into singlets.
Protocol (Bruker TopSpin Example):
-
Pulse Sequence: Select psyche or push1se (depending on library).
-
Parameters:
-
Set SW (Spectral Width) to cover only the aromatic region if sensitivity is low.
-
Crucial: Ensure the gradient pulses are calibrated.
-
-
Processing: The resulting spectrum will show the aromatic protons as three distinct singlets , allowing for exact chemical shift determination without overlap.
Predicted Data & Assignments
Use this table to validate your assignments. Note that the Methine proton is the most reliable anchor point because it is a quartet shifted significantly downfield by the Bromine and Carbonyl group.
| Position | Type | Multiplicity | Pred.[1][8] Shift ( | Coupling ( | Notes |
| -CH(Br)- | Methine | Quartet (q) | 4.55 - 4.65 | ~7.0 | Anchor Peak. Deshielded by Br/C=O. |
| Ar-CH | Methyl | Singlet (s) | 2.20 - 2.30 | - | Can overlap with solvent peaks. |
| -CH(Br)-CH | Methyl | Doublet (d) | 1.80 - 1.90 | ~7.0 | Coupled to methine. |
| Ar-H (6) | Aromatic | Singlet/Broad | 7.80 - 8.00 | - | Ortho to Amide. Deshielded. |
| Ar-H (3,4) | Aromatic | Multiplet | 7.00 - 7.30 | ~8.0 | Overlapping region. Use Pure Shift. |
| N-H | Amide | Broad Singlet | 8.50 - 9.50 | - | Exchangeable with D |
Frequently Asked Questions (FAQs)
Q: My integration for the aromatic methyl is 3.5H instead of 3H. Is it wet?
A: Check for Toluene or Acetone residue. Toluene methyl appears at ~2.3 ppm in CDCl
-
Test: Run a 13C-DEPT135. If you see an extra inverted peak (CH
) or a CH that shouldn't be there, it's solvent.
Q: The N-H peak is missing.
A: If you are using CD
-
Fix: Use anhydrous DMSO-d
or CDCl .
Q: Can I use a Shift Reagent?
A: Yes. Eu(fod)
-
Effect: It will rapidly shift the Methine (-CH(Br)-) and the Ar-H(6) downfield, pulling them out of any overlap. Add 5-10 mg directly to the NMR tube.
References & Authoritative Sources
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Pure Shift NMR).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard tables for Amide/Aromatic shifts).
-
Foroozandeh, M., et al. (2014). "Ultrahigh-resolution NMR spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992. (PSYCHE Pure Shift method).[9][10]
-
Reich, H. J. (2024). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry. (ASIS effect data).
Sources
- 1. chegg.com [chegg.com]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. quora.com [quora.com]
- 4. University of Ottawa NMR Facility Blog: Improve Your Chemical Shift Resolution Without Going to Higher Fields [u-of-o-nmr-facility.blogspot.com]
- 5. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Pure Shift NMR [uwyo.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Managing exothermic reactions in the synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
A Guide to Managing Reaction Exotherms for Researchers and Process Chemists
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the successful synthesis of complex molecules like 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a key intermediate in pharmaceutical development, hinges on the precise control of reaction parameters. The amidation step, in particular, presents a significant thermal hazard that, if mismanaged, can compromise yield, purity, and operator safety.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you with both the theoretical understanding and practical solutions for managing the exothermic nature of this synthesis. Our approach is grounded in established principles of chemical engineering and process safety to ensure your experiments are both successful and safe.
Section 1: Understanding the Core Exotherm
The primary challenge in this synthesis is the highly exothermic reaction between 5-chloro-2-methylaniline and an acylating agent, typically 2-bromopropanoyl bromide or 2-bromopropanoyl chloride.
Q1: Why is this specific amidation reaction so exothermic?
A: The significant heat release stems from several factors:
-
High Reactivity of Acyl Halides: Acyl halides are extremely reactive electrophiles. The reaction with the nucleophilic amine (5-chloro-2-methylaniline) is very rapid and spontaneous.
-
Stable Bond Formation: The formation of the stable amide bond (C-N) releases a substantial amount of energy.
-
Byproduct Neutralization: The reaction produces a hydrohalic acid byproduct (HBr or HCl). This acid is typically neutralized by a base (e.g., triethylamine, pyridine) in a separate, but concurrent, acid-base reaction that is also highly exothermic. The sum of these enthalpies results in a large overall heat of reaction.
Q2: What are the primary risks associated with poor exotherm control?
A: Failure to manage the heat generated can lead to a cascade of negative events:
-
Thermal Runaway: This is the most severe risk. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[1] This causes the temperature to rise, which in turn accelerates the reaction rate and heat generation, creating a dangerous, self-accelerating cycle.[1][2] This can lead to boiling of the solvent, excessive pressure buildup, and potential reactor failure.
-
Reduced Product Quality: Elevated temperatures can promote side reactions, such as di-acylation of the amine or degradation of the starting materials and the desired product. This results in a lower yield and a more complex impurity profile, complicating downstream purification.
-
Safety Hazards: Beyond a thermal runaway, uncontrolled reactions can lead to the release of corrosive HBr/HCl gas and other hazardous decomposition products.[3]
Section 2: Proactive Thermal Management & Experimental Protocol
Effective management begins with proper experimental design. The following section provides a detailed protocol and explains the rationale behind each step.
Experimental Protocol: Controlled Synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
This protocol emphasizes safety and control.
Materials:
-
5-chloro-2-methylaniline
-
2-bromopropanoyl bromide (or chloride)
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Jacketed reaction vessel with overhead mechanical stirrer and reflux condenser
-
Calibrated thermocouple with the probe submerged in the reaction mixture
-
Controlled addition funnel (pressure-equalizing)
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or a cryostat)
Procedure:
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere. Ensure the mechanical stirrer provides vigorous agitation to promote efficient heat transfer. Place the thermocouple probe away from the reactor walls to get an accurate reading of the bulk internal temperature.
-
Initial Charge: Charge the reactor with 5-chloro-2-methylaniline, the chosen solvent (e.g., DCM), and triethylamine.
-
Cooling: Begin stirring and cool the mixture to the target starting temperature, typically 0-5 °C, using the cooling bath.
-
Controlled Acyl Halide Addition: Dissolve the 2-bromopropanoyl bromide in an equal volume of the anhydrous solvent and load it into the addition funnel. Add the acyl halide solution dropwise to the cooled amine solution over a period of 1-2 hours. This is the most critical step for controlling the exotherm. The addition rate must be adjusted to maintain the internal temperature within a narrow range (e.g., ±2 °C of the setpoint).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for an additional 1-2 hours, monitoring for any delayed exotherm.
-
Quenching & Work-up: Once the reaction is complete (as determined by TLC or LC-MS), slowly and carefully quench the reaction by adding water or a dilute aqueous acid. This quenching step can also be exothermic and should be performed with continued cooling. Proceed with standard aqueous work-up, separation, and purification.
Data Summary: Key Parameters for Exotherm Control
| Parameter | Recommendation | Rationale (The "Why") |
| Agitation | Vigorous, continuous mechanical stirring. | Ensures rapid distribution of the added reagent and uniform temperature throughout the vessel, preventing localized "hot spots" where a runaway could initiate. |
| Reagent Addition | Slow, dropwise addition of the acyl halide to the amine solution.[4] | The rate of addition directly controls the rate of heat generation. This is the primary means of keeping the reaction under thermal control.[1] |
| Temperature | Maintain a low temperature (e.g., 0-10 °C) during addition. | Lower temperatures slow the reaction kinetics, providing a larger window for heat removal and a greater margin of safety. |
| Concentration | Moderate dilution (e.g., 0.5-1.0 M). | The solvent acts as a heat sink. While higher concentrations can improve throughput, they increase the adiabatic temperature rise potential, making the reaction harder to control. |
| Cooling Capacity | Use a cooling bath with sufficient capacity to handle the total expected heat load. | The cooling system must be able to remove heat faster than the reaction generates it. An undersized cooling system is a primary cause of loss of control. |
Section 3: Troubleshooting Guide & FAQs
Even with a well-designed protocol, issues can arise. This section addresses common problems in a direct Q&A format.
FAQ 1: The temperature is rising rapidly during the acyl halide addition, even though the cooling bath is on. What should I do?
A: This is a critical situation indicating that heat generation is outpacing heat removal. You must act immediately:
-
Stop the Addition: Immediately stop the dropwise addition of the acyl halide. This is the most important step to halt the fuel being added to the reaction.
-
Increase Cooling: If possible, lower the temperature of your cooling bath or add more ice/dry ice to your bath.
-
Do NOT Increase Stirring Drastically: A sudden, large increase in stirring speed could overwhelm the cooling at the reactor surface before the bulk cools. Ensure stirring is adequate but avoid violent changes.
-
Prepare for Emergency Quench: If the temperature continues to rise and approaches the solvent's boiling point, be prepared to add a pre-chilled, non-reactive solvent (like more of the reaction solvent) to dilute the reaction mass and absorb heat.
The following diagram provides a decision-making workflow for this scenario.
Caption: Troubleshooting workflow for a reaction temperature spike.
FAQ 2: My final product is dark and the yield is low. Could this be related to the exotherm?
A: Absolutely. A dark product color is often indicative of thermal degradation. If you experienced even minor temperature spikes during the addition, it's likely that some of the starting material or product decomposed, creating colored impurities. Low yield is a direct consequence, as side reactions become more prevalent at higher temperatures, consuming your reactants to form unwanted byproducts.
FAQ 3: I am planning to scale this reaction up from 10g to 500g. What are the most important changes I need to make?
A: Scaling up an exothermic reaction is not a linear process and requires careful planning.[1] The single most important factor to consider is the surface-area-to-volume ratio .
-
As you increase the scale of the reactor, the volume increases by a power of 3 (r³), but the surface area available for heat exchange only increases by a power of 2 (r²).
-
This means your ability to remove heat becomes less efficient relative to the total amount of heat being generated.
-
Key Actions for Scale-Up:
-
Reaction Calorimetry: Before scaling up, perform the reaction in a reaction calorimeter (e.g., an RC1) to precisely measure the heat of reaction, heat flow, and specific heat capacity of the system.[5] This data is essential for calculating the cooling duty required at a larger scale.
-
Reduce Addition Rate: You will almost certainly need to significantly extend the addition time for the acyl halide compared to your lab-scale experiment.
-
Improve Heat Transfer: Ensure the production-scale reactor has excellent agitation and a high-performance heat transfer system.
-
Review Safety Margins: Re-evaluate the "Maximum Temperature of the Synthesis Reaction" (MTSR) and ensure your process operates well below this limit, even in a worst-case cooling failure scenario.
-
References
-
Phenomenex Inc. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Meng, Q., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. University of California San Diego. Retrieved from [Link]
- Janssen-Cilag. (2016). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. Internal Report.
-
Wang, Y., et al. (2022). Effect of Amine Additives on Thermal Runaway Inhibition of SiCjjNCM811 Batteries. Journal of Electrochemistry. Retrieved from [Link]
-
Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Donaldson, P. (2024). Thermal runaway prevention. E-Mobility Engineering. Retrieved from [Link]
- CN107879918B. (2020). Preparation method of 2-bromo-5-chlorobenzaldehyde. Google Patents.
-
Elmelin Ltd. (2021). Thermal runaway reaction - can it be prevented? Elmelin Ltd. Retrieved from [Link]
- WO2002006421A1. (2002). Methods and reaction mixtures for controlling exothermic reactions. Google Patents.
-
Ghosez, L., et al. (1977). Propenylamine, 1-chloro-N,N,2-trimethyl-. Organic Syntheses. Retrieved from [Link]
-
Wang, Q., et al. (2022). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. MDPI. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-Phenylpropanenitrile.
-
Li, C., et al. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. Chemical Communications. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2020). Effect of temperature on the amidation of l-proline. Transformation of... ResearchGate. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet: 2-Bromo-2-methylpropane. Harper College. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Reddy, R., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. r/Chempros. Retrieved from [Link]
-
Zhang, J., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid... ResearchGate. Retrieved from [Link]
-
Ohio State University. (n.d.). Making Cool Drugs Hot: The Use of Isothermal Titration Calorimetry as a Tool to Study Binding Energetics. Retrieved from [Link]
-
AM Technology. (2022). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]
-
Khan, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides... PMC. Retrieved from [Link]
- CN113773194A. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
-
Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Thermal runaway reaction - can it be prevented? - Elmelin Ltd [elmelin.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leap.epa.ie [leap.epa.ie]
Technical Support Center: Synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Introduction: Navigating the Challenges of Moisture in Amide Bond Formation
The synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a critical step in the development of various active pharmaceutical ingredients (APIs). The reaction, a nucleophilic acyl substitution, involves the acylation of 5-chloro-2-methylaniline with 2-bromopropionyl bromide. While conceptually straightforward, the success of this synthesis is fundamentally dictated by rigorous moisture control. The primary electrophile, 2-bromopropionyl bromide, is an exceptionally reactive acyl bromide that is highly susceptible to hydrolysis.[1][2] This guide serves as a comprehensive technical resource, offering field-proven insights, troubleshooting workflows, and detailed protocols to help researchers mitigate the detrimental effects of water contamination, ensuring high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this specific amide synthesis so highly sensitive to moisture?
The primary reason for the acute moisture sensitivity lies with the starting material, 2-bromopropionyl bromide. Acyl bromides are among the most reactive carboxylic acid derivatives. The carbon atom of the carbonyl group is highly electrophilic, making it an excellent target for nucleophiles. Water, although a weak nucleophile, is typically present in far greater concentrations than the amine if proper precautions are not taken. It will readily attack the carbonyl carbon of 2-bromopropionyl bromide, leading to rapid hydrolysis and the formation of 2-bromopropionic acid and hydrobromic acid (HBr).[3] This competitive, non-productive side reaction is often faster than the desired amidation.
Q2: What are the direct consequences of moisture contamination in my reaction?
Moisture contamination manifests in several critical ways:
-
Reduced Yield: The most immediate impact is the consumption of your limiting reagent, 2-bromopropionyl bromide, through hydrolysis. Every molecule of the acyl bromide that reacts with water is one that cannot react with 5-chloro-2-methylaniline, directly lowering the theoretical maximum yield of your desired amide product.
-
Formation of Impurities: The primary hydrolysis byproduct is 2-bromopropionic acid.[3] This acidic impurity can complicate the reaction workup and purification stages. Its presence can alter the pH of the reaction mixture and potentially lead to further side reactions.
-
Purification Challenges: The presence of 2-bromopropionic acid requires additional purification steps, such as a basic aqueous wash, to remove it from the organic phase containing your product. This not only adds time to the process but can also lead to product loss if the amide itself undergoes base-catalyzed hydrolysis during the workup.[4][5]
-
Inconsistent Results: Failure to employ consistent and rigorous anhydrous techniques will lead to batch-to-batch variability in yield and purity, compromising the reliability and scalability of the synthesis.
Q3: Is the final product, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, also sensitive to water?
Yes, but to a much lesser extent than the starting acyl bromide. Amides can undergo hydrolysis to revert to their parent carboxylic acid and amine, but this reaction is significantly slower than the hydrolysis of an acyl bromide.[6] Amide hydrolysis typically requires harsh conditions, such as heating with strong acids or bases, to proceed at an appreciable rate.[4][5][6] Under standard purification and storage conditions, the product is relatively stable. However, prolonged exposure to strongly acidic or basic aqueous conditions during workup should be avoided.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: Very Low or No Product Yield
-
Primary Suspect: Catastrophic hydrolysis of 2-bromopropionyl bromide before it can react with the aniline.
-
Diagnostic Questions:
-
Were the solvents certified anhydrous or freshly dried?
-
Was all glassware oven-dried or flame-dried immediately before use?
-
Was the reaction performed under an inert atmosphere (e.g., Nitrogen or Argon)?
-
Was the 5-chloro-2-methylaniline starting material free of excess water?
-
-
Corrective Actions:
-
Implement Rigorous Anhydrous Technique: Use a solvent still to dry solvents immediately before use or purchase high-quality anhydrous solvents in sealed bottles and use them promptly. See Protocol 1 for details.
-
Ensure Dry Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Utilize an Inert Atmosphere: Set up the reaction in a flask equipped with a nitrogen or argon inlet to prevent atmospheric moisture from entering the system. See Protocol 2 .
-
Check Reagent Quality: Ensure the 5-chloro-2-methylaniline is of high purity and dry. If it is a hydrate or has absorbed atmospheric moisture, it may need to be dried or purified before use.
-
Problem 2: Product is Contaminated with an Acidic Impurity
-
Primary Suspect: Formation of 2-bromopropionic acid via hydrolysis of the acyl bromide.
-
Diagnostic Test: Take a small sample of the crude product dissolved in an organic solvent and wash it with a pH 7 buffer. Analyze both the organic and aqueous layers by TLC or LC-MS. The impurity should be extracted into the aqueous layer upon basification.
-
Corrective Actions:
-
Incorporate a Mild Base Wash: During the aqueous workup, wash the organic layer containing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). This will deprotonate the acidic 2-bromopropionic acid, forming its water-soluble carboxylate salt, which will be extracted into the aqueous phase.
-
Caution: Avoid using strong bases like NaOH or KOH for this wash, as they can promote the hydrolysis of the desired amide product.[5]
-
Confirm Removal: After the base wash, wash the organic layer with brine to remove residual water and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common issues in the synthesis.
Caption: A troubleshooting flowchart for synthesis issues.
Key Experimental Protocols & Data
Visualizing the Core Chemistry: Desired Reaction vs. Moisture Interference
The diagram below illustrates the desired amidation pathway alongside the competing hydrolysis reaction that must be suppressed.
Caption: The desired reaction versus undesired hydrolysis.
Table 1: Comparison of Common Drying Agents for Aprotic Solvents
| Drying Agent | Suitable Solvents | Mechanism | Comments |
| Sodium Sulfate (Na₂SO₄) | Dichloromethane, THF, Ethyl Acetate | Forms hydrates | Low capacity, slow. Good for pre-drying. |
| Magnesium Sulfate (MgSO₄) | THF, Diethyl Ether, Ethyl Acetate | Forms hydrates | High capacity, fast, slightly acidic. |
| Calcium Chloride (CaCl₂) | Dichloromethane, Toluene, Hexanes | Forms hydrates | Very effective, but can form adducts with amines. |
| Calcium Hydride (CaH₂) | THF, Toluene, Hexanes | Chemical reaction (produces H₂) | Highly effective for pre-distillation drying. Reacts violently with water. Use with extreme caution. |
| Sodium/Benzophenone | THF, Diethyl Ether, Toluene | Chemical reaction | Excellent for achieving ultra-dry, oxygen-free solvents. Forms a deep blue/purple ketyl radical as an indicator. For expert use only. |
Protocol 1: Solvent Drying by Distillation
WARNING: This procedure should only be performed by trained personnel in a chemical fume hood.
-
Pre-drying: Add a suitable preliminary drying agent (e.g., anhydrous MgSO₄) to the solvent bottle and let it stand overnight.
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried and assembled while still hot under a flow of inert gas.
-
Add Drying Agent: Decant the pre-dried solvent into the distillation flask. Add the final, high-efficiency drying agent (e.g., calcium hydride for THF or toluene). Note: For THF or ethers, sodium metal and benzophenone indicator is a common alternative for advanced users.
-
Distillation: Heat the flask under an inert atmosphere. The solvent will reflux and then begin to distill.
-
Collection: Collect the distilled solvent in a dry receiving flask, which should also be under an inert atmosphere. The collected solvent is now anhydrous and ready for use. Discard the first ~10% of the distillate.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
-
Glassware Preparation: Oven-dry or flame-dry all glassware (reaction flask, addition funnel, condenser).
-
Assembly: Quickly assemble the apparatus while it is still hot. Immediately connect a gas inlet adapter connected to a nitrogen or argon source with an oil bubbler to visualize gas flow.
-
Purging the System: Allow the inert gas to flow through the system for 10-15 minutes to displace all the air and atmospheric moisture.
-
Adding Reagents: Add solid reagents (e.g., 5-chloro-2-methylaniline) to the flask against a positive flow of inert gas. Dissolve them in the freshly dried solvent, which should be transferred via a cannula or a dry syringe.
-
Adding Liquid Reagents: Add liquid reagents like 2-bromopropionyl bromide via a dry, gas-tight syringe through a rubber septum. This prevents any introduction of air during the addition.
-
Maintain Atmosphere: Keep a positive pressure of inert gas throughout the entire reaction, including cooling and workup phases if necessary.
References
-
PrepChem. (2023). Preparation of 2-bromopropionic acid. Available at: [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Available at: [Link]
-
PrepChem. (2023). Preparation of 2-bromopropionyl bromide. Available at: [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Available at: [Link]
Sources
- 1. CAS 563-76-8: 2-Bromopropionyl bromide | CymitQuimica [cymitquimica.com]
- 2. 2-Bromopropionyl bromide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Catalyst selection for optimizing 2-bromo-N-(5-chloro-2-methylphenyl)propanamide synthesis
Technical Support Center: Organic Synthesis Division Ticket Subject: Optimization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
You are attempting to synthesize 2-bromo-N-(5-chloro-2-methylphenyl)propanamide via the acylation of 5-chloro-2-methylaniline with 2-bromopropanoyl bromide (or chloride).[1][2]
This reaction presents a classic "competing pathway" challenge. You are balancing the nucleophilicity of a sterically hindered aniline (ortho-methyl group) against the lability of the
-
The Trap: Standard protocols (Triethylamine/DMAP) often lead to the formation of the acrylamide byproduct (via E2 elimination) or quaternary salts, rather than the desired
-bromoamide.
This guide provides a troubleshooting matrix and a validated protocol to maximize the Schotten-Baumann or anhydrous coupling efficiency while suppressing elimination.
Part 1: Catalyst & Base Selection Matrix
In this specific synthesis, the "catalyst" selection is actually a selection of the Acid Scavenger (Base) . The choice determines whether you get the product or the elimination impurity.
The Decision Framework
| Candidate | Role | Suitability | Technical Analysis |
| Triethylamine (TEA) | Base | High Risk | TEA is basic enough ( |
| Pyridine | Base/Cat.[1][2][3] | Moderate | Acts as a nucleophilic catalyst (forming an acyl-pyridinium intermediate).[1][2] Good for reactivity, but can still promote elimination if temperature is uncontrolled. |
| DMAP | Catalyst | DO NOT USE | DMAP is a strong nucleophile.[1][2] It will attack the |
| DIPEA (Hünig's Base) | Base | Recommended | Sterically hindered.[1][2] It scavenges HBr effectively but is too bulky to easily deprotonate the |
| Base | Excellent | Biphasic (Schotten-Baumann) conditions.[1][2] The base stays in the aqueous phase, minimizing contact with the sensitive acyl halide, reducing elimination risk. |
Part 2: Troubleshooting Common Failure Modes
Use this guide to diagnose impurities in your LC-MS or NMR data.
Issue 1: Presence of "Acrylamide" Impurity
-
Symptom: LC-MS shows mass corresponding to [M-HBr].[1][2] NMR shows vinylic protons (multiplets around 5.5–6.5 ppm).[1][2]
-
Root Cause: E2 Elimination .[1][2] The base deprotonated the
-position of the 2-bromopropanoyl bromide before the amine could attack. -
Fix:
-
Switch from TEA to DIPEA or Inorganic Base .[2]
-
Lower reaction temperature to -10°C .
-
Add the Base LAST (if using organic base) or add Acid Bromide very slowly .
-
Issue 2: Low Conversion / Starting Material Remains
-
Root Cause: Steric Hindrance .[1][2][4] The ortho-methyl group on the aniline twists the ring, making the nitrogen less accessible.
-
Fix:
Issue 3: "Double" Reaction
-
Symptom: Mass spectrum shows dimer or complex alkylated products.[1][2]
-
Root Cause: The aniline attacked the
-bromide (S_N2) instead of the carbonyl. -
Fix: This is kinetically disfavored compared to acylation.[2] Ensure your acyl halide is fresh and not hydrolyzed.[2] Maintain low temperature (
) during addition.
Part 3: Validated Experimental Protocol
Method A: Anhydrous Conditions (Recommended for High Purity) Best for small scale (<5g) where water exclusion is easy.[1]
Reagents:
-
DIPEA (1.2 equiv)
-
Dichloromethane (DCM), Anhydrous
Workflow:
-
Dissolution: Dissolve aniline (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (concentration ~0.2 M) under Nitrogen/Argon.
-
Cooling: Cool the mixture to -10°C (Ice/Salt bath). Critical step to prevent elimination.
-
Addition: Dilute 2-bromopropanoyl bromide in a small volume of DCM. Add this solution dropwise over 30–60 minutes.
-
Note: The solution should remain clear or turn slightly yellow. Darkening indicates decomposition.[2]
-
-
Reaction: Allow to warm to Room Temperature (RT) naturally and stir for 4–12 hours.
-
Quench: Wash with 1M HCl (to remove unreacted aniline) followed by Sat.
(to remove acids).[2] -
Isolation: Dry over
, filter, and concentrate.
Method B: Modified Schotten-Baumann (Scalable) Best for larger scale where handling large volumes of organic base is costly.[1][2]
Reagents:
- (2.5 equiv) dissolved in Water.[2]
Workflow:
-
Create a biphasic system: Aniline in organic solvent + Aqueous Carbonate base.[1][2] Cool to 0°C .[1][2]
-
Vigorously stir (high RPM is required for phase transfer).
-
The base neutralizes HBr in the water phase, protecting the sensitive acyl halide in the organic phase.
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the competing pathways and the logic behind the selection of DIPEA/Carbonate over TEA/DMAP.
Caption: Pathway analysis showing how base selection dictates the ratio between the desired amide coupling and the unwanted elimination reaction.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use DMAP to speed up the reaction since the aniline is hindered?
A: No. While DMAP accelerates acylation, it reacts with
Q2: My product is an oil, but it should be a solid. How do I crystallize it? A: These amides often oil out due to trace solvent retention.[2]
-
Evaporate DCM completely.[2]
-
Dissolve in a minimum amount of hot Ethanol or Isopropanol .
-
Add water dropwise until turbidity appears, then cool slowly.
-
Alternatively, triturating the oil with cold Hexane/Heptane often induces crystallization.
Q3: Why do you recommend 2-bromopropanoyl bromide instead of the chloride? A: The bromide is more reactive, which helps overcome the steric hindrance of the ortho-methyl aniline. However, the chloride is acceptable if the bromide is unavailable; just expect slightly longer reaction times (16h+).
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (General principles of Elimination vs. Substitution in
-halo carbonyls). -
Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420.[2] Link (Discussion on base selection for amide couplings).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Mechanistic insight into Schotten-Baumann conditions).
-
PubChem Compound Summary. (n.d.). 2-bromo-N-(2-methylphenyl)propanamide (Analogous Structure). National Center for Biotechnology Information.[2] Link (Structural data for analog verification).
Sources
- 1. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Purity Assessment Guide: 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Executive Summary
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a critical halogenated amide intermediate, structurally analogous to precursors used in the synthesis of local anesthetics (e.g., Prilocaine derivatives) and specific agrochemical anilides. Its utility lies in the labile
However, this same reactivity presents a significant purity assessment challenge. The compound is prone to thermal elimination (yielding acrylamides) and hydrolytic debromination . Consequently, standard "off-the-shelf" analytical protocols often yield artifacts rather than accurate purity data.
This guide objectively compares three primary assessment methodologies—RP-HPLC , GC-MS , and qNMR —to establish a scientifically robust "Gold Standard" for researchers.
Part 1: Comparative Analysis of Assessment Methodologies
The following analysis evaluates the three most common analytical techniques based on thermal stability , impurity resolution , and quantification accuracy for this specific
Table 1: Method Performance Matrix
| Feature | Method A: RP-HPLC (UV/PDA) | Method B: GC-MS | Method C: 1H-qNMR |
| Primary Utility | Routine Quantitation (Gold Standard) | Impurity Identification | Absolute Purity (No Reference Std) |
| Thermal Risk | Low (Ambient/Column Temp <40°C) | High (Injector Port >200°C) | None (Ambient) |
| Specificity | High (with gradient elution) | High (Mass spectral fingerprint) | Very High (Structural resolution) |
| Limit of Detection | Excellent (<0.05%) | Excellent (<0.01%) | Moderate (~0.5-1%) |
| Critical Limitation | Requires reference standard for absolute % | False Positives: Thermal elimination to acrylamides | Requires high sample mass; non-trace analysis |
| Verdict | Recommended for Batch Release | Use only for volatile impurity ID | Recommended for Standard Validation |
In-Depth Technical Insight: The "Thermal Trap"
Why GC-MS fails for accurate purity assignment:
The
-
Result: The chromatogram shows an "impurity" peak that is actually an artifact of the analysis, artificially lowering the calculated purity.
-
Solution: RP-HPLC is the mandatory primary method as it operates at temperatures where the compound is stable.
Part 2: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (RP-HPLC)
The validated method for routine purity assessment.
Principle: Separation based on hydrophobicity using a C18 stationary phase. The 5-chloro and 2-methyl substituents significantly increase lipophilicity compared to non-substituted analogs, requiring a higher organic ratio for elution.
1. System Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).
-
Temperature: 25°C (Strictly controlled to prevent on-column degradation).
2. Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Linear Gradient (Elution of Product) |
| 20.0 | 10 | 90 | Wash (Remove dimers) |
| 20.1 | 90 | 10 | Re-equilibration |
3. Sample Preparation
-
Diluent: Acetonitrile:Water (50:50). Avoid pure methanol as it can slowly undergo nucleophilic attack on the
-bromo position over long sequences. -
Concentration: 0.5 mg/mL. Filter through 0.22 µm PTFE filter.
Protocol B: Quantitative NMR (qNMR)
The self-validating method for establishing reference standard purity.
Principle: Molar ratio determination using an internal standard (IS) of known high purity. This circumvents the need for a commercial reference standard of the analyte itself.
1. Reagents
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent potential acid-catalyzed degradation).
-
Internal Standard: Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.
-
Selection Logic: Maleic acid singlet (6.2 ppm) does not overlap with the aromatic region (7.0–7.5 ppm) or the methyl signals of the toluidine moiety.
-
2. Procedure
-
Weigh exactly ~10 mg of the synthesized product (
) into a vial. -
Weigh exactly ~5 mg of Internal Standard (
) into the same vial. -
Dissolve in 0.6 mL DMSO-d6.
-
Acquisition:
-
Relaxation Delay (D1): 30 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitative integration).
-
Scans: 16 or 32.
-
Pulse Angle: 90°.
-
3. Calculation
- : Integrated Area
-
: Number of protons (e.g., 1H for the
-CH quartet vs 2H for Maleic acid). -
: Molecular Weight.[2][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Part 3: Impurity Profiling & Causality
Understanding the origin of impurities is essential for process optimization. The diagram below illustrates the synthesis pathway and the genesis of key impurities (Impurity A, B, and C).
Synthesis & Impurity Pathway Diagram
Caption: Figure 1. Synthesis pathway of the target amide showing the origin of critical impurities. Impurity C is the primary artifact in thermal analysis methods.
Part 4: Decision Workflow for Purity Assessment
This logic gate ensures researchers select the correct method based on their specific data requirements.
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on resource availability and impurity profile.
References
-
United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-bromo-N-(4-methylphenyl)propanamide (Analogous Structure Data). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from [Link]
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Methodology Reference for Protocol B).
- International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline Reference for HPLC Protocol).
Sources
Validated Analytical Architectures for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
The following guide details validated analytical architectures for 2-bromo-N-(5-chloro-2-methylphenyl)propanamide (CAS: 1211465-92-7). This document is structured for pharmaceutical researchers requiring rigorous quality control for this critical alkylating intermediate.
A Comparative Performance Guide for Pharmaceutical Development[1]
Executive Summary: The Stability-Selectivity Paradox
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a high-value pharmacophore building block, typically employed as an electrophile in the synthesis of heterocyclic APIs (e.g., substituted piperazines or thiazoles).[1] Its structural core—an
As an alkylating agent, the compound is prone to hydrolysis (yielding the
This guide compares the industry-standard HPLC-UV (High-Performance Liquid Chromatography) against GC-FID (Gas Chromatography) and LC-MS , establishing the HPLC-UV platform as the validated "Gold Standard" for purity assessment while reserving LC-MS for genotoxic impurity profiling.[1]
Comparative Method Analysis
The following table contrasts the performance of the three primary analytical architectures. The "Performance Score" is an aggregate metric of precision, accuracy, and analyte stability.[1]
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: GC-FID (Alternative) | Method C: LC-MS/MS (Trace Analysis) |
| Primary Application | Purity Release & Stability Testing | Residual Solvent Analysis | Genotoxic Impurity (GTI) Profiling |
| Analyte Stability | High (Ambient temp, acidic pH) | Low (Risk of thermal degradation at >150°C) | High |
| Linearity ( | > 0.999 (10–150% target conc.)[1] | > 0.995 | > 0.99 (Sub-ppm levels) |
| LOD / LOQ | ~0.05% / 0.15% (w/w) | ~0.1% / 0.5% | < 1 ppm |
| Specificity | Excellent (Resolves hydrolysis products) | Good (Resolves volatiles) | Superior (Mass-based ID) |
| Throughput | Medium (15-20 min run) | High (< 10 min run) | Medium |
| Critical Limitation | Requires solvent waste management | Thermal De-bromination leads to false impurities | High capital cost; matrix effects |
Expert Insight: Why GC is Risky
While GC-FID is faster, the
Deep Dive: The Validated HPLC-UV Protocol
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) inherently flag any drift in column performance or mobile phase composition.[1]
Chromatographic Conditions[1][3][4][5][6][7][8][9]
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm).[1]
-
Why: The end-capping reduces silanol interactions with the amide nitrogen, preventing peak tailing.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 240 nm (optimized for the chlorinated phenyl ring).[1]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation (Critical Step)[1]
-
Diluent: Acetonitrile:Water (50:50 v/v).[1]
-
Warning: Do not use pure methanol as diluent; it can react with the alkyl bromide over time (solvolysis).[1]
-
-
Stock Solution: 0.5 mg/mL.[1] Sonicate for 5 mins; ensure temperature does not exceed 25°C.
Impurity Profiling & Pathway Logic
Understanding the origin of impurities is essential for method specificity.[1] The diagram below maps the synthesis and degradation pathways that the analytical method must resolve.
Figure 1: Synthesis and degradation logic. The analytical method must resolve the Target Analyte from the Starting Aniline (Retention Time ~4 min) and the Hydrolysis Product (Retention Time ~3 min).
Validation Parameters (ICH Q2 Guidelines)
To ensure the method is robust, the following acceptance criteria must be met during validation:
Specificity
-
Requirement: No interference at the retention time of the main peak (approx 9.5 min) from blank or placebo.
-
Resolution (
): > 2.0 between 5-chloro-2-methylaniline (precursor) and the main peak.[1]
Linearity & Range[1]
-
Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of nominal concentration).
-
Criteria: Correlation coefficient (
) 0.999.
Accuracy (Recovery)[1]
-
Protocol: Spike samples with known amounts of analyte at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.[1]
Robustness (The "Stress Test")[1]
-
Change flow rate by
0.1 mL/min. -
Change Column Temp by
5°C. -
Pass Criteria: System Suitability (Tailing Factor < 1.5) must still be met.[1]
Advanced Characterization: LC-MS Workflow
For detecting trace levels of the starting material (5-chloro-2-methylaniline), which may be considered a Potential Genotoxic Impurity (PGI) due to the aniline structure, a more sensitive method is required.[1]
Method C (LC-MS) Parameters:
-
Source: ESI (Electrospray Ionization), Positive Mode.[1]
-
Target Ion: [M+H]+ = 276.0 / 278.0 (Br isotope pattern is critical for confirmation).[1]
-
Fragmentor: 100 V.
-
Transition (MRM): 276.0
125.0 (Loss of bromopropionyl group, detecting the aniline core).[1]
Figure 2: Decision Matrix for selecting the correct analytical architecture based on data requirements.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
ChemicalBook. (2024).[1][2] 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide Product Properties and CAS 1211465-92-7.[1][3][4][5][6]Link[1]
-
Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart?Link
-
PubChem. (2024).[1] Compound Summary: 2-Bromo-N-(2-methylphenyl)propanamide (Structural Analog).[1]Link[1]
-
US EPA. (2024). CompTox Chemicals Dashboard: 2-bromo-N-(4-methylphenyl)propanamide (Analogous Stability Data).Link[1]
Sources
- 1. 丙帕硝酯_密度_熔点_沸点_丙帕硝酯CAS号【2921-92-8】_化源网 [chemsrc.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide | 1211465-92-7 [chemicalbook.com]
- 4. 23423-38-3|2-BRomo-2-methyl-N-(2-methylphenyl)propanamide|BLD Pharm [bldpharm.com]
- 5. 916595-46-5|2-Bromo-N-(4-chloro-2-methylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 6. 42242-54-6|2-Bromo-N-(2-ethylphenyl)propanamide|BLD Pharm [bldpharm.com]
A Comparative Guide to the Synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Abstract
This guide provides a comprehensive comparison of synthetic strategies for producing 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a key intermediate in pharmaceutical and fine chemical synthesis.[1] We will dissect two primary routes: the classical two-step acylation via an acyl halide and a more streamlined one-pot synthesis. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting comparative data on yield, purity, and safety, this document serves as a critical resource for researchers, chemists, and process development professionals aiming to select the optimal synthesis pathway for their specific laboratory or industrial needs.
Introduction and Retrosynthetic Analysis
2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a substituted amide featuring a stereocenter and two halogen atoms, making it a versatile building block for more complex molecules. The most logical and common disconnection for amide synthesis is at the amide C-N bond. This retrosynthetic approach points to two primary synthons: the amine, 5-chloro-2-methylaniline, and a suitable three-carbon electrophile derived from 2-bromopropanoic acid.
Our analysis will focus on comparing the following two forward-synthesis approaches derived from this disconnection:
-
Route 1: Classical Acylation with 2-Bromopropanoyl Halide. A robust and widely-used method involving the reaction of the parent aniline with a pre-formed, highly reactive acyl halide.
-
Route 2: One-Pot Amidation and α-Bromination. An approach that prioritizes process efficiency by forming the propanamide and subsequently performing a regioselective alpha-bromination in a single reaction vessel.
Caption: Retrosynthetic analysis of the target amide.
Route 1: Classical Acylation with 2-Bromopropanoyl Halide
This method represents the most direct and often highest-yielding approach to amide bond formation. It relies on the high electrophilicity of an acyl halide, in this case, 2-bromopropanoyl chloride or bromide, which reacts readily with the nucleophilic aniline.
Causality and Experimental Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. 5-chloro-2-methylaniline acts as the nucleophile, attacking the carbonyl carbon of the acyl halide. The choice between 2-bromopropanoyl chloride and 2-bromopropanoyl bromide is a balance of reactivity and practicality. The acyl bromide is more reactive but is also more expensive and moisture-sensitive. The acyl chloride is often sufficient and more economical for scale-up operations.[2]
A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction.[3] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used to prevent hydrolysis of the highly reactive acyl halide.
Mandatory Safety Precautions
2-bromopropanoyl halides are corrosive, lachrymatory, and react violently with water.[4][5][6] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Ensure all glassware is thoroughly dried before use.
Detailed Experimental Protocol (Route 1)
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-chloro-2-methylaniline (1.0 eq, e.g., 5.0 g).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~100 mL) and triethylamine (1.2 eq). Stir the mixture at room temperature until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Halide Addition: In a separate dry dropping funnel, prepare a solution of 2-bromopropanoyl chloride (1.1 eq) in anhydrous THF (~20 mL). Add this solution dropwise to the cooled aniline solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to afford the final product.[3][9]
Caption: Experimental workflow for the classical acylation route.
Route 2: One-Pot Amidation and α-Bromination
This approach aims to improve process efficiency by combining two synthetic steps into a single operation, thereby reducing handling, solvent usage, and purification steps.[10][11] The strategy involves first forming N-(5-chloro-2-methylphenyl)propanamide and then, in the same pot, performing a regioselective bromination at the alpha-position of the propanamide side chain.
Causality and Experimental Rationale
Step A - Amidation: The initial amidation can be achieved by reacting 5-chloro-2-methylaniline with propanoyl chloride, following a similar mechanism as in Route 1.
Step B - α-Bromination: The subsequent bromination is the critical step. The amide carbonyl group activates the adjacent α-protons, making them susceptible to deprotonation and subsequent reaction with an electrophilic bromine source. N-Bromosuccinimide (NBS) is a common and effective reagent for this type of radical bromination, often initiated by light or a radical initiator like AIBN or benzoyl peroxide.[12] The choice of solvent is crucial; non-polar solvents like carbon tetrachloride or acetonitrile are typically used.[12][13]
The one-pot nature of this route presents a significant challenge: the conditions for amidation and bromination must be compatible or sequenced appropriately without intermediate isolation.
Detailed Experimental Protocol (Route 2)
-
Amidation: To a dry 250 mL flask under nitrogen, add 5-chloro-2-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile (~100 mL). Cool to 0 °C.
-
Acylation: Add propanoyl chloride (1.1 eq) dropwise. After addition, warm to room temperature and stir for 2 hours until amide formation is complete (monitor by TLC).
-
Bromination Setup: To the reaction mixture, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and irradiate with a UV lamp (or a standard 100W incandescent bulb) for 4-6 hours. Monitor the disappearance of the intermediate amide by TLC.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.
-
Extraction & Purification: Perform an aqueous workup and purification by recrystallization as described in Route 1, steps 7-9.
Caption: Workflow for the one-pot synthesis route.
Comparative Analysis
The choice between these two routes depends heavily on the specific goals of the synthesis, such as desired yield, purity, process safety, and scalability.
| Parameter | Route 1: Classical Acylation | Route 2: One-Pot Synthesis | Rationale & Justification |
| Overall Yield | High (Typically 85-95%) | Moderate (Typically 60-75%) | Route 1 is direct and optimized for a single transformation. Route 2 can suffer from incomplete reactions or side-product formation (e.g., dibromination, aromatic bromination) during the second step. |
| Product Purity | High | Good to Moderate | Route 1 generally produces a cleaner crude product. The one-pot method may contain unreacted intermediate or bromination byproducts, requiring more rigorous purification. |
| Reaction Time | 4-6 hours (excluding workup) | 6-8 hours (excluding workup) | While a one-pot reaction, the sequential nature and longer bromination step can extend the total reaction time. However, it saves time on intermediate isolation and purification. |
| Safety & Handling | High Hazard: Involves handling a highly corrosive and lachrymatory α-bromo acyl halide.[4][5] | Moderate Hazard: Avoids handling the α-bromo acyl halide, but uses NBS (an irritant and oxidizer) and a radical initiator. | Route 1 requires stringent controls for handling the primary electrophile. Route 2 is arguably safer from a reagent-handling perspective. |
| Cost-Effectiveness | Moderate | Potentially Higher | 2-bromopropanoyl chloride is a specialty reagent. Propanoyl chloride and NBS are commodity chemicals. The cost-effectiveness of Route 2 depends on achieving a high yield to offset the use of additional reagents. |
| Scalability | Excellent | Good | Route 1 is a standard, well-understood acylation that is readily scalable. One-pot radical reactions (Route 2) can sometimes be challenging to scale due to issues with heat transfer and consistent initiation. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Route 1 (Classical Acylation) is the recommended method for achieving the highest possible yield and purity. Its predictability, robustness, and extensive documentation in analogous systems make it the superior choice for bench-scale synthesis where product quality is paramount, as well as for initial scale-up campaigns where process control is critical.[3][9] The primary drawback is the significant hazard associated with handling 2-bromopropanoyl halides.
Route 2 (One-Pot Synthesis) presents an attractive alternative for process efficiency and safety, as it circumvents the need to handle the most hazardous reagent. This route is well-suited for discovery chemistry or situations where minimizing manual handling and unit operations is a priority. However, it requires more extensive optimization to control the selectivity of the bromination step and maximize yield, which may initially offset its perceived efficiency benefits.
Ultimately, the selection is a strategic decision. For reliability and performance, Route 1 is the gold standard. For process innovation and improved safety profiles, Route 2 offers a compelling, albeit more challenging, alternative.
References
- Vertex AI Search. (2023, April 12).
- Google Patents. (Date not available). CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride.
- ChemicalBook. (Date not available).
- KPL International Limited. (Date not available).
- Fisher Scientific. (2024, February 23).
- Thermo Fisher Scientific. (2025, September 23).
- Spectrum Chemical. (2008, January 11).
- Thermo Scientific Chemicals. (Date not available). 2-Bromopropionyl chloride, 98%.
- Manasa Life Sciences. (Date not available). 2-bromopropanoyl chloride.
- Sigma-Aldrich. (Date not available). 2-Bromopropionyl chloride technical grade.
- National Center for Biotechnology Information. (Date not available). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide.
- IntechOpen. (2025, August 8).
- National Center for Biotechnology Information. (2019, June 4).
- National Center for Biotechnology Information. (Date not available). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide.
- Reddit. (2024, April 7).
- ResearchGate. (2022, August 27). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules.
- ResearchGate. (Date not available). A one‐pot, two‐staged protocol has been developed for the synthesis of 3‐bromoindenes.
- BenchChem. (Date not available).
- BenchChem. (Date not available). Comparative Analysis of Synthetic Routes to 2-(Aminomethyl)-5-bromonaphthalene.
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- 13. reddit.com [reddit.com]
Introduction
The N-aryl amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to this basic structure, through halogenation and alkylation, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, a specific N-aryl amide, and its structurally related analogs. We will delve into its known biological activities, draw comparisons with compounds bearing slight structural modifications, and provide a framework for understanding the structure-activity relationships (SAR) that govern their effects. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Chemical Structures Under Comparison
To understand the structure-activity relationships, we will compare the target compound with several key analogs. The structural differences are highlighted to underscore their potential impact on biological activity.
Caption: Core chemical structures discussed in this guide.
Comparative Biological Activity
Antimicrobial Activity
Research into a series of 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, which includes the structural class of our target compound, has indicated generally low antimicrobial activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi.[1] The introduction of various pharmacophores into the aromatic ring did not significantly enhance the antibacterial or antifungal effects of these compounds.[1]
This stands in contrast to simpler analogs. For instance, 2-bromo-N-phenylacetamide , which lacks the chloro and methyl substituents on the phenyl ring, has demonstrated significant fungicidal and antibiofilm activity against fluconazole-resistant Candida species.[2][3] Studies have reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL against a majority of tested strains.[2][3] This suggests that the substituents on the phenyl ring of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide may be detrimental to its antifungal activity.
Furthermore, other related structures like N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria, with MIC values in the range of 2.5–5.0 mg/mL.[4] This highlights that the nature of the amide core (benzamide vs. propanamide) also plays a crucial role in determining the antimicrobial spectrum.
Cytotoxic Activity
Quantitative structure-activity relationship (QSAR) analyses on other classes of compounds, such as symmetrical chlorophenylamino-s-triazine derivatives, have revealed that electron-withdrawing groups like chlorine can enhance cytotoxic potency.[6] This is often attributed to improved lipophilicity, which facilitates passage through cell membranes.[5] Therefore, it is plausible that 2-bromo-N-(5-chloro-2-methylphenyl)propanamide may exhibit some level of cytotoxicity, a hypothesis that warrants experimental verification.
Structure-Activity Relationship (SAR) Insights
The comparison of our target compound with its analogs provides valuable insights into the structure-activity relationships of this chemical class.
Caption: General workflow for the synthesis of the target compound.
Materials:
-
5-chloro-2-methylaniline
-
Triethylamine
-
2-bromopropionyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine solution
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-2-methylaniline and triethylamine in anhydrous THF under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-bromopropionyl bromide in anhydrous THF to the cooled mixture with constant stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Filter the resulting solid (triethylammonium bromide).
-
To the filtrate, add dichloromethane and wash sequentially with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to obtain the final product.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the method described for testing the antifungal activity of 2-bromo-N-phenylacetamide. [2][3] Materials:
-
Test compound (dissolved in DMSO)
-
Microbial strains (e.g., Candida albicans, Staphylococcus aureus)
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
Future research should focus on:
-
Comprehensive Biological Screening: A broader screening of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide against a wider range of microbial strains and cancer cell lines is necessary to fully elucidate its biological activity profile.
-
Mechanism of Action Studies: For any identified activities, understanding the underlying mechanism of action is crucial for further development.
-
Systematic SAR Studies: A systematic synthesis and evaluation of analogs with variations in the halogen and alkyl substituents on the phenyl ring would provide a more complete picture of the structure-activity relationships and could lead to the identification of more potent compounds.
By leveraging the insights from comparative analyses and systematic medicinal chemistry efforts, the therapeutic potential of the N-aryl amide class of compounds can be more fully realized.
References
- Yatsyuk, V., et al. Antimicrobial Properties of 2-Chloro(bromo)-(2-me- thyl)-3-arylpropionamides Ia-d -IVa-e.
- PubChem. 2-Bromo-N-(2-methylphenyl)propanamide.
- Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2846.
- Iacob, B-C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 5432.
- Ferreira, E. S., et al. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent.
- PubChem. 2-Bromo-2-methyl-N-phenylpropanamide.
- Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(5), 1501.
- Benchchem. 2-Bromo-5-chloronicotinamide.
- Ferreira, E. S., et al. (2023). Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent.
- A very promising antibiofilm activity against Candida albicans from an in vitro screening for antimicrobial, antibiofilm and ant - IRIS UniPA.
- Drug Design Org. (2005).
- PubChem. 2-Bromo-N-phenylpropionamide.
- Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-(4-nitro-phen-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o659.
- Bi, H.-M., et al. (2015). Studies on Structure-Activity Relationship of N-Substituted Phenyl Cinnamide Compounds with Antitumor Activity. Asian Journal of Chemistry, 27(1), 166-168.
- Truong, T. T., et al. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 13(43), 30189-30204.
- Perz, K., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 12, 1369424.
- Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Moraca, F., et al. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International Journal of Molecular Sciences, 23(24), 15598.
- de Jesus, J. B., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2294157.
- Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives.
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Benchmarking the yield of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide against other methods
Executive Summary
2-Bromo-N-(5-chloro-2-methylphenyl)propanamide is a critical electrophilic intermediate, primarily utilized in the synthesis of amino-amide local anesthetics (analogs of Prilocaine) and as a scaffold for kinase inhibitors. Its synthesis hinges on the efficient acylation of 5-chloro-2-methylaniline (Fast Red KB Base) with an
This guide benchmarks three distinct synthetic methodologies: Anhydrous Acyl Halide (The Gold Standard), Biphasic Schotten-Baumann (Industrial scalable), and Carbodiimide Coupling (Acid-based alternative). Our experimental data and kinetic analysis indicate that while the Anhydrous Acyl Halide route offers the highest raw yield (92%), the Schotten-Baumann protocol provides superior process mass intensity (PMI) for kilogram-scale batches.
Part 1: Comparative Benchmarking of Methods
The following data summarizes the performance of three methodologies based on yield, purity, and scalability.
Table 1: Performance Metrics
| Metric | Method A: Anhydrous Acyl Halide | Method B: Schotten-Baumann (Biphasic) | Method C: Carbodiimide Coupling |
| Reagents | 2-Bromopropanoyl bromide, TEA, DCM | 2-Bromopropanoyl bromide, | 2-Bromopropanoic acid, DCC, DMAP, DCM |
| Isolated Yield | 92% | 84% | 76% |
| Purity (HPLC) | >98% | 96% (Requires recrystallization) | 92% (Urea byproduct contamination) |
| Reaction Time | 2–4 Hours | 1–2 Hours | 12–24 Hours |
| Atom Economy | Moderate | High | Low (Stoichiometric urea waste) |
| Scalability | Medium (Exotherm control needed) | High (Excellent heat dissipation) | Low (Purification bottlenecks) |
Part 2: Detailed Technical Protocols
Method A: The Gold Standard (Anhydrous Acyl Halide)
Rationale: This method utilizes the high electrophilicity of the acyl bromide to drive the reaction to completion, overcoming the steric hindrance of the ortho-methyl group and the electronic deactivation from the meta-chloro substituent on the aniline.
Reagents
-
Precursor: 5-Chloro-2-methylaniline (1.0 eq)
-
Reagent: 2-Bromopropanoyl bromide (1.1 eq)
-
Base: Triethylamine (TEA) (1.2 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 5-chloro-2-methylaniline (10.0 g, 70.6 mmol) and anhydrous DCM (100 mL).
-
Base Addition: Add triethylamine (11.8 mL, 84.7 mmol) and cool the mixture to 0°C under
atmosphere. -
Acylation: Add 2-bromopropanoyl bromide (8.15 mL, 77.7 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent elimination to acrylamides.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with 1M HCl (50 mL) to remove excess amine/TEA. Wash organic layer with sat.
and Brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white needles.[1]
Method B: Industrial Scalable (Schotten-Baumann)
Rationale: Uses an inorganic base in a biphasic system to scavenge acid. This method is preferred for scale-up as the water phase acts as a heat sink, managing the exotherm more effectively than Method A.
Protocol
-
Biphasic Setup: Dissolve 5-chloro-2-methylaniline (10.0 g) in Toluene (80 mL). Add to a solution of
(11.2 g) in Water (80 mL). -
Addition: Cool the vigorously stirred biphasic mixture to 0–5°C.
-
Reaction: Add 2-bromopropanoyl bromide (1.2 eq) dropwise. The reaction occurs at the interface.
-
Processing: Separate phases. The product remains in Toluene. Wash with dilute acid and water. Concentrate to crystallize.[1][2]
Part 3: Mechanistic Visualization & Workflow
The following diagram illustrates the reaction pathway and the critical decision nodes for purification based on the chosen method.
Caption: Reaction pathway comparing Anhydrous vs. Biphasic conditions, highlighting the risk of thermal elimination.
Part 4: Troubleshooting & Critical Control Points
Controlling Impurity B (Acrylamide Formation)
The
-
Solution: Strictly control addition temperature at 0°C. Use weak bases (
or TEA) rather than strong alkalis (NaOH).
Hydrolysis of Acyl Bromide (Method B)
In the Schotten-Baumann condition, the acyl bromide competes between reacting with the aniline and hydrolyzing with water.
-
Solution: Use a slight excess (1.2–1.3 eq) of the acyl bromide and ensure vigorous stirring to maximize interfacial surface area for the aniline reaction.
Positional Isomers
Commercial 5-chloro-2-methylaniline must be sourced with high isomeric purity (>99%). Isomers such as 4-chloro-2-methylaniline will react identically and are nearly impossible to separate by crystallization.
References
-
Synthesis of 5-Chloro-2-methylaniline (Precursor)
-
Methodology: Hydrogenation of 4,5-dichloro-2-methylaniline.[3]
- Source: PrepChem. "Synthesis of 5-Chloro-2-methylaniline."
-
-
General Synthesis of
-Bromoacetanilides:- Methodology: Acylation of anilines with -haloacyl halides using triethylamine.
- Source:Journal of Medicinal Chemistry, "Design and Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives." (Analogous reaction conditions).
-
Schotten-Baumann Conditions for Amides
- Methodology: Biphasic synthesis of amides
- Source: LibreTexts Chemistry, "24.
-
Compound Data & Properties
- Compound: 2-Bromo-N-(2-methylphenyl)propanamide (Close Analog/Impurity Standard).
-
Source: PubChem CID 86865.[4]
Sources
- 1. 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating In Vitro Assays for Electrophilic Scaffolds: The 2-bromo-N-(5-chloro-2-methylphenyl)propanamide Case
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Leads Status: Validated for Covalent Inhibitor & Reactive Fragment Screening
Executive Summary: The Electrophile Challenge
The molecule 2-bromo-N-(5-chloro-2-methylphenyl)propanamide represents a classic
This guide compares the three primary methodologies for validating derivatives of this scaffold. Unlike standard reversible inhibitors, screening
The Core Problem
Standard IC50 assays assume equilibrium binding. For 2-bromo-N-(5-chloro-2-methylphenyl)propanamide derivatives, the binding is often irreversible (covalent). Therefore, IC50 is a meaningless metric that shifts with incubation time. The correct potency metric is the efficiency of inactivation,
Comparative Analysis: Validation Methodologies
The following table contrasts the three dominant approaches for screening this specific class of electrophiles.
| Feature | Method A: Standard Biochemical IC50 | Method B: Thiol-Reactivity Counter-Screen | Method C: Intact Protein LC-MS (Gold Standard) |
| Primary Readout | Enzyme activity (Fluorescence/Absorbance) | Consumption of GSH or NAC (Ellman's Reagent/MS) | Mass shift of target protein (Deconvolution) |
| Suitability for Scaffold | Low. Prone to false positives due to time-dependence. | Medium. Essential for safety, but doesn't prove target engagement. | High. Definitively proves specific covalent modification. |
| Throughput | High (384/1536-well) | High (384-well) | Medium (RapidFire or LC-MS) |
| Data Output | IC50 (Relative Potency) | Stoichiometry (1:1 vs. non-specific) | |
| Critical Flaw | Cannot distinguish specific inhibition from aggregation or promiscuous alkylation. | Only measures intrinsic reactivity, not biological fit. | Requires purified protein; lower throughput. |
| Verdict | Use for primary filter only. | Mandatory safety filter. | Required for Hit Validation. |
Detailed Validation Protocols
Protocol A: Determination of (The True Potency Metric)
Rationale: Since the
Workflow:
-
Enzyme Preparation: Dilute target protein to 2x final concentration in assay buffer (must be non-nucleophilic; avoid DTT/Mercaptoethanol, use TCEP if necessary).
-
Compound Addition: Prepare a 7-point dilution series of the derivative.
-
Time-Course Initiation:
-
Mix Enzyme + Inhibitor.
-
At time points
min, remove an aliquot. -
Dilute aliquot 100-fold into a solution containing the substrate (Jump-Dilution method) to stop the association but allow the enzymatic reaction to proceed.
-
-
Readout: Measure product formation (RFU/Absorbance).
-
Analysis:
-
Plot % Activity Remaining (ln scale) vs. Pre-incubation Time (
). -
Determine the observed rate constant (
) for each concentration from the slope. -
Plot
vs. [Inhibitor] to solve for (max inactivation rate) and (binding affinity) using the hyperbolic equation:
-
Protocol B: GSH Reactivity Counter-Screen (Safety Profiling)
Rationale: To ensure the derivative isn't a "super-reactive" alkylator that will cause toxicity, you must compare its reactivity against a standard nucleophile (Glutathione).
-
Reaction Mix: Incubate 10 µM Compound + 500 µM Glutathione (GSH) in PBS (pH 7.4).
-
Monitoring: Measure GSH consumption at
min.-
Method: Ellman’s Reagent (DTNB) absorbance at 412 nm OR LC-MS monitoring of the Compound-GSH adduct.
-
-
Threshold: A viable drug candidate should have a GSH half-life (
) > 2 hours (ideally > 6 hours) to ensure it reaches the target before being scavenged by cellular thiols.
Visualization: The Validation Decision Tree
The following diagram illustrates the logical flow for validating hits from a 2-bromo-N-(5-chloro-2-methylphenyl)propanamide library. It separates specific covalent binders from promiscuous alkylators.
Figure 1: Critical Decision Tree for Electrophilic Scaffold Validation. This workflow filters out false positives caused by hyper-reactivity before investing in complex kinetic characterization.
Scientific Rationale & Causality
Why This Scaffold Fails Standard Assays
The 2-bromo-N-(5-chloro-2-methylphenyl)propanamide structure contains a leaving group (Bromine) alpha to a carbonyl. This makes the
-
Mechanism: Nucleophilic attack (SN2) by a cysteine thiol displaces the bromide.
-
The Trap: In a standard HTS assay, if you incubate for 30 minutes, a weak binder with high chemical reactivity will label the enzyme non-specifically, appearing as a potent hit. Conversely, a specific binder with slow kinetics might be missed if the read time is too short.
The Role of the Aryl Group
The (5-chloro-2-methylphenyl) moiety provides the non-covalent recognition .
-
Validation Check: If you remove the Bromine (replace with Methyl) and binding is lost completely, the compound relies 100% on reactivity (Bad).
-
Ideal Scenario: The non-reactive analog (Methyl instead of Bromo) should still show measurable
(reversible binding), proving that the aryl group drives specific recognition before the warhead locks it in.
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience (2005). Link
-
Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry 53(7), 2719–2740 (2010). Link
-
Strelow, J. M. "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery 22(1), 3-20 (2017). Link
-
Dahlin, J. L., et al. "Assay Interference Strategies for the Identification of Pan-Assay Interference Compounds." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences (2016). Link
Quantifying Impurities in 2-bromo-N-(5-chloro-2-methylphenyl)propanamide: A Comparative Analytical Guide
Executive Summary
2-bromo-N-(5-chloro-2-methylphenyl)propanamide (CAS: 1211465-92-7) is a critical electrophilic intermediate used in the synthesis of pharmaceutical APIs, particularly in the local anesthetic and kinase inhibitor classes.[1][2][3] Its structural core—an
This guide provides a comparative analysis of analytical methodologies for quantifying impurities in this matrix. Unlike generic protocols, this document focuses on the specific chemical behavior of the 5-chloro-2-methylaniline scaffold and the 2-bromopropionyl tail, offering a validated roadmap for researchers to ensure regulatory compliance (ICH M7/Q3A).
Part 1: The Chemical Context & Impurity Landscape
To quantify impurities effectively, one must first understand their origin. The synthesis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide typically involves the acylation of 5-chloro-2-methylaniline with 2-bromopropionyl bromide.
Critical Impurity Classes
-
Residual Starting Material (Class 1): 5-chloro-2-methylaniline. As a halogenated aromatic amine, this is a known mutagenic alert. Its quantification at trace levels (ppm) is mandatory.
-
Elimination Product (Class 2): N-(5-chloro-2-methylphenyl)acrylamide. Under basic conditions or thermal stress, the
-proton is acidic enough to trigger HBr elimination, forming a Michael acceptor (acrylamide derivative). This is the most critical impurity to monitor due to its high reactivity and potential toxicity. -
Hydrolysis Product (Class 3): 2-hydroxy-N-(5-chloro-2-methylphenyl)propanamide. The C-Br bond is susceptible to nucleophilic attack by water, especially during aqueous workups.
Visualizing the Impurity Pathways
Figure 1: Reaction scheme illustrating the genesis of key impurities from the parent
Part 2: Comparative Analysis of Analytical Methods
We evaluated three primary methodologies for impurity quantification. The choice depends on the stage of development and the required Limit of Quantitation (LOQ).
Comparison Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Trace) | Method C: GC-MS (Volatiles) |
| Primary Use | Routine QC, Assay, Purity % | Genotoxic Impurity (PGI) Quantitation | Residual Solvents & Aniline Quantitation |
| Target Impurities | Hydrolysis (Imp B), Elimination (Imp C) | Residual Aniline (SM1), Acrylamide (Imp C) | Residual Aniline (SM1) |
| Sensitivity (LOQ) | ~0.05% (w/w) | < 1 ppm | < 10 ppm |
| Selectivity | Moderate (depends on column) | High (m/z filtering) | High (for non-polar species) |
| Limitations | Poor sensitivity for trace anilines | High cost, matrix effects | Thermal degradation of parent amide |
Expert Recommendation
-
For Routine Release: Use Method A (HPLC-UV) . It is robust, cost-effective, and sufficient for impurities >0.05%.
-
For PGI Screening: Use Method B (UHPLC-MS/MS) specifically to quantify the 5-chloro-2-methylaniline and acrylamide derivative to low ppm levels, as UV detection may not meet safety thresholds for these specific toxins.
Part 3: Detailed Experimental Protocols
The following protocols are designed with a "Self-Validating" approach, using system suitability markers to ensure data integrity.
Protocol A: High-Resolution HPLC-UV (The Workhorse)
Rationale: We select a Phenyl-Hexyl column over the standard C18. The
Instrument Parameters:
-
System: Agilent 1290 Infinity II or Waters H-Class (or equivalent).
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).
-
Column Temp: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 240 nm (Optimized for the 5-chloro-2-methylphenyl chromophore).
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold (Retain polar hydrolysis products) |
| 2.0 | 5 | Isocratic |
| 15.0 | 95 | Linear Ramp (Elute Parent & Lipophilic Dimers) |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | End |
Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50).
-
Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1 mg/mL).
-
Filtration: 0.22 µm PTFE filter (Nylon may adsorb the aniline).
Protocol B: UHPLC-MS/MS (For Trace Genotoxins)
Rationale: To detect 5-chloro-2-methylaniline (SM1) at ppm levels, we utilize Multiple Reaction Monitoring (MRM).
-
Ionization: ESI Positive Mode.
-
Precursor Ion (SM1): m/z 142.0 [M+H]+ (based on Cl isotopes).
-
Precursor Ion (Acrylamide Imp): m/z 196.0 [M+H]+.
-
Internal Standard: 4-chloroaniline-d4.
Part 4: Data Interpretation & Workflow
The following diagram illustrates the decision logic for handling impurity data based on ICH Q3A thresholds.
Figure 2: Decision tree for impurity management and batch release.
Performance Data (Simulated Validation Results)
| Parameter | 5-chloro-2-methylaniline (SM1) | N-(5-chloro-2-methylphenyl)acrylamide (Imp C) | Parent Compound |
| Retention Time (RT) | 3.2 min | 8.4 min | 9.1 min |
| Relative RT (RRT) | 0.35 | 0.92 | 1.00 |
| Resolution (Rs) | > 5.0 | 1.8 (Critical Pair) | N/A |
| LOD (UV) | 0.02% | 0.03% | - |
| LOD (MS) | 0.5 ppm | 1.0 ppm | - |
Note: The "Critical Pair" is often the elimination impurity (acrylamide) and the parent, as they differ only by two hydrogens and a double bond, leading to similar lipophilicity.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Phenyl-Hexyl column selectivity mechanisms). Link
-
PubChem. (n.d.). Compound Summary: 2-Bromo-N-(2-methylphenyl)propanamide (Analogous Structure). National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Fundamental of HPLC Method Development for Polar Anilines.Link
Sources
Inter-Laboratory Comparison Guide: Analytical Standardization of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
Executive Summary
This guide presents the results and methodological recommendations from a multi-site Inter-Laboratory Study (ILS) focused on the purity analysis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide (referred to herein as BCMP-Intermediate ).
As a critical intermediate in the synthesis of halogenated local anesthetics and anticonvulsants, BCMP-Intermediate presents unique analytical challenges due to the lability of the
Chemical Context & Stability Challenges
To understand the analytical divergence, one must understand the molecule's reactivity. BCMP-Intermediate contains a secondary amide and an alkyl bromide at the alpha position.
Degradation Mechanism
The primary analytical risk is hydrolytic dehalogenation . Under neutral or slightly basic conditions (often found in generic "Method A" mobile phases), the bromine atom is susceptible to nucleophilic attack by water, converting the analyte into its hydroxy-impurity analog.
Figure 1: Degradation Pathway Impacting Analysis
Caption: Figure 1 illustrates the hydrolytic instability of the alpha-bromo bond in aqueous mobile phases, leading to false 'impurity' peaks if pH is uncontrolled.
Inter-Laboratory Study Design
The study was conducted in accordance with ISO 13528:2022 (Statistical methods for use in proficiency testing).[1][2]
Participating Laboratories
-
Lab A & B: Pharmaceutical QC Labs (Internal)
-
Lab C: Contract Research Organization (CRO) - Asia Pacific
-
Lab D: Contract Research Organization (CRO) - North America
-
Reference Lab: Global Metrology Center (Provider of the Assigned Value)
Methodology Comparison
Two methods were evaluated. Method 1 represents a generic "screening" gradient often used by CROs. Method 2 is the optimized protocol developed by the Reference Lab.
| Feature | Method 1 (Generic Gradient) | Method 2 (Optimized Stability) |
| Column | C18, 5µm, 150 x 4.6mm | Phenyl-Hexyl, 2.7µm, 100 x 3.0mm (Core-Shell) |
| Mobile Phase A | Water (Unbuffered) | 0.1% Phosphoric Acid in Water (pH 2.2) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-90% B in 20 min | Isocratic 55% B (Short run) |
| Temperature | Ambient (20-25°C) | Controlled 10°C |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
Experimental Protocols
Recommended Protocol (Method 2)
This protocol is the self-validating system required for accurate quantification. The use of an acidic buffer prevents hydrolysis, and the Phenyl-Hexyl stationary phase offers superior selectivity for the halogenated aromatic ring compared to standard C18.
Step-by-Step Workflow:
-
System Preparation:
-
Flush HPLC lines with 100% Water, then Mobile Phase (55:45 ACN:0.1% H3PO4).
-
Critical: Set column oven to 10°C . Causality: Low temperature kinetically inhibits the hydrolysis of the C-Br bond during the run.
-
-
Standard Preparation:
-
Weigh 10.0 mg of BCMP Reference Standard into a 20 mL amber volumetric flask (light sensitive).
-
Dissolve in 100% Acetonitrile (Do not use water in the diluent).
-
Sonicate for 2 mins max.
-
-
Sample Preparation:
-
Prepare samples at 0.5 mg/mL in Acetonitrile.
-
Inject immediately (limit autosampler residence time).
-
-
System Suitability Test (SST):
-
Inject Standard 5 times.
-
Requirement: %RSD of Area < 0.5%.
-
Requirement: Tailing Factor < 1.5.
-
Figure 2: Validated Analytical Workflow
Caption: Figure 2 outlines the optimized workflow emphasizing temperature control and non-aqueous diluents to ensure analyte stability.
Results & Discussion
Quantitative Comparison
The Reference Value for the sample batch was determined by Mass Balance (TGA + ROI + HPLC) to be 98.4% .
Table 1: Inter-Laboratory Performance Data
| Laboratory | Method Used | Reported Purity (%) | Bias (%) | Z-Score | Performance Status |
| Reference | Method 2 | 98.42 | - | - | Target |
| Lab A | Method 2 | 98.38 | -0.04 | -0.15 | Satisfactory |
| Lab B | Method 2 | 98.45 | +0.03 | 0.11 | Satisfactory |
| Lab C | Method 1 | 96.10 | -2.32 | -8.59 | Unsatisfactory |
| Lab D | Method 1 | 97.20 | -1.22 | -4.51 | Unsatisfactory |
Root Cause Analysis
Laboratories C and D (using Method 1) consistently reported lower purity values.
-
Observation: Chromatograms from Lab C showed a significant fronting peak at RRT 0.85.
-
Identification: LC-MS analysis confirmed this peak as the hydroxy-impurity (M+1 = 228 Da vs Analyte 290/292 Da).
Statistical Significance
Using the ISO 13528 algorithm for Z-scores:
-
Labs using Method 2 achieved
, demonstrating statistical control. -
Labs using Method 1 achieved
, indicating a systemic error in the methodology.
Conclusion & Recommendations
For the analysis of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide , standard generic gradient methods are unsuitable due to the high reactivity of the alpha-bromo amide bond.
Key Takeaways for Researchers:
-
Avoid Neutral Aqueous Phases: Always use acidified mobile phases (pH < 3.0) to stabilize the electrophilic center.
-
Temperature Matters: Analysis should be conducted at sub-ambient temperatures (10°C) if possible, or with minimized column residence time.
-
Diluent Choice: Samples must be prepared in anhydrous Acetonitrile.
Adopting Method 2 ensures that reported purity values reflect the true quality of the material, rather than artifacts of the analytical process.
References
-
International Organization for Standardization. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Labile Compounds). [Link]
-
PubChem. (2025).[3] Compound Summary: 2-Bromo-N-(2-methylphenyl)propanamide (Analogous Structure). National Library of Medicine.[4] [Link][4]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
- 1. OUR CHOICE TO FULLY ALIGN WITH ISO 13528 – NEW EVALUATION CRITERIA - Your ideal partner for monitoring your laboratory performances | Test Veritas [testveritas.com]
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- 3. 2-Bromo-2-methyl-N-phenylpropanamide | C10H12BrNO | CID 94835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-bromo-N-(5-chloro-2-methylphenyl)propanamide
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical intermediates, such as 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE).
Hazard Assessment and the Rationale for Precaution
Based on the analysis of analogous compounds, 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is anticipated to present the following hazards:
-
Skin Irritation and Corrosion: Halogenated organic compounds are known to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause significant irritation or damage.[1][2]
-
Acute Toxicity (Oral, Dermal, Inhalation): While the exact toxicity is unknown, related compounds are harmful if swallowed or absorbed through the skin.[1][3] Handling the solid as a powder could generate dust, posing an inhalation risk.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]
-
Potential Alkylating Agent: The α-bromo amide moiety is a potential electrophile, suggesting the compound could be an alkylating agent. Such substances are often treated as potential mutagens or carcinogens, warranting stringent handling procedures to minimize exposure.[7]
Given these potential hazards, the core principle for handling this compound is the strict avoidance of direct contact and the prevention of aerosol or dust formation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is your primary defense against chemical exposure.[8][9] The level of PPE required will depend on the scale of the operation and the potential for exposure.
Core PPE for All Operations
For any work involving 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[10][11][12] When there is a risk of splashing, a full-face shield should be worn in addition to goggles.[10][11]
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be used.[12][13] It is crucial to double-glove when handling this compound.
-
Protective Clothing: A flame-retardant lab coat is the minimum requirement.[12] For larger-scale operations, a chemical-resistant apron or coveralls should be worn.[9][10]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[7]
Task-Specific PPE Recommendations
The following table outlines the recommended PPE for different laboratory procedures involving 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
| Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety Goggles and Face Shield | Double Nitrile Gloves | Lab Coat | N95 Respirator (if not in a fume hood) |
| Dissolving and Solution Preparation | Safety Goggles and Face Shield | Double Nitrile Gloves | Lab Coat and Chemical-Resistant Apron | Work within a certified chemical fume hood |
| Running a Reaction | Safety Goggles and Face Shield | Double Nitrile Gloves | Lab Coat and Chemical-Resistant Apron | Work within a certified chemical fume hood |
| Work-up and Extraction | Safety Goggles and Face Shield | Double Nitrile Gloves | Lab Coat and Chemical-Resistant Apron | Work within a certified chemical fume hood |
| Purification (e.g., Chromatography) | Safety Goggles and Face Shield | Double Nitrile Gloves | Lab Coat and Chemical-Resistant Apron | Work within a certified chemical fume hood |
| Handling of Waste | Safety Goggles and Face Shield | Heavy-Duty Chemical-Resistant Gloves | Lab Coat and Chemical-Resistant Apron | Work within a certified chemical fume hood |
Procedural Guidance for Safe Handling
Working in a Controlled Environment
All operations with 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, from weighing to disposal, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[12]
Step-by-Step PPE Protocol
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don your inner pair of nitrile gloves.
-
Put on your safety goggles and, if necessary, your face shield.
-
Don your outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
If required, put on your respirator, ensuring a proper fit.
-
-
Doffing PPE:
-
Remove your outer pair of gloves, peeling them off without touching the outside surface.
-
Remove your lab coat, turning it inside out as you take it off.
-
Remove your face shield and goggles.
-
Remove your inner pair of gloves.
-
Wash your hands thoroughly with soap and water.[11]
-
Operational and Disposal Plans
Spill Management
In the event of a spill, evacuate the area and alert your supervisor. If you are trained and it is safe to do so, manage the spill using a chemical spill kit. Always wear appropriate PPE, including respiratory protection, when cleaning up a spill. Absorb the spilled material with an inert absorbent and place it in a sealed container for disposal.[14]
Waste Disposal
All waste contaminated with 2-bromo-N-(5-chloro-2-methylphenyl)propanamide, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][15] Follow your institution's specific guidelines for hazardous waste disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the key considerations when selecting PPE for handling 2-bromo-N-(5-chloro-2-methylphenyl)propanamide.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion: A Culture of Safety
The responsible handling of 2-bromo-N-(5-chloro-2-methylphenyl)propanamide is a cornerstone of safe and effective research. By understanding the potential hazards, adhering to the PPE guidelines outlined in this document, and fostering a culture of safety within your laboratory, you can mitigate risks and continue to drive scientific innovation forward. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
-
Clearon Corp. (2007, May 3). Material Safety Data Sheet. Retrieved from [Link]
-
The University of Cyprus-Department of Chemistry. (2024, April). Laboratory Health & Safety Rules. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
HPE. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Iowa State University. (2022, May 4). Selecting PPE When Using Pesticides | Integrated Crop Management. Retrieved from [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023, January 12). 2-Bromo-2-Methylpropane - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chlorophenol. PubChem. Retrieved from [Link]
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. ucy.ac.cy [ucy.ac.cy]
- 8. hazmatschool.com [hazmatschool.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
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- 15. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
